5,7-Difluorochroman-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTYMLFMXKYIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5,7-Difluorochroman-4-ol chemical structure and properties
An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol: A Key Chiral Intermediate in Modern Pharmaceutical Synthesis
Abstract
(R)-5,7-Difluorochroman-4-ol is a fluorinated, chiral heterocyclic compound that has emerged as a critical building block in the pharmaceutical industry. Its significance is primarily linked to its role as a key intermediate in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders. The strategic incorporation of fluorine atoms and the specific (R)-stereochemistry at the 4-position are crucial for the efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, stereoselective synthesis, and spectroscopic analysis of (R)-5,7-Difluorochroman-4-ol. Authored from the perspective of a senior application scientist, this document emphasizes the causal reasoning behind synthetic strategies and analytical methodologies, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction & Strategic Significance
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, fused-ring system provides a versatile template for developing therapeutic agents. The strategic introduction of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4][5] The carbon-fluorine bond's strength makes it resistant to metabolic cleavage, often increasing a drug's half-life.[1][5]
(R)-5,7-Difluorochroman-4-ol (CAS No: 1270294-05-7) embodies the convergence of these two powerful concepts.[6] The difluorination at the 5 and 7 positions of the aromatic ring enhances the molecule's stability and lipophilicity, while the chiral hydroxyl group at the 4-position serves as a crucial handle for further synthetic transformations.[7][8]
The primary driver for this compound's importance is its role as a synthon for Tegoprazan, a next-generation drug for treating conditions like gastroesophageal reflux disease (GERD).[7][9] In the synthesis of Tegoprazan, the (R)-stereocenter of the chromanol is essential for establishing the correct three-dimensional orientation required for high-affinity binding to the gastric H+/K+-ATPase, or proton pump.[1][6][10] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to (R)-5,7-Difluorochroman-4-ol is a subject of significant industrial and academic interest.[11][12]
Chemical Structure and Physicochemical Properties
The molecule features a chroman core with two fluorine substituents on the benzene ring and a secondary alcohol on the dihydropyran ring. The chirality at the C4 position is critical to its function as a pharmaceutical intermediate.
Caption: Chemical structure of (R)-5,7-Difluorochroman-4-ol.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source(s) |
| IUPAC Name | (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | [10][13] |
| CAS Number | 1270294-05-7 | [6][7][8][9][13][14][15][16][17][18][19][20] |
| Molecular Formula | C₉H₈F₂O₂ | [6][9][10][13][15][19][20][21] |
| Molecular Weight | 186.15 g/mol | [9][10][13][15][19][20][21] |
| InChI Key | HGTYMLFMXKYIQW-SSDOTTSWSA-N | [10][13][17] |
| SMILES | O[C@@H]1CCOC2=CC(F)=CC(F)=C12 | [10][15][16][22] |
| Appearance | Solid | [6] |
| pKa (Predicted) | 13.09 ± 0.20 | [14][18] |
| LogP (Predicted) | 1.7807 | [14][15] |
| Melting Point (Racemate) | 68-70 °C | [12] |
Stability and Storage
(R)-5,7-Difluorochroman-4-ol is generally stable under recommended storage conditions but is sensitive to certain materials.[14]
-
Storage: For long-term stability, the compound should be stored in a dry, tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen).[6][14][17][18]
-
Conditions to Avoid: Exposure to moisture should be avoided.[14]
-
Incompatible Materials: Contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents should be prevented to avoid hazardous reactions.[14]
Stereoselective Synthesis: A Tale of Two Strategies
The paramount challenge in synthesizing (R)-5,7-Difluorochroman-4-ol is the precise control of the stereocenter at the C4 position. High enantiomeric excess (ee) is non-negotiable for its use in pharmaceutical manufacturing. The most common precursor for this synthesis is the prochiral ketone, 5,7-difluorochroman-4-one.[14][23]
Preferred Pathway: Chemoenzymatic Asymmetric Reduction
This approach is favored in industrial settings due to its exceptional stereoselectivity, mild reaction conditions, and environmentally friendly nature.[10][23] The causality behind this choice lies in the inherent ability of ketoreductase (KRED) enzymes to differentiate between the two faces of the ketone, delivering a hydride ion with remarkable precision to yield the desired (R)-alcohol.[23][24]
References
- 1. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol [cymitquimica.com]
- 9. ComWin produce Tegoprazan Intermediate (R)-5,7-Difluorochroman-4-OL Cas no 1270294-05-7 [comwin-china.com]
- 10. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemscene.com [chemscene.com]
- 16. 1270294-05-7|(R)-5,7-Difluorochroman-4-ol|BLD Pharm [bldpharm.com]
- 17. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 [sigmaaldrich.com]
- 18. Page loading... [guidechem.com]
- 19. (R)-5,7-Difluorochroman-4-ol - CAS - 1270294-05-7 | Axios Research [axios-research.com]
- 20. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]
- 21. This compound | C9H8F2O2 | CID 53427514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 24. benchchem.com [benchchem.com]
Physicochemical properties of (R)-5,7-Difluorochroman-4-ol
An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol: Physicochemical Properties, Synthesis, and Analytical Characterization
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-5,7-Difluorochroman-4-ol (CAS No: 1270294-05-7) is a chiral fluorinated chromanol that has emerged as a pivotal building block in modern medicinal chemistry.[1][2] Its structural features, particularly the fluorine substitutions and the specific (R)-stereochemistry at the C4 position, impart unique physicochemical properties that are highly advantageous for drug design.[1][3] This technical guide provides a comprehensive exploration of the core physicochemical properties of (R)-5,7-Difluorochroman-4-ol, offering in-depth analysis, field-proven experimental insights, and detailed protocols for its characterization. The primary application driving interest in this molecule is its role as a crucial intermediate in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[1][2][4][5] This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important synthetic intermediate.
Molecular Identity and Structural Elucidation
The functionality and interaction of (R)-5,7-Difluorochroman-4-ol with biological targets are fundamentally dictated by its three-dimensional structure.[1] The molecule features a chroman core, a heterocyclic system consisting of a dihydropyran ring fused to a benzene ring. The key distinguishing features are the two fluorine atoms at the 5 and 7 positions of the aromatic ring and a hydroxyl group at the chiral center (C4) in the (R) configuration.[2][3]
The fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics highly sought after in drug development.[3] The hydroxyl group serves as a critical handle for further chemical derivatization and as a hydrogen bond donor, which can be crucial for its reactivity and binding interactions.[1][3]
Caption: Chemical Structure of (R)-5,7-Difluorochroman-4-ol.
Core Identifiers
A consistent and accurate identification of chemical compounds is paramount in research and development. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | [2][6] |
| CAS Number | 1270294-05-7 | [1][2][7] |
| Molecular Formula | C₉H₈F₂O₂ | [2][6][7] |
| SMILES | O[C@@H]1CCOC2=CC(F)=CC(F)=C12 | [2][8] |
| InChI Key | HGTYMLFMXKYIQW-SSDOTTSWSA-N | [2][6] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, from synthesis and formulation to its ultimate biological activity. While extensive experimental data for (R)-5,7-Difluorochroman-4-ol is not publicly available, a combination of reported data and high-quality computational predictions provides a strong working profile.[7]
| Property | Value | Type | Source(s) |
| Molecular Weight | 186.16 g/mol | Experimental | [2][7][9] |
| Appearance | White to off-white solid | Experimental | [2] |
| Boiling Point | 228.4 ± 40.0 °C | Predicted | [2][9] |
| Density | 1.402 ± 0.06 g/cm³ | Predicted | [2][9] |
| pKa | 13.09 ± 0.20 | Predicted | [7][9][10] |
| LogP (XLogP3-AA) | 1.78 | Predicted | [7][8][11] |
Solubility Profile
Expert Insight: Quantitative solubility data in common laboratory solvents is not widely published for (R)-5,7-Difluorochroman-4-ol.[7] The predicted LogP of 1.78 suggests moderate lipophilicity, indicating that it is likely to be more soluble in organic solvents than in aqueous media. For drug development, understanding solubility is non-negotiable as it impacts reaction kinetics, purification, and bioavailability.
Protocol: Small-Scale Solubility Determination The causality behind this protocol is to efficiently screen for suitable solvent systems for chromatography, reaction, or formulation without consuming large quantities of the material.
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of (R)-5,7-Difluorochroman-4-ol into several vials.
-
Solvent Addition: To each vial, add a common laboratory solvent (e.g., Methanol, Ethanol, DMSO, Ethyl Acetate, Dichloromethane, Water) in small, precise increments (e.g., 100 µL).
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution against a dark background.
-
Quantification: Record the volume of solvent required to fully dissolve the compound. Calculate the approximate solubility in mg/mL.
-
Rationale: This pragmatic approach provides the necessary data to select an appropriate solvent for subsequent, larger-scale processes like purification via column chromatography or setting up a reaction.[7]
Stability and Recommended Storage
(R)-5,7-Difluorochroman-4-ol is generally stable under recommended storage conditions.[7] However, its structure contains functional groups susceptible to degradation. The hydroxyl group can be oxidized, and the overall molecule is sensitive to certain conditions.
| Parameter | Observation / Recommendation | Source(s) |
| Chemical Stability | Stable under recommended storage conditions. | [7][12] |
| Storage Conditions | Store in a dry, tightly sealed container at 2-8°C. An inert atmosphere is recommended for long-term storage. | [2][7][9] |
| Conditions to Avoid | Moisture. | [7][12] |
| Incompatible Materials | Strong acids, acid chlorides, acid anhydrides, and oxidizing agents. | [7][12] |
Trustworthiness of Protocol: Storing the compound under these conditions prevents hydrolysis, oxidation, and other potential side reactions, ensuring the integrity and purity of the material for downstream applications. Adherence to these guidelines is a self-validating system for maintaining compound quality.
Spectroscopic and Analytical Profile
The structural confirmation and purity assessment of (R)-5,7-Difluorochroman-4-ol rely on a suite of spectroscopic techniques. As enantiomers, both (R)- and (S)-5,7-Difluorochroman-4-ol will yield identical spectra in an achiral environment (e.g., NMR, MS).[13] Chiral-specific techniques, such as optical rotation measurement or chiral chromatography, are necessary for confirming the enantiomeric identity.
Caption: Experimental workflow for comprehensive spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.[14][15] The large chemical shift dispersion of ¹⁹F NMR makes it an excellent probe for analyzing fluorinated compounds.[16][17]
¹H and ¹³C NMR Data (Representative) [5][13] Solvent: DMSO-d₆, Frequency: 600 MHz (¹H), 151 MHz (¹³C)
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aromatic | 6.69-6.72 | m | Aromatic H |
| Aromatic | 6.53 | d | Aromatic H |
| CH-OH | 5.40 | d | H-4 |
| OH | 4.76 | s | -OH |
| O-CH₂ | 4.28-4.30 | m | H-2 |
| O-CH₂ | 4.16-4.21 | m | H-2 |
| CH₂ | 1.86-1.89 | m | H-3 |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Aromatic | 163.2, 161.7, 156.6 | C-F and C-O Ar |
| Aromatic | 110.5 | C-Ar |
| Aromatic | 100.0, 95.9 | C-Ar |
| CH-OH | 62.1 | C-4 |
| O-CH₂ | 55.3 | C-2 |
| CH₂ | 30.5 | C-3 |
Experimental Protocol: NMR Sample Preparation [13]
-
Sample Weighing: Accurately weigh 5-10 mg of (R)-5,7-Difluorochroman-4-ol.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) inside a clean 5 mm NMR tube.
-
Acquisition: Record spectra on a high-field NMR spectrometer (e.g., ≥400 MHz).
-
Rationale: Using a high-field instrument provides better signal dispersion and resolution, which is critical for unambiguous assignment of protons and carbons, especially in the crowded aromatic region and for resolving complex splitting patterns caused by fluorine coupling.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For chromanols, soft ionization techniques like Electrospray Ionization (ESI) are common. Interestingly, some chromanol structures have been observed to produce radical cation molecular ions (M⁺·) instead of the more typical protonated molecules ([M+H]⁺), particularly under acidic conditions.[18] This is a key mechanistic insight for scientists to consider during data interpretation, as the choice of mobile phase can influence the observed ionic species.[18]
Synthesis and Quality Control
The primary industrial synthesis of (R)-5,7-Difluorochroman-4-ol is achieved through the highly stereoselective asymmetric reduction of the prochiral ketone, 5,7-difluorochroman-4-one.[1][4][7]
Caption: General workflow for the enzymatic synthesis of (R)-5,7-Difluorochroman-4-ol.
Enzymatic Asymmetric Reduction
Expert Insight: The choice of an enzymatic method, specifically using a ketoreductase (KRED), is a deliberate one driven by the principles of green chemistry and the need for high stereochemical purity.[19] Metal-catalyzed hydrogenations can also achieve this but often require harsh conditions and expensive, toxic heavy metals. KREDs operate in aqueous media under mild conditions and exhibit exquisite stereoselectivity, directly yielding the desired (R)-enantiomer with high enantiomeric excess (ee).[7][19]
General Experimental Protocol: [7]
-
Biocatalyst Preparation: A suitable buffer solution is prepared, and the ketoreductase enzyme, a coenzyme (typically NADPH), and a coenzyme recycling system (e.g., glucose/glucose dehydrogenase) are added.
-
Substrate Addition: The 5,7-difluorochroman-4-one substrate is dissolved in a minimal amount of a water-miscible co-solvent and added to the enzyme mixture. A fed-batch approach is often used in scale-up operations to avoid substrate inhibition of the enzyme.[19]
-
Reaction Control: The reaction is maintained at a controlled temperature and pH to ensure optimal enzyme performance.
-
Monitoring: The reaction's progress is monitored by HPLC or TLC until the starting material is consumed.
-
Workup and Purification: Upon completion, the product is extracted with an organic solvent. The combined organic layers are dried, and the solvent is removed. The crude product is then purified by column chromatography or recrystallization to yield the high-purity (R)-5,7-Difluorochroman-4-ol.[7]
Trustworthiness of Protocol: This protocol incorporates a monitoring step (HPLC/TLC), which is a self-validating control point. It ensures that the reaction is not terminated prematurely or allowed to run too long, which could lead to side-product formation. This direct feedback loop is essential for reproducible, high-yield synthesis.
Conclusion
(R)-5,7-Difluorochroman-4-ol is a compound of significant scientific and commercial interest, primarily due to its role in the synthesis of Tegoprazan. Its physicochemical profile—characterized by moderate lipophilicity, specific stereochemistry, and the presence of electron-withdrawing fluorine atoms—makes it an ideal intermediate for drug development. Understanding its properties, from solubility and stability to its detailed spectroscopic signature, is crucial for any scientist working with this molecule. The established enzymatic synthesis routes offer a green and efficient pathway to this chiral alcohol, ensuring high purity and stereoselectivity. This guide provides the foundational knowledge and practical protocols necessary for the successful handling, characterization, and application of (R)-5,7-Difluorochroman-4-ol in a research and development setting.
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 3. CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol [cymitquimica.com]
- 4. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. capotchem.cn [capotchem.cn]
- 13. benchchem.com [benchchem.com]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. biophysics.org [biophysics.org]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Biological activity of fluorinated chroman scaffolds
An In-Depth Technical Guide to the Biological Activity of Fluorinated Chroman Scaffolds
Authored by: Gemini, Senior Application Scientist
December 2025
Foreword: The Strategic Imperative of Fluorine in Chroman-Based Drug Discovery
The chroman scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, including the essential antioxidant Vitamin E.[1] Its inherent "privileged" status arises from its frequent appearance in molecules that exhibit favorable interactions with a diverse array of biological targets.[2] However, the relentless pursuit of enhanced therapeutic efficacy and optimized pharmacokinetic profiles necessitates a continuous evolution in molecular design. The strategic incorporation of fluorine into the chroman framework has emerged as a profoundly impactful strategy to achieve these goals.[3]
Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly sought after in drug development.[4] Its introduction can significantly modulate a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[5][6] This guide provides a comprehensive exploration of the biological activities of fluorinated chroman derivatives, delving into their anticancer, antiviral, antioxidant, and neuroprotective potential. We will examine the causal relationships behind experimental designs, present detailed protocols for key assays, and visualize complex biological pathways to provide a holistic resource for researchers, scientists, and drug development professionals.
The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties
The substitution of hydrogen with fluorine, while seemingly a minor structural alteration, can induce profound changes in a molecule's behavior.[5] The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] Furthermore, fluorine's high electronegativity can alter the acidity and basicity of neighboring functional groups, which can in turn influence a drug's binding affinity and pharmacokinetic properties.[5] The introduction of fluorine can also increase a molecule's lipophilicity, potentially improving its ability to cross cellular membranes, including the blood-brain barrier.[7]
Anticancer Activity of Fluorinated Chroman Scaffolds
Fluorinated chroman derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[2]
Sirtuin 2 (SIRT2) Inhibition
Chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase that is implicated in cancer and neurodegenerative diseases.[8] Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, such as fluorine, at the 6- and 8-positions of the chroman ring can enhance inhibitory activity.[8] However, the position of fluorination is critical, as a 7-fluoro substituted chroman-4-one showed only weak inhibitory activity.[8][9]
Proposed Mechanism of Action
SIRT2 inhibitors, including fluorinated chroman-4-ones, are thought to exert their anticancer effects by regulating α-tubulin acetylation.[8] This, in turn, affects microtubule dynamics and can disrupt cell cycle progression, ultimately leading to apoptosis in cancer cells.[8]
Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a critical strategy in treating hormone-dependent breast cancer.[1] Fluorinated isoflavanones (3-phenylchroman-4-ones) have been identified as potent aromatase inhibitors.[1]
| Compound | IC50 (µM) |
| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | 0.8 |
| 8-fluoro-3-(pyridin-3-yl)chroman-4-one | 2.5 |
| Table 1: Aromatase Inhibitory Activity of Fluorinated Isoflavanones.[1] |
Acetyl-CoA Carboxylase (ACC) Inhibition
Acetyl-CoA carboxylases (ACCs) are crucial enzymes in fatty acid synthesis and have been identified as therapeutic targets in metabolic diseases and cancer.[10] A series of chroman derivatives have been synthesized and evaluated for their ACC inhibitory activities, with some compounds showing potent anti-proliferative effects against various cancer cell lines.[10]
Antiviral Activity of Fluorinated Chroman Scaffolds
Fluorinated 2-arylchroman-4-ones have shown significant promise as antiviral agents, particularly against influenza viruses.[8][11]
One notable example, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, demonstrated potent activity against the Influenza A/Puerto Rico/8/34 (H1N1) virus, with an IC50 of 6 µM and a selectivity index (SI) of 150.[11] This compound was also effective against other influenza strains, including A(H5N2) and influenza B.[11]
| Compound | Virus Strain | IC50 (µM) | Selectivity Index (SI) |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/H1N1 | 6 | 150 |
| " | Influenza A/H5N2 | - | 53 |
| " | Influenza B | - | 42 |
| Table 2: Antiviral Activity of a Polyfluorinated 2-Arylchroman-4-one.[8][11] |
Potential Antiviral Mechanism of Action
Flavonoids, the parent class of many chroman derivatives, can interfere with multiple stages of the viral life cycle.[8] This includes inhibiting viral entry into host cells, viral replication, and protein translation.[8] For the influenza virus, some flavonoids have been shown to inhibit viral neuraminidase or interfere with the hemagglutinin protein, which is essential for viral entry.[8]
Antioxidant Activity of Fluorinated Chroman Derivatives
The chromanol scaffold, present in Vitamin E, is well-known for its ability to scavenge free radicals and mitigate oxidative stress.[1] The introduction of fluorine can modulate this antioxidant capacity.[1] A direct comparison between 3',4',5'-trihydroxyflavone and its 3-fluorinated counterpart showed that fluorination can enhance antioxidant activity, as indicated by a lower EC50 value.[8]
| Compound | Structure | EC50 (µg/mL) |
| 3',4',5'-Trihydroxyflavone | Non-fluorinated | 0.33 |
| 3-Fluoro-3',4',5'-trihydroxyflavone | Fluorinated | 0.24 |
| Table 3: Comparison of Antioxidant Activity.[8] |
Neuroprotective Potential of Fluorinated Chromans
The development of drugs for neurodegenerative diseases like Alzheimer's is challenging due to the difficulty of crossing the blood-brain barrier (BBB).[12] Fluorination is a promising strategy to enhance the ability of molecules to penetrate the BBB.[7][12] Fluorinated chromanol derivatives are being explored for their neuroprotective effects, leveraging the antioxidant properties of the chromanol scaffold and the enhanced pharmacokinetic properties conferred by fluorine.[1][13]
Experimental Protocols
Fluorometric SIRT2 Inhibition Assay
This protocol provides a framework for assessing the SIRT2 inhibitory activity of fluorinated chroman derivatives.
1. Preparation of Reagents:
-
SIRT2 Enzyme: Recombinant human SIRT2.
-
Substrate: Fluorogenic acetylated peptide substrate.
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+).
-
Test Compounds: Serial dilutions of fluorinated chroman derivatives in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer, pH 8.0, containing a surfactant.
-
Developer Solution: Contains a protease to cleave the deacetylated substrate and release the fluorophore.
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, NAD+, and the test compound or vehicle control.
-
Add the SIRT2 enzyme to initiate the reaction and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Add the fluorogenic acetylated peptide substrate and incubate at 37°C for a further specified time (e.g., 60 minutes).
-
Add the developer solution and incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the antioxidant activity of fluorinated chromanol derivatives.[1]
1. Preparation of Reagents:
-
DPPH Solution: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Test Compounds: Serial dilutions of fluorinated chromanol derivatives in methanol.
-
Control: Methanol.
2. Assay Procedure:
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the test compound, control, or a standard antioxidant (e.g., Trolox) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
3. Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1]
Conclusion and Future Perspectives
The strategic fluorination of the chroman scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties conferred by fluorine have led to promising anticancer, antiviral, and antioxidant agents.[8] The continued exploration of structure-activity relationships, particularly concerning the optimal positioning of fluorine substituents, will be crucial for the rational design of next-generation therapeutics. As our understanding of the intricate roles of these compounds in various signaling pathways deepens, fluorinated chromans are poised to become increasingly important in the development of novel treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of fluorophore-labelled manganese complexes: Determination of ROS production, mitochondrial membrane potential and confocal fluorescence microscopy studies in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Imperative of Fluorination in Heterocyclic Scaffolds
An In-Depth Technical Guide: The Role of Fluorine in the Stability of 5,7-Difluorochroman-4-ol
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2] Its unique properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles in ways that are often difficult to achieve with other elements.[3][4] This guide focuses on a specific, highly relevant example: this compound. This molecule is not just a theoretical curiosity; it is a pivotal chiral intermediate in the synthesis of important pharmaceuticals, most notably Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating gastric acid-related disorders.[5][6][7][8]
Understanding the role of the two fluorine atoms in this structure is critical for researchers and drug development professionals. They are not mere decorations; they are integral to the molecule's stability, influencing everything from its electronic landscape to its metabolic fate. As a Senior Application Scientist, this guide aims to deconstruct the causality behind fluorine's influence, providing both foundational scientific principles and actionable experimental protocols to empower your research and development efforts.
Part 1: Fundamental Physicochemical Impact of the 5,7-Difluoro Substitution
The profound effects of the fluorine atoms in this compound originate from the element's fundamental properties:
-
Extreme Electronegativity: With a Pauling scale value of 3.98, fluorine is the most electronegative element. This creates a highly polarized C-F bond with a significant dipole moment.[9][10]
-
Small van der Waals Radius: At 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere of hydrogen with minimal steric penalty.[3][9][11]
-
Exceptional C-F Bond Strength: The bond dissociation energy of a C(sp²)-F bond is among the highest in organic chemistry (~552 kJ/mol), rendering it exceptionally stable to homolytic cleavage.[10][11]
These intrinsic properties translate into significant, predictable modifications of the chroman-4-ol scaffold.
Table 1: Physicochemical Properties of (R)-5,7-Difluorochroman-4-ol
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₂ | [5][7] |
| Molecular Weight | 186.16 g/mol | [5][7] |
| CAS Number | 1270294-05-7 | [5] |
| pKa (Predicted) | 13.09 ± 0.20 | [5] |
| LogP (Predicted) | 1.78 | [5] |
Part 2: The Stereoelectronic Architecture of Stability
The stability of this compound is not merely a consequence of a strong C-F bond; it is an emergent property of complex stereoelectronic interactions. The placement of fluorine at the 5 and 7 positions of the aromatic ring creates a unique electronic environment that enhances overall molecular robustness.
The Inductive Effect: Modulating Aromatic Reactivity
The high electronegativity of the two fluorine atoms exerts a powerful electron-withdrawing inductive effect (-I effect) on the benzene ring. This effect has two major consequences for stability:
-
Reduced Susceptibility to Electrophilic Attack: The inductive withdrawal of electron density deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to its non-fluorinated counterpart. This is a crucial factor in preventing unwanted side reactions during synthesis and formulation.
-
pKa Modulation: The -I effect can influence the acidity of the C4-hydroxyl group. By withdrawing electron density, the fluorine atoms stabilize the corresponding alkoxide, which can subtly alter the pKa and hydrogen bonding capabilities of the molecule.[9][11]
Conformational Control and the Gauche Effect
While the aromatic C-F bonds are fixed, their electronic influence extends to the adjacent dihydropyran ring, affecting its conformational preferences. In related aliphatic systems, the "gauche effect" is a well-documented phenomenon where a gauche conformation is electronically favored over an anti conformation when vicinal, electronegative substituents are present.[12][13][14] This is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital into a C-F σ* antibonding orbital (σC-H → σ*C-F).[13][15] In the context of the chromanol ring, these stereoelectronic forces help to lock the dihydropyran moiety into a more rigid, predictable, and stable conformation, which can be critical for its interaction with enzymes during synthesis or biological targets in downstream applications.[16][17][18]
Caption: Key stabilizing effects imparted by fluorine atoms on the chroman-4-ol scaffold.
Part 3: Fortification Against Metabolic and Chemical Degradation
Perhaps the most significant contribution of fluorine in drug development is the enhancement of metabolic stability.[3][11][19] The 5,7-difluoro substitution pattern is a textbook example of this strategy.
Blocking Metabolic "Soft Spots"
Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism in the liver. This typically involves the hydroxylation of a C-H bond. By replacing the hydrogens at the 5 and 7 positions with fluorine, these potential sites of metabolic attack are effectively blocked.[2][20] The immense strength of the C-F bond makes it resistant to enzymatic cleavage, dramatically slowing down the rate of metabolism.[10] This leads to:
-
Increased Half-Life: The molecule persists longer in biological systems.
-
Improved Bioavailability: A greater fraction of the administered dose reaches systemic circulation.[1]
-
Reduced Metabolite-Induced Toxicity: Prevents the formation of potentially reactive or toxic metabolites, such as quinones or epoxides.[21]
Chemical Stability Profile
Commercially available safety data indicates that (R)-5,7-Difluorochroman-4-ol is generally stable under standard storage conditions (2-8°C, dry, sealed container).[5] However, it is reported to be incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[5]
-
Acid Instability: The presence of strong acids could protonate the C4-hydroxyl group, turning it into a good leaving group (H₂O) and facilitating dehydration to form a chromene, or potentially promoting ring-opening.
-
Oxidizer Instability: The secondary alcohol at C4 is susceptible to oxidation to the corresponding ketone, 5,7-difluorochroman-4-one. This underscores the need for careful handling and storage, avoiding contact with these classes of reagents.
Part 4: Experimental Protocols for Stability Assessment
To validate the stability of this compound in a research or development setting, standardized protocols are essential. The following methodologies provide a framework for generating robust and reliable stability data.
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation pathways and assess the intrinsic stability of the molecule under harsh chemical and physical conditions. This is a self-validating system where the control sample acts as the baseline.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Control Sample: Dilute the stock solution with an equal volume of purified water. Store protected from light at 2-8°C.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²) in a photostability chamber.
-
Sample Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV/MS method. Calculate the percentage of degradation by comparing the peak area of the parent compound to the control. Identify major degradants using MS data.
Table 2: Representative Data from a Forced Degradation Study
| Condition | Incubation Time/Temp | % Degradation (Hypothetical) | Major Degradants Identified (Hypothetical) |
| Control | N/A | < 1% | None |
| 0.1 M HCl | 24h / 60°C | 15% | Dehydration product (5,7-Difluorochromene) |
| 0.1 M NaOH | 24h / 60°C | 5% | Minor unidentified polar species |
| 3% H₂O₂ | 24h / RT | 25% | Oxidation product (5,7-Difluorochroman-4-one) |
| Thermal | 48h / 80°C | < 2% | None |
| Photolytic | ICH Standard | < 2% | None |
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of Phase I metabolism, providing a quantitative measure of the molecule's resistance to CYP-mediated degradation.
Caption: Experimental workflow for assessing metabolic stability using liver microsomes.
Methodology:
-
Reagent Preparation:
-
Test Compound: 1 µM solution of this compound in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
HLM Suspension: 0.5 mg/mL Human Liver Microsomes in buffer.
-
Cofactor: 1 mM NADPH solution in buffer.
-
Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like Verapamil).
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to the test compound solution. Include a negative control without NADPH.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture into a well containing the cold quenching solution. The 0-minute sample is taken immediately after adding NADPH.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of this compound at each time point relative to the internal standard using a calibrated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).
-
Intrinsic clearance (Clint) can then be calculated, providing a key parameter for predicting in vivo metabolic behavior.
-
Conclusion
The difluorination of the chroman-4-ol scaffold at the 5 and 7 positions is a deliberate and highly effective strategy for enhancing molecular stability. The fluorine atoms act through a combination of powerful stereoelectronic and steric effects. They inductively deactivate the aromatic ring, contribute to a more rigid and stable conformation, and, most critically, provide a robust shield against metabolic degradation by blocking sites of CYP450 oxidation. This multi-faceted stabilization is fundamental to the utility of this compound as a reliable and efficient intermediate in the synthesis of advanced pharmaceutical agents. For researchers in the field, a thorough understanding of these principles is not just academic—it is essential for the rational design, synthesis, and development of the next generation of fluorinated therapeutics.
References
- 1. chemxyne.com [chemxyne.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 8. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gauche effect - Wikipedia [en.wikipedia.org]
- 14. There and back again: the role of hyperconjugation in the fluorine gauche effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
(R)-5,7-Difluorochroman-4-ol as a pharmaceutical intermediate
Abstract
(R)-5,7-Difluorochroman-4-ol (CAS No. 1270294-05-7) has emerged as a pharmaceutical intermediate of high strategic importance.[1][2] Its significance is fundamentally tied to its role as a key chiral building block in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[3][4] This guide provides a comprehensive technical overview of its chemical properties, the strategic rationale for its fluorinated structure, detailed synthetic methodologies, and its critical application in drug substance manufacturing. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the causality behind experimental choices and process optimization.
Introduction: The Convergence of Chirality and Fluorine Chemistry
In modern drug development, the precise three-dimensional arrangement of atoms (stereochemistry) is paramount, as the biological activity of a drug is often dependent on a single enantiomeric form.[1] Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone strategy in medicinal chemistry to enhance pharmacological profiles.[5] Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[6][7][8]
(R)-5,7-Difluorochroman-4-ol sits at the nexus of these two critical concepts. It is a chiral alcohol whose specific (R)-configuration is essential for the efficacy of the final drug product, Tegoprazan.[3][9] The difluoro-substitution on the chroman core is not an incidental feature; it is a deliberate design choice to bestow advantageous properties on the resulting therapeutic agent. This guide will deconstruct the science and technology surrounding this vital intermediate.
Physicochemical and Structural Characteristics
The molecular structure of (R)-5,7-Difluorochroman-4-ol is characterized by a chroman core with fluorine atoms at the 5 and 7 positions and a stereodefined hydroxyl group at the 4-position.[10] These features dictate its physical properties and chemical reactivity.
| Identifier | Value | Source(s) |
| IUPAC Name | (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | [3] |
| CAS Number | 1270294-05-7 | [1][3][11] |
| Molecular Formula | C₉H₈F₂O₂ | [3][11][12] |
| Molecular Weight | 186.16 g/mol | [3][11][12] |
| Appearance | White to off-white solid | [3][13] |
| Boiling Point | 228.4 ± 40.0 °C (Predicted) | [3][13] |
| Density | 1.402 ± 0.06 g/cm³ (Predicted) | [3][13] |
| pKa | 13.09 ± 0.20 (Predicted) | [3] |
| Storage | 2-8°C or Room Temperature, inert atmosphere, dark place | [3][14] |
Synthesis of (R)-5,7-Difluorochroman-4-ol: A Comparative Analysis
The industrial synthesis of this chiral alcohol is centered on the asymmetric reduction of its prochiral ketone precursor, 5,7-difluorochroman-4-one.[1][3] The choice of synthetic route is driven by the need for high enantiomeric purity (>99% e.e.), high yield, cost-effectiveness, and scalability. Several advanced methodologies have been developed, broadly categorized into enzymatic methods and chemo-catalytic reductions.
Overview of Synthetic Strategies
The general pathway involves the initial synthesis of the racemic alcohol, (±)-5,7-difluorochroman-4-ol, followed by resolution, or more directly, the asymmetric reduction of the ketone. A greener and highly efficient route involves enzymatic resolution.[15][16]
Caption: High-level synthetic pathways to (R)-5,7-Difluorochroman-4-ol.
Comparative Analysis of Key Methodologies
The selection of a synthetic method is a critical decision in process development. Enzymatic methods are often preferred for their high selectivity and green credentials, while chemo-catalytic methods can offer high throughput.[17]
| Method | Catalyst / Enzyme | Reducing Agent / Acyl Donor | Typical Yield (%) | Enantiomeric Excess (e.e., %) | Key Advantages | Source(s) |
| Lipase-Catalyzed Resolution | Novozym 435 | Vinyl Acetate | >45* | >99 | Excellent e.e., mild conditions, green chemistry. | [16][18] |
| Ketoreductase (KRED) | KRED Enzyme | Isopropanol | 95 | >99 | High yield & e.e., aqueous media, high selectivity. | [12][18] |
| CBS Reduction | (S)-Me-CBS | BH₃·THF | 92 | 96 | Well-established, predictable stereochemistry. | [18] |
| Ru-Catalyzed ATH | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH / Et₃N | 90 | 98 | High efficiency for certain substrates. | [18] |
| Yield for resolution is theoretically capped at 50% without a racemization or inversion step. |
Detailed Experimental Protocol: Lipase-Catalyzed Resolution
This protocol is adapted from established green chemistry principles for the synthesis of (R)-5,7-Difluorochroman-4-ol.[16][18] The causality for this choice rests on achieving exceptional enantiopurity (>99% e.e.) under environmentally benign conditions. Novozym 435, an immobilized lipase, is selected for its robustness in organic solvents and high selectivity in acylating the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted for easy separation.
Step 1: Synthesis of Racemic (±)-5,7-Difluorochroman-4-ol
-
Charge a reaction vessel with 5,7-difluorochroman-4-one (1.0 eq) and methanol (10 vol).
-
Cool the solution to 0-5 °C using an ice bath. Causality: Low temperature controls the exothermic reaction and minimizes side products.
-
Slowly add sodium borohydride (NaBH₄, 0.5 eq) in portions, ensuring the internal temperature remains below 5 °C.
-
Stir the mixture for 1-2 hours at 0-5 °C until Thin Layer Chromatography (TLC) confirms complete consumption of the starting ketone.[3]
-
Quench the reaction by the slow addition of water, followed by solvent evaporation under reduced pressure to yield the crude racemic alcohol.
Step 2: Enzymatic Kinetic Resolution
-
To a solution of racemic (±)-5,7-difluorochroman-4-ol (1.0 eq) in toluene (20 vol), add vinyl acetate (2.0 eq) as the acyl donor.[18]
-
Add Novozym 435 (0.5 g per 1.0 g of racemic alcohol). Causality: The enzyme selectively acylates the (S)-alcohol, leaving the (R)-alcohol untouched.
-
Stir the reaction mixture at 40 °C for approximately 24 hours. Monitor the reaction progress using chiral HPLC until ~50% conversion is reached.
-
Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused, enhancing process economy.
-
Concentrate the filtrate under reduced pressure. The residue contains (R)-5,7-Difluorochroman-4-ol and the acetylated (S)-enantiomer.
-
Purify the mixture by column chromatography on silica gel to isolate the pure (R)-5,7-Difluorochroman-4-ol.[18]
Step 3 (Optional but Recommended for Yield Maximization): Mitsunobu Inversion
-
The separated (S)-acetate can be hydrolyzed back to the (S)-alcohol.
-
The resulting (S)-alcohol can then undergo a stereochemical inversion (e.g., via a Mitsunobu reaction) to produce more of the desired (R)-enantiomer, thereby pushing the theoretical maximum yield from 50% towards 100%.[9][16]
Analytical Quality Control Workflow
Ensuring the identity, purity, and chiral integrity of (R)-5,7-Difluorochroman-4-ol is non-negotiable in pharmaceutical manufacturing.[2] A robust QC workflow is essential.
Caption: A typical Quality Control (QC) workflow for the release of (R)-5,7-Difluorochroman-4-ol.
Application in the Synthesis of Tegoprazan
The sole, high-value application of (R)-5,7-Difluorochroman-4-ol is its use as the key starting material for the C4-ether linkage in Tegoprazan.[12][19] The hydroxyl group of the chromanol is coupled with a substituted benzimidazole core via a nucleophilic substitution reaction. The Mitsunobu reaction is a commonly employed and effective method for this transformation, as it proceeds with inversion of configuration at the chiral center, which must be accounted for in the overall synthetic design.[9]
Caption: Key transformation of (R)-5,7-Difluorochroman-4-ol to Tegoprazan.[9]
Troubleshooting and Scale-Up Considerations
Transitioning the synthesis from the laboratory to production scale introduces challenges that must be proactively managed.
| Problem | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| Decreased Enantiomeric Excess (e.e.) | Enzymatic: Substrate inhibition at high concentrations; poor pH/temp control. Catalytic: Catalyst deactivation or side reactions. | Enzymatic: Implement a fed-batch approach to maintain low substrate concentration. Use a robust buffer system and precise temperature control. Catalytic: Ensure high purity of all reagents and solvents; use degassed solvents. | [17] |
| Incomplete Reaction | Enzymatic: Inefficient cofactor regeneration (for KREDs); enzyme deactivation. Catalytic: Insufficient catalyst loading, low hydrogen pressure (for hydrogenation), or insufficient reaction time. | Enzymatic: Optimize the cofactor regeneration system (e.g., glucose/GDH). Catalytic: Optimize catalyst loading and reaction parameters (pressure, time, temperature) through Design of Experiments (DoE). | [17] |
| Purification Difficulties | Formation of closely-related byproducts. | Re-evaluate reaction conditions to minimize byproduct formation. Develop a more selective crystallization or chromatographic purification method. |
Conclusion
(R)-5,7-Difluorochroman-4-ol is a testament to the power of modern synthetic and medicinal chemistry. It is more than a simple intermediate; it is an enabling molecule whose precise stereochemistry and strategic fluorination are indispensable for the function of Tegoprazan.[9] The development of green, efficient, and scalable synthetic routes, particularly those employing enzymatic technologies, has been crucial to its successful commercialization.[4][16] For scientists in the pharmaceutical industry, a thorough understanding of the synthesis, characterization, and application of this intermediate is vital for the continued innovation and manufacturing of next-generation therapeutics for acid-related diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemxyne.com [chemxyne.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol [cymitquimica.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 13. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]
- 14. 1270294-05-7|(R)-5,7-Difluorochroman-4-ol|BLD Pharm [bldpharm.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
The Chroman-4-ol Scaffold: A Privileged Structure for Novel Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The chroman scaffold, a heterocyclic motif featuring a fused benzene and dihydropyran ring system, is a cornerstone in medicinal chemistry.[1] Its derivatives, particularly chroman-4-ols and their corresponding oxidized forms, chroman-4-ones, are prevalent in a plethora of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of the synthesis, therapeutic potential, and mechanistic underpinnings of chroman-4-ol derivatives, tailored for researchers, scientists, and professionals in drug development.
The Versatile Chroman Core: Therapeutic Landscapes
Chroman-4-ol derivatives have emerged as promising candidates in several therapeutic areas, owing to their ability to modulate key cellular pathways implicated in a range of diseases. Their biological activities are diverse, spanning anticancer, antifungal, neuroprotective, and anti-inflammatory properties.[3][4][5] The therapeutic efficacy of these compounds is intricately linked to the substitution patterns around the chroman core, offering a rich playground for medicinal chemists to fine-tune their pharmacological profiles.[6]
Anticancer Potential: Targeting Cell Proliferation and Survival
A significant body of research highlights the cytotoxic effects of chroman-4-ol and chroman-4-one derivatives against various human cancer cell lines.[1][7] These compounds can trigger cancer cell death through the induction of apoptosis and cell cycle arrest.[8]
One of the key mechanisms underlying the anticancer activity of certain chroman derivatives is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[6][9] SIRT2 is involved in cell cycle regulation, and its inhibition leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[6][10]
Antifungal Activity: Disrupting Fungal Virulence
The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. Chroman-4-one derivatives have demonstrated promising activity against pathogenic fungi, including Candida albicans.[3][11] Molecular modeling studies suggest that these compounds may exert their antifungal effects by targeting key proteins essential for fungal virulence and survival, such as HOG1 kinase and fructose-bisphosphate aldolase (FBA1).[3][12]
Neuroprotective Effects: Combating Neurodegenerative Diseases
The chromanol ring system is a valuable pharmacophore in the pursuit of treatments for neurodegenerative disorders like Alzheimer's disease.[4] Some chroman-4-ol derivatives have shown potential as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's.[4] Furthermore, certain chroman derivatives have been investigated for their neuroprotective activities against oxidative stress-induced neuronal cell death.[5]
Synthesis of Chroman-4-ol Derivatives: A Practical Workflow
The synthesis of chroman-4-ol derivatives is typically achieved through the reduction of the corresponding chroman-4-one precursors.[1] The chroman-4-ones themselves can be synthesized through various methods, with a common and efficient approach being a one-pot reaction involving the base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[6][9]
Caption: General synthetic workflow for chroman-4-ol derivatives.
Experimental Protocol: Synthesis of Substituted Chroman-4-ones
This protocol describes a general one-step procedure for the synthesis of 2-alkyl-substituted chroman-4-ones using microwave irradiation.[6]
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Appropriate aldehyde
-
N,N-Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH2Cl2)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the 2'-hydroxyacetophenone in ethanol, add the aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.[6]
-
After cooling, dilute the reaction mixture with CH2Cl2.
-
Wash the organic phase sequentially with 10% NaOH, 1 M HCl, water, and brine.
-
Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
Experimental Protocol: Reduction of Chroman-4-ones to Chroman-4-ols
This protocol outlines the reduction of a chroman-4-one to the corresponding chroman-4-ol using sodium borohydride.[1]
Materials:
-
Substituted chroman-4-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH4)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the chroman-4-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.[1]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over MgSO4, filter, and concentrate to yield the chroman-4-ol.
Structure-Activity Relationship (SAR) and Drug Design
The therapeutic potential of chroman-4-ol derivatives is highly dependent on the nature and position of substituents on the chroman scaffold. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
SAR for SIRT2 Inhibition
For the inhibition of SIRT2, several structural features have been identified as important:[6][9]
-
2-Position: An alkyl chain with three to five carbons in the 2-position is often favorable for high potency.[6]
-
6- and 8-Positions: Larger, electron-withdrawing groups at the 6- and 8-positions tend to enhance inhibitory activity.[6][9]
-
Carbonyl Group: An intact carbonyl group at the 4-position is crucial for high potency.[6]
SAR for Antifungal Activity
In the context of antifungal activity, SAR studies have revealed that:[3][11]
-
7-Position: The addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity.[3]
-
Ring B Substituents: The presence of methoxy substituents at the meta position of a benzylidene group at the 3-position can enhance bioactivity.[3]
Quantitative Biological Data
The following tables summarize the in vitro biological activities of selected chroman-4-one and chroman-4-ol derivatives.
Table 1: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives [6][9]
| Compound | Substituents | IC50 (µM) |
| 1 | 6,8-dibromo-2-pentyl | 1.5 |
| 2 | 6-bromo-8-chloro-2-pentyl | 4.5 |
| 3 | 6,8-dichloro-2-propyl | 10.6 |
Table 2: Anticancer Activity of a Chroman Derivative [7]
| Compound | Cell Line | GI50 (µM) |
| 6i | MCF-7 (Breast Cancer) | 34.7 |
Table 3: Antifungal Activity of a Chroman-4-one Derivative [3]
| Compound | Microorganism | MIC (µg/mL) |
| 21 | Candida species | 128 |
Mechanistic Insights: Signaling Pathways
The therapeutic effects of chroman-4-ol derivatives are mediated through their interaction with specific molecular targets and the modulation of downstream signaling pathways.
SIRT2 Inhibition Pathway
Caption: SIRT2 inhibition by chroman-4-one derivatives.
Anticancer Cellular Mechanisms
Caption: Anticancer mechanisms of chroman-4-ol derivatives.
Conclusion and Future Directions
Chroman-4-ol derivatives represent a versatile and privileged scaffold in drug discovery, with demonstrated potential in oncology, infectious diseases, and neurodegenerative disorders. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries for extensive SAR studies, paving the way for the development of next-generation therapeutics with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds, expanding their evaluation in in vivo disease models, and optimizing their pharmacokinetic and pharmacodynamic properties to accelerate their translation into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dspace.uevora.pt [dspace.uevora.pt]
- 5. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(R)-5,7-Difluorochroman-4-ol: A Cornerstone in Modern Gastric Acid Suppression Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Key Pharmaceutical Intermediate
Introduction
(R)-5,7-Difluorochroman-4-ol, a chiral fluorinated organic compound, has emerged as a pivotal molecule in the landscape of modern pharmaceuticals.[1] Its significance is intrinsically linked to the development of Tegoprazan, a potassium-competitive acid blocker (P-CAB) that represents a new generation of treatment for acid-related gastrointestinal disorders.[2][3] The strategic incorporation of fluorine atoms and the specific stereochemistry of this chromanol derivative are crucial to the efficacy and pharmacokinetic profile of Tegoprazan.[3][4] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of (R)-5,7-Difluorochroman-4-ol, tailored for researchers, scientists, and professionals in drug development.
The Genesis of a Key Intermediate: A History Intertwined with P-CAB Development
The story of (R)-5,7-Difluorochroman-4-ol is inseparable from the quest for more effective and rapidly acting alternatives to proton pump inhibitors (PPIs) for managing gastric acid secretion. This journey led to the development of potassium-competitive acid blockers (P-CABs), a class of drugs that reversibly inhibit the gastric H+/K+-ATPase.[2]
Tegoprazan, developed by CJ Healthcare (now HK inno.N) in South Korea, stands out as a significant advancement in the P-CAB class.[5] It received its first approval in Korea in 2018 for the treatment of gastroesophageal reflux disease (GERD) and erosive esophagitis.[6][7] The development of Tegoprazan, originally initiated by Pfizer and later licensed to RaQualia Pharma before CJ Healthcare took the lead, necessitated the synthesis of a series of novel intermediates.[2] Among these, (R)-5,7-Difluorochroman-4-ol emerged as the crucial chiral building block for constructing the final drug molecule.[6]
The precise timeline for the initial synthesis of 5,7-Difluorochroman-4-ol is embedded within the preclinical research and development phase of Tegoprazan. The design of this specific fluorinated chromanol was a deliberate choice by medicinal chemists to optimize the drug's properties. The inclusion of two fluorine atoms on the chroman ring enhances metabolic stability and binding affinity, a common and effective strategy in modern drug design.[4] The specific (R)-configuration at the 4-position of the chromanol is critical for the desired stereospecific interaction with its biological target, highlighting the importance of asymmetric synthesis in producing the final active pharmaceutical ingredient.[1][4]
Physicochemical and Spectroscopic Profile
(R)-5,7-Difluorochroman-4-ol is a white to off-white solid with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol .[8] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₂ | [8][9] |
| Molecular Weight | 186.16 g/mol | [8][9] |
| CAS Number | 1270294-05-7 | [3][10] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 86-87 °C | [8] |
| Boiling Point (Predicted) | 228.4±40.0 °C | [8] |
| Density (Predicted) | 1.402±0.06 g/cm³ | [8] |
| pKa (Predicted) | 13.09±0.20 | [4][8] |
| LogP (Predicted) | 1.78 | [4][8] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [8][11] |
Spectroscopic analysis is essential for the structural elucidation and quality control of (R)-5,7-Difluorochroman-4-ol. As enantiomers, the (R)- and (S)- forms of this compound exhibit identical spectroscopic data in achiral environments, with their primary distinguishing feature being their optical rotation.[1]
¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 6.88-6.93 (m, 1H, Aromatic H), 6.82-6.84 (m, 1H, Aromatic H), 4.57 (t, J = 6.0 Hz, 2H, O-CH₂), 2.77 (t, J = 6.0 Hz, 2H, CH₂-Ar).[1][8]
¹³C NMR (151 MHz, DMSO-d₆) δ (ppm): 166.2 (J = 264.1 Hz, C-F), 162.7 (J = 256.7 Hz, C-F), 109.0 (Aromatic C), 101.6 (Aromatic C), 98.8 (Aromatic C), 67.6 (O-CH₂), 38.2 (CH₂-Ar).[1][8]
Synthesis Methodologies: The Pursuit of Enantiopurity and Efficiency
The synthesis of enantiomerically pure (R)-5,7-Difluorochroman-4-ol is a critical step in the manufacturing of Tegoprazan. Various methods have been developed, with a focus on achieving high stereoselectivity and environmentally friendly processes.
Asymmetric Reduction of 5,7-Difluorochroman-4-one
A primary and widely employed method for synthesizing (R)-5,7-Difluorochroman-4-ol is the asymmetric reduction of its precursor, 5,7-difluorochroman-4-one.[3][11] This approach utilizes chiral catalysts or enzymes to stereoselectively reduce the ketone to the desired (R)-alcohol.
Experimental Protocol: Enzymatic Asymmetric Reduction
-
Substrate Preparation: Dissolve 5,7-difluorochroman-4-one in a suitable buffer system.
-
Reaction Mixture: To the substrate solution, add a ketoreductase (KRED) enzyme, a coenzyme such as NADPH or NADH, and a coenzyme recycling system (e.g., glucose and glucose dehydrogenase or isopropanol and an alcohol dehydrogenase).[4][11]
-
Reaction Conditions: The reaction is typically carried out under mild conditions, often at or near room temperature.[4]
-
Monitoring and Work-up: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the product is extracted with an organic solvent, and the enzyme is removed. The solvent is then evaporated to yield the crude product.
-
Purification: The crude (R)-5,7-Difluorochroman-4-ol is purified by techniques such as recrystallization or column chromatography to achieve high enantiomeric and chemical purity.
This biocatalytic approach is favored for its high stereoselectivity and operation under mild, environmentally benign conditions.[4]
A Greener Approach: Chemoenzymatic Synthesis via Kinetic Resolution
An alternative and more sustainable route to (R)-5,7-Difluorochroman-4-ol involves a chemoenzymatic strategy that begins with the non-selective reduction of the ketone precursor followed by enzymatic kinetic resolution.[12]
Experimental Protocol: Chemoenzymatic Synthesis
-
Racemic Alcohol Synthesis: Reduce 5,7-difluorochroman-4-one to the racemic (±)-5,7-Difluorochroman-4-ol using a standard reducing agent like sodium borohydride in a suitable solvent such as methanol at 0-5 °C.[12]
-
Enzymatic Kinetic Resolution: Subject the racemic alcohol to enzymatic kinetic resolution using an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica). This enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.[12][13][14][15]
-
Separation: The acylated (S)-enantiomer and the unreacted (R)-enantiomer can be separated using standard chromatographic techniques.
-
(Optional) Mitsunobu Inversion: To improve the overall yield of the (R)-enantiomer, the separated acylated (S)-enantiomer can undergo a Mitsunobu reaction to invert its stereochemistry to the (R)-configuration.[8]
This method offers an efficient way to obtain the desired enantiomer while allowing for the recycling of the undesired enantiomer, thus improving the atom economy of the process.
The Role of (R)-5,7-Difluorochroman-4-ol in Tegoprazan Synthesis
(R)-5,7-Difluorochroman-4-ol serves as a pivotal intermediate in the total synthesis of Tegoprazan. The final key step in the synthesis involves a nucleophilic substitution reaction, often a Mitsunobu reaction, where the hydroxyl group of (R)-5,7-Difluorochroman-4-ol displaces a leaving group on the benzimidazole core of the other key intermediate.[8][16][17] The precise stereochemistry of the (R)-enantiomer is crucial for ensuring the correct three-dimensional structure of Tegoprazan, which is essential for its potent and selective binding to the H+/K+-ATPase.[4]
Conclusion
The discovery and development of (R)-5,7-Difluorochroman-4-ol are a testament to the advancements in synthetic organic and medicinal chemistry. Its history is intrinsically linked to the successful launch of Tegoprazan, a next-generation treatment for acid-related disorders. The strategic use of fluorine and the development of efficient, stereoselective synthetic routes for this chiral intermediate have been critical to this success. As the demand for more effective and safer pharmaceuticals continues to grow, the principles demonstrated in the development of (R)-5,7-Difluorochroman-4-ol will undoubtedly continue to inspire and guide future drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. CJ-12420 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pure.skku.edu [pure.skku.edu]
- 7. Tegoprazan‐Containing Versus Proton Pump Inhibitor‐Containing Therapy for First‐Line Eradication of Helicobacter pylori : A Meta‐Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C9H8F2O2 | CID 53427514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol [cymitquimica.com]
- 11. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 12. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions [mdpi.com]
- 16. CN113527272A - Synthesis method of Tegolazan - Google Patents [patents.google.com]
- 17. Synthesis method of tegoprazan - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Asymmetric Reduction of 5,7-Difluorochroman-4-one: A Comprehensive Guide to Protocols and Methodologies
Introduction: The Significance of Chiral 5,7-Difluorochroman-4-ol
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. The biological activity, efficacy, and safety of a drug molecule are often intrinsically linked to its specific three-dimensional arrangement. A case in point is (R)-5,7-difluorochroman-4-ol, a critical chiral intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1][2] The specific (R)-configuration of the alcohol is essential for the therapeutic effect of the final active pharmaceutical ingredient.[1]
This technical guide provides an in-depth exploration of the asymmetric reduction of the prochiral ketone, 5,7-difluorochroman-4-one, to the desired chiral alcohol. We will delve into various field-proven protocols, critically examining the underlying principles of stereoselectivity and offering a comparative analysis of their performance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this crucial synthetic transformation.
Strategic Approaches to Asymmetric Reduction
The enantioselective reduction of 5,7-difluorochroman-4-one can be achieved through several robust methodologies. The choice of strategy often depends on factors such as desired enantiomeric excess (e.e.), yield, scalability, cost, and environmental considerations. The primary approaches are:
-
Catalytic Reduction with Chiral Oxazaborolidines (Corey-Bakshi-Shibata Reduction): A highly reliable method employing a chiral catalyst to direct the stereochemical outcome of a borane reduction.[3][4][5]
-
Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Utilizes chiral ruthenium complexes to facilitate the transfer of hydrogen from a donor molecule to the ketone.[6]
-
Biocatalysis with Ketoreductases (KREDs): Leverages the high stereoselectivity of enzymes to perform the reduction under mild, aqueous conditions.[7][8][9]
-
Enzymatic Kinetic Resolution: Involves the selective acylation of one enantiomer from a racemic mixture of the alcohol, allowing for the separation of the desired enantiomer.[6][10]
The following sections will provide a detailed examination of these protocols, supported by experimental data and mechanistic insights.
Comparative Performance of Synthetic Methodologies
A quantitative comparison of the different strategies is essential for selecting the optimal protocol for a given application. The following table summarizes the performance of various catalytic systems for the synthesis of (R)-5,7-difluorochroman-4-ol.
| Method | Catalyst / Enzyme | Reducing Agent / Acyl Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| CBS Reduction | (S)-Me-CBS | BH₃·THF | THF | RT | 2 | 92 | 96 |
| Ru-Catalyzed ATH | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH/NEt₃ | Dichloromethane | 40 | 18 | >95 | >99 |
| Ketoreductase | KRED | Isopropanol | Buffer/IPA | 30 | 12 | 95 | >99 |
| Lipase-Catalyzed Resolution | Novozym 435 | Vinyl Acetate | Toluene | 40 | 24 | >45* | >99 |
Yield for the resolution of a racemic mixture, theoretical maximum is 50%. [Data sourced from BenchChem][6]
Mechanistic Insights: The Origin of Stereoselectivity
Understanding the mechanism by which chirality is transferred from the catalyst to the substrate is fundamental to rational catalyst design and reaction optimization.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol.[4][5] The catalyst coordinates with borane, activating it as a hydride donor. The ketone substrate then coordinates to the boron atom of the catalyst in a sterically favored orientation, exposing one of its prochiral faces to an intramolecular hydride transfer.[5][11]
Caption: CBS Reduction Mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Ketoreductase-Catalyzed Asymmetric Reduction of 5,7-Difluorochroman-4-one
This protocol is recommended for its high yield, excellent enantioselectivity, and environmentally benign reaction conditions.
1. Materials and Reagents:
-
5,7-Difluorochroman-4-one
-
Ketoreductase (KRED)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol (IPA)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Temperature-controlled reactor
2. Procedure:
-
In a temperature-controlled reactor, prepare a solution of 5,7-difluorochroman-4-one (1.0 g, 5.43 mmol) in a mixture of phosphate buffer (50 mL, pH 7.0) and isopropanol (10% v/v).[6]
-
To this solution, add NADP⁺, D-glucose, and Glucose Dehydrogenase (GDH) for cofactor regeneration.[7][8]
-
Add the selected ketoreductase (KRED).
-
Stir the mixture at 30 °C for 12 hours.[6]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.[7]
-
Upon completion, extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the product by flash column chromatography on silica gel to afford (R)-5,7-difluorochroman-4-ol.
Protocol 2: Chiral HPLC Analysis of this compound
Accurate determination of the enantiomeric excess is crucial for evaluating the success of the asymmetric reduction.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).[12]
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol (IPA)
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:IPA (90:10 v/v)[12]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the product in 1 mL of the mobile phase.[12]
3. Expected Results: The two enantiomers will be resolved into two separate peaks. The enantiomeric excess (e.e.) can be calculated using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Workflow and Decision Making
The selection of an appropriate protocol involves a logical progression from initial screening to process optimization.
Caption: Protocol Selection Workflow.
Conclusion
The asymmetric reduction of 5,7-difluorochroman-4-one is a well-established transformation with several highly effective and reliable protocols available to the modern chemist. Biocatalytic reduction using ketoreductases stands out for its exceptional enantioselectivity, high yield, and sustainable reaction conditions, making it an attractive choice for pharmaceutical manufacturing. The Corey-Bakshi-Shibata reduction and ruthenium-catalyzed asymmetric transfer hydrogenation also offer excellent alternatives, providing flexibility in catalyst and reagent selection. The choice of the optimal method will ultimately be guided by the specific requirements of the project, including scale, purity, cost, and available resources.
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Title: High-Efficiency Enzymatic Kinetic Resolution of Racemic 5,7-Difluorochroman-4-ol using Immobilized Lipase B
An Application Note from the Senior Application Scientist
Abstract
This application note details a robust and highly selective method for the kinetic resolution of racemic 5,7-Difluorochroman-4-ol, a key chiral intermediate in the synthesis of advanced pharmaceutical agents. The protocol employs a transesterification reaction catalyzed by the highly efficient and stable immobilized Candida antarctica Lipase B (CALB). We describe a comprehensive workflow, from enzyme screening and reaction optimization to product separation and analysis by chiral High-Performance Liquid Chromatography (HPLC). The described methodology consistently achieves high enantiomeric excess (e.e.) for both the unreacted (S)-alcohol and the acylated (R)-ester, providing a scalable and economically viable route to these valuable enantiopure compounds.
Introduction: The Significance of Chiral Fluoro-Chromanol Scaffolds
Chiral chroman-4-ol derivatives are privileged structural motifs found in a wide array of biologically active molecules, including antioxidants, and agents targeting central nervous system disorders. The introduction of fluorine atoms, as in this compound, can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these compounds highly valuable for modern drug discovery. However, the synthesis of these compounds often results in a racemic mixture, and it is well-established that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the separation of these enantiomers is a critical step in the development of safe and effective therapeutics.
Enzymatic kinetic resolution (EKR) offers a powerful and environmentally benign alternative to traditional chiral chromatography or diastereomeric crystallization. EKR leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. In this case, we employ an irreversible acylation reaction where the lipase selectively acylates one enantiomer of the alcohol, allowing for the easy separation of the resulting ester from the unreacted alcohol enantiomer. This process is illustrated in Figure 1.
Figure 1: Workflow for Enzymatic Kinetic Resolution
This diagram outlines the key stages of the process, from the initial racemic substrate to the final, separated enantiopure products.
Caption: A high-level overview of the enzymatic kinetic resolution workflow.
Materials and Reagents
Substrate & Reagents
-
Racemic this compound (≥98% purity)
-
Vinyl Acetate (Anhydrous, ≥99%)
-
Toluene (Anhydrous, ≥99.8%)
-
Diisopropyl Ether (Anhydrous, ≥99%)
-
Ethyl Acetate (HPLC Grade)
-
n-Hexane (HPLC Grade)
-
2-Propanol (HPLC Grade)
Enzymes
The choice of enzyme is paramount for achieving high enantioselectivity. We screened several commercially available immobilized lipases. Candida antarctica Lipase B (CALB), immobilized on a macroporous acrylic resin (commonly sold as Novozym® 435), was identified as the superior catalyst for this substrate.
| Enzyme | Supplier | Form | Performance Summary |
| Novozym® 435 (CALB) | Sigma-Aldrich | Immobilized | Excellent (E > 200) , High activity, Robust |
| Amano Lipase PS (from Pseudomonas cepacia) | Amano Enzyme | Immobilized | Moderate (E ≈ 40-60), Lower conversion rate |
| Lipase from Candida rugosa | Sigma-Aldrich | Powder | Low (E < 10), Poor performance in organic media |
Table 1: Screening of commercially available lipases for the resolution of rac-5,7-Difluorochroman-4-ol. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.
Experimental Protocols
Protocol 1: Optimized Enzymatic Kinetic Resolution
This protocol describes the optimized procedure using Novozym® 435. The causality behind using vinyl acetate is its function as an irreversible acyl donor; the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction equilibrium forward. Toluene is selected as the solvent due to its aprotic nature and ability to provide a favorable microenvironment for lipase activity.
-
Reactor Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stirrer and a drying tube, add racemic this compound (1.0 g, 5.37 mmol).
-
Solvent Addition: Add 50 mL of anhydrous toluene to dissolve the substrate completely.
-
Acyl Donor: Add vinyl acetate (0.74 mL, 8.06 mmol, 1.5 equivalents). Using a slight excess of the acyl donor ensures the reaction does not become substrate-limited.
-
Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w of the substrate). The immobilized nature of the enzyme simplifies post-reaction removal via simple filtration.
-
Reaction Incubation: Seal the flask and place it in a temperature-controlled shaker or on a stirring plate at 40°C.
-
Monitoring the Reaction: Monitor the reaction progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 12, 24 hours). Filter the enzyme from the aliquot and dilute with mobile phase for chiral HPLC analysis (see Protocol 2).
-
Reaction Termination: The ideal point to stop the reaction is at or near 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the formed product. For this system, this is typically achieved within 20-24 hours.
-
Enzyme Recovery: Once the target conversion is reached, quench the reaction by filtering off the immobilized enzyme using a Büchner funnel. The enzyme can be washed with fresh toluene, dried under vacuum, and stored for reuse in subsequent batches.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate. The resulting residue, a mixture of (S)-5,7-Difluorochroman-4-ol and (R)-5,7-Difluorochroman-4-ol acetate, can be separated by standard silica gel column chromatography.
Figure 2: The Kinetic Resolution Reaction
This diagram illustrates the enzyme-catalyzed selective acylation of the (R)-enantiomer.
Application Notes & Protocols: Mitsunobu Reaction for the Synthesis of 5,7-Difluorochroman-4-ol Derivatives
Executive Summary: Strategic Importance of the Mitsunobu Reaction in Fluorinated Chromanol Chemistry
The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in achieving stereochemical inversion at a secondary alcohol center under mild conditions.[1][2][3] This application note provides an in-depth guide to the strategic implementation of the Mitsunobu reaction for derivatives of 5,7-difluorochroman-4-ol. This class of molecules is of significant interest to the pharmaceutical industry, serving as a key chiral intermediate in the synthesis of advanced therapeutic agents, most notably the potassium-competitive acid blocker (P-CAB), Tegoprazan.[4][5][6]
The fluorine atoms at the 5 and 7 positions of the chroman scaffold are not merely passive substituents; they are strategically incorporated to enhance crucial drug-like properties such as metabolic stability and lipophilicity.[4][7] Consequently, synthetic transformations involving this "privileged scaffold" demand precision and control.[8] The Mitsunobu reaction is uniquely suited for this task, facilitating the coupling of the (R)-5,7-difluorochroman-4-ol with various nucleophiles to produce the desired (S)-configured product via a clean SN2 inversion.[6][9] This guide will detail the reaction mechanism, provide a robust experimental protocol, and address critical parameters for successful execution and scale-up.
The Underlying Chemistry: Mechanism of Action
The efficacy of the Mitsunobu reaction hinges on the in-situ activation of a primary or secondary alcohol into a good leaving group.[1][10] The mechanism, while complex, can be understood as a coordinated sequence of steps driven by a phosphine/azodicarboxylate redox system.[11][12]
The key mechanistic steps are as follows:
-
Betaine Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (e.g., DIAD), forming a highly reactive zwitterionic adduct, often called a betaine.[10][11][13]
-
Pronucleophile Deprotonation: This betaine is a sufficiently strong base to deprotonate the acidic pronucleophile (Nu-H), which can be a carboxylic acid, phenol, imide, or a substituted benzimidazole, forming an ion pair.[10][11] The acidity of the nucleophile is a critical factor; a pKa of <13 is generally required for efficient reaction.[11][13]
-
Alcohol Activation: The oxygen atom of the this compound attacks the electrophilic phosphorus atom of the activated complex. This step forms a key intermediate, the alkoxyphosphonium salt. This salt contains an excellent leaving group (-OPPh₃).[13][14]
-
SN2 Displacement: The conjugate base of the nucleophile, generated in step 2, executes a backside nucleophilic attack (SN2) on the carbon atom bearing the alkoxyphosphonium leaving group.[9][13] This step proceeds with a complete inversion of stereochemistry, which is the hallmark of the Mitsunobu reaction.[1][9] This inversion is critical for converting (R)-5,7-difluorochroman-4-ol into the biologically active (S)-ether derivative required for Tegoprazan.[6]
-
Byproduct Formation: The displacement releases the desired product along with two major byproducts: triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate.[15] The efficient removal of these byproducts is a primary challenge in the purification stage.[2]
Visualization: Mitsunobu Reaction Mechanism
Caption: The Mitsunobu reaction proceeds via activation and SN2 substitution.
Detailed Experimental Protocol
This protocol provides a general method for the Mitsunobu reaction on this compound. Stoichiometry and reaction times may require optimization depending on the specific nucleophile used.
Materials and Reagents
| Reagent | Grade | Notes |
| (R)-5,7-Difluorochroman-4-ol | >98% purity | Starting material. Must be dry. |
| Nucleophile (e.g., substituted phenol) | >98% purity | Must be acidic (pKa < 13) and dry. |
| Triphenylphosphine (PPh₃) | >99% purity | |
| Diisopropyl azodicarboxylate (DIAD) | ~95-97% | Often supplied as a solution. Highly toxic. Handle with extreme care in a fume hood. |
| Tetrahydrofuran (THF) | Anhydrous (<50 ppm H₂O) | Critical for reaction success. Use from a freshly opened bottle or a solvent purification system. |
| Ethyl Acetate (EtOAc) | Reagent Grade | For work-up and chromatography. |
| Hexanes | Reagent Grade | For chromatography. |
| Saturated aq. NaHCO₃ | For work-up. | |
| Saturated aq. NaCl (Brine) | For work-up. | |
| Anhydrous Na₂SO₄ or MgSO₄ | For drying. | |
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add (R)-5,7-difluorochroman-4-ol (1.0 eq.), the nucleophile (1.1-1.3 eq.), and triphenylphosphine (1.5 eq.).[16]
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the alcohol) via syringe to dissolve the solids. Stir until a clear solution is obtained.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. It is critical to maintain this temperature during the addition of DIAD.[11][16]
-
Reagent Addition: While stirring vigorously, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via syringe over 15-20 minutes.[16][17] A color change (often to a yellow or orange hue) and the formation of a precipitate (TPPO) may be observed.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours.
-
Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% EtOAc in hexanes). Stain with potassium permanganate or use a UV lamp. The reaction is complete upon full consumption of the starting alcohol.
-
Quenching & Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the THF. Dilute the residue with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[16]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The triphenylphosphine oxide (TPPO) byproduct can be challenging to separate but usually elutes at a higher polarity than the desired product.[15]
Visualization: Experimental Workflow
Caption: A standard workflow for the Mitsunobu coupling reaction.
Quantitative Data Summary
The following table provides a representative summary of reaction parameters.
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| This compound | 1.0 eq. | Limiting reagent. |
| Nucleophile | 1.1 - 1.3 eq. | A slight excess ensures complete consumption of the alcohol. |
| PPh₃ | 1.5 - 2.0 eq. | Excess is used to drive the reaction and account for any moisture. |
| DIAD/DEAD | 1.5 - 2.0 eq. | Molar equivalent to PPh₃. |
| Conditions | ||
| Solvent | Anhydrous THF | Excellent solvent for reactants; other aprotic solvents like DCM or Toluene can be used.[14][16] |
| Temperature | 0 °C to RT | Initial cooling is critical to control the exothermic reaction.[11] |
| Reaction Time | 6 - 24 hours | Substrate and nucleophile dependent; monitor by TLC. |
| Outcome | ||
| Typical Yield | 60 - 90% | Highly dependent on substrate purity and reaction conditions. |
| Stereochemistry | >99% Inversion | A key advantage of the reaction. |
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Wet reagents or solvent. 2. Nucleophile pKa is too high (>15). 3. Insufficient equivalents of PPh₃/DIAD. | 1. Use freshly dried reagents and anhydrous solvent from a new bottle or purification system. 2. Use a more acidic nucleophile or consider an alternative coupling strategy. 3. Increase equivalents of PPh₃/DIAD to 2.0 each. |
| Multiple Side Products | 1. DIAD added too quickly, causing overheating. 2. Nucleophile is not sufficiently nucleophilic due to sterics. | 1. Ensure slow, dropwise addition of DIAD at 0 °C. 2. Consider using a more acidic pronucleophile (e.g., p-nitrobenzoic acid) to accelerate the desired pathway.[2][18] |
| Difficult Purification | 1. Co-elution of product with TPPO or hydrazine byproduct. | 1. Use polymer-supported PPh₃ for easy filtration removal.[15][19] 2. Consider using di-(4-chlorobenzyl)azodicarboxylate (DCAD), whose hydrazine byproduct can be precipitated and filtered.[11] 3. Recrystallization of the crude product may remove byproducts before chromatography. |
| Reaction Stalls | 1. Steric hindrance around the secondary alcohol. | 1. Increase reaction temperature (e.g., to 40-50 °C) after initial addition at 0 °C and prolong reaction time.[14] 2. Use alternative, more reactive phosphines or azodicarboxylates if the issue persists. |
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 917248-51-2 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tutorchase.com [tutorchase.com]
- 10. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Application Note: Strategies for the Derivatization of 5,7-Difluorochroman-4-ol for the Generation of Diverse Compound Libraries
Abstract
This technical guide provides a comprehensive framework for the chemical modification of 5,7-difluorochroman-4-ol, a valuable scaffold in medicinal chemistry. We present detailed protocols and strategic considerations for creating diverse compound libraries by targeting two key positions: the C4-hydroxyl group and the aromatic ring. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structure for the discovery of novel therapeutic agents. We detail robust methodologies for etherification, esterification, and amination at the C4 position, as well as advanced cross-coupling strategies for functionalizing the aromatic core.
Introduction: The Strategic Value of the this compound Scaffold
The chroman ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The specific starting material, (R)-5,7-difluorochroman-4-ol, is a key chiral intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker for treating gastric disorders[1][2].
The incorporation of fluorine atoms at the 5 and 7 positions is a deliberate design element rooted in modern medicinal chemistry principles. Fluorine substitution can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and lipophilicity[2][3][4]. The secondary alcohol at the C4 position serves as a versatile synthetic handle, allowing for the introduction of a wide range of functional groups and building blocks, making it an ideal starting point for generating focused compound libraries for high-throughput screening[1].
This guide outlines two primary diversification strategies:
-
Part A: Derivatization of the C4-Hydroxyl Group: Direct modification of the alcohol to generate ethers, esters, and amines.
-
Part B: Functionalization of the Aromatic Ring: Advanced strategies for C-C and C-N bond formation on the benzene ring portion of the scaffold.
Part A: Diversification at the C4 Position
The secondary alcohol at the C4 position is the most accessible site for initial derivatization. We present three reliable methods for introducing diversity at this center.
A.1. O-Alkylation/Arylation via Williamson Ether Synthesis and Mitsunobu Reaction
The formation of an ether linkage is a common strategy to explore the steric and electronic requirements of a binding pocket.
Scientific Rationale: The Williamson ether synthesis is a classic and robust method involving the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or benzyl halide. For more delicate substrates or to achieve stereochemical inversion, the Mitsunobu reaction is a superior choice. The Mitsunobu reaction converts the alcohol into a good leaving group in situ, allowing for nucleophilic attack by a pronucleophile (in this case, a phenol or another alcohol) with a predictable inversion of stereochemistry, a crucial aspect when working with chiral centers[5][6][7][8][9].
Protocol A.1.1: General Protocol for Williamson Ether Synthesis
This protocol describes a representative O-alkylation to generate a library of ether derivatives.
-
Reaction Scheme:
-
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium Hydride (NaH, 60% in oil) | 1.5 | Base |
| or Potassium Carbonate (K₂CO₃) | 2.0 | Base (milder alternative) |
| Alkyl or Benzyl Halide (R-X) | 1.2 | Electrophile |
| Anhydrous DMF or THF | - | Solvent |
| Saturated aq. NH₄Cl | - | Quenching Agent |
-
Step-by-Step Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the base (e.g., NaH or K₂CO₃) and anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the anhydrous solvent. If using NaH, allow for the cessation of hydrogen gas evolution.
-
Add the selected alkyl or benzyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl solution.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol A.1.2: Stereoinversive Etherification via Mitsunobu Reaction
This protocol is ideal for coupling with phenols or other alcohols where inversion of the C4 stereocenter is desired.
-
Reaction Scheme:
Caption: Mitsunobu Reaction Workflow.
-
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| (R)-5,7-Difluorochroman-4-ol | 1.0 | Starting Material |
| Phenol or Alcohol (R'-OH) | 1.1 | Nucleophile |
| Triphenylphosphine (PPh₃) | 1.5 | Activating Agent |
| DIAD or DEAD | 1.5 | Activating Agent |
| Anhydrous THF | - | Solvent |
-
Step-by-Step Procedure:
-
Dissolve (R)-5,7-Difluorochroman-4-ol, the nucleophilic alcohol/phenol, and PPh₃ in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the azodicarboxylate (DIAD or DEAD) dropwise over 15-20 minutes. An exothermic reaction is often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[5][6]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue directly by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct. This yields the (S)-configured ether product.[5][6]
-
A.2. Esterification
Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor and provide a different vector for exploring the target's active site.
Scientific Rationale: Standard esterification methods, such as reaction with an acyl chloride or carboxylic anhydride in the presence of a base (e.g., pyridine, triethylamine), are highly effective for converting alcohols to esters. These reactions are typically high-yielding and proceed under mild conditions.
Protocol A.2.1: General Protocol for Ester Synthesis
-
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Acyl Chloride or Anhydride | 1.2 | Acylating Agent |
| Pyridine or Triethylamine | 2.0 | Base/Solvent |
| Dichloromethane (DCM) | - | Solvent (optional) |
-
Step-by-Step Procedure:
-
Dissolve this compound in pyridine or a mixture of DCM and triethylamine.
-
Cool the solution to 0 °C.
-
Add the acyl chloride or anhydride dropwise.
-
Allow the mixture to stir at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or 1M HCl.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (if triethylamine was used), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
A.3. Synthesis of C4-Amines via Azide Intermediate
Introducing a basic nitrogen atom at the C4 position can facilitate new ionic interactions with the biological target and significantly alter the compound's physicochemical properties.
Scientific Rationale: A direct conversion of the alcohol to an amine can be challenging. A reliable two-step sequence involves an initial Mitsunobu reaction to form an azide, followed by reduction. The Mitsunobu reaction with an azide source like diphenylphosphoryl azide (DPPA) proceeds with inversion of configuration to yield the C4-azide.[10][11][12][13] The subsequent reduction of the azide to the primary amine can be achieved under various conditions, with catalytic hydrogenation being a clean and high-yielding method.[1][2][14][15]
Protocol A.3.1: Two-Step Synthesis of C4-Amines
-
Reaction Scheme:
Caption: Two-step conversion of alcohol to amine.
-
Step 1: Azide Formation (Mitsunobu Reaction)
-
Follow Protocol A.1.2 , substituting the alcohol/phenol nucleophile with diphenylphosphoryl azide (DPPA, 1.2 equivalents).
-
The reaction will yield the (S)-5,7-difluorochroman-4-azide. Isolate and purify this intermediate before proceeding.
-
-
Step 2: Azide Reduction to Amine
-
Method A (Catalytic Hydrogenation): a. Dissolve the purified azide from Step 1 in methanol or ethanol. b. Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%). c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). d. Stir vigorously at room temperature for 2-12 hours until TLC analysis indicates complete consumption of the azide. e. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent. f. Concentrate the filtrate to obtain the crude amine, which can be purified further if necessary.
-
Method B (Staudinger Reaction): a. Dissolve the azide in a mixture of THF and water (e.g., 10:1 v/v). b. Add triphenylphosphine (1.1 equivalents) and stir at room temperature or with gentle heating (50 °C) for 6-12 hours. c. Monitor the reaction by TLC. d. Upon completion, remove the THF under reduced pressure and extract the product into an organic solvent. Purification by chromatography is required to remove triphenylphosphine oxide.[2]
-
Part B: Functionalization of the Aromatic Ring
Diversifying the aromatic core of the chroman scaffold opens up a vast chemical space for exploring structure-activity relationships.
B.1. Strategic Considerations: C-F vs. C-Br/C-I Activation
Direct functionalization of the C-F bonds at positions 5 and 7 via transition-metal-catalyzed cross-coupling is notoriously difficult due to the high C-F bond strength.[16] While some methods exist for activated aryl fluorides (e.g., those with strong electron-withdrawing groups ortho to the fluorine), these are not generally applicable to the 5,7-difluoro-chroman system.[6][17][18]
A more robust and versatile strategy for library synthesis is to begin with an analogous scaffold containing more reactive halogens, such as 5,7-dibromochroman-4-ol . This intermediate can be synthesized from 3,5-dibromophenol via a multi-step sequence analogous to the synthesis of the difluoro-compound and then subjected to asymmetric reduction.[19][20] The differential reactivity of the C-Br bond allows for a wide range of palladium-catalyzed cross-coupling reactions.
B.2. Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are based on the use of a 5,7-dihalo-chroman-4-ol scaffold, where the halo group (X) is Br or I.
Protocol B.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
Scientific Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron reagent (e.g., a boronic acid or ester). It is known for its high functional group tolerance and generally mild reaction conditions.[21][22]
-
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Workflow.
-
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| 5,7-Dibromochroman-4-ol | 1.0 | Starting Material |
| Arylboronic Acid | 1.1 (for mono), 2.5 (for di) | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0-3.0 | Base |
| Dioxane/Water or Toluene/Water | - | Solvent System |
-
Step-by-Step Procedure:
-
To a reaction vessel, add the 5,7-dibromochroman-4-ol, arylboronic acid, base, and solvent.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst and degas for another 5 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography. By carefully controlling the stoichiometry of the boronic acid, selective mono-arylation can often be achieved.
-
Protocol B.2.2: Sonogashira Coupling for C-C Alkyne Formation
Scientific Rationale: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction introduces a rigid linear alkyne linker, a valuable motif in drug design.[8][9][10][23][24][25]
-
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| 5,7-Dibromochroman-4-ol | 1.0 | Starting Material |
| Terminal Alkyne | 1.2 (for mono), 2.5 (for di) | Coupling Partner |
| PdCl₂(PPh₃)₂ | 0.03 | Catalyst |
| Copper(I) Iodide (CuI) | 0.05 | Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | - | Base/Solvent |
| THF or DMF | - | Co-solvent |
-
Step-by-Step Procedure:
-
Dissolve the 5,7-dibromochroman-4-ol and terminal alkyne in a mixture of the co-solvent and amine base.
-
Degas the solution with nitrogen for 15-20 minutes.
-
Add the Pd catalyst and CuI co-catalyst.
-
Stir the reaction at room temperature to 60 °C for 2-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove amine salts and concentrate the filtrate.
-
Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Protocol B.2.3: Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. This reaction is exceptionally versatile, tolerating a wide range of primary and secondary amines and allowing for the synthesis of diverse aniline derivatives.[22][25][26][27]
-
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| 5,7-Dibromochroman-4-ol | 1.0 | Starting Material |
| Primary or Secondary Amine | 1.2 (for mono), 2.5 (for di) | Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.02 | Palladium Pre-catalyst |
| XPhos, SPhos, or BINAP | 0.04-0.08 | Ligand |
| NaOt-Bu or Cs₂CO₃ | 1.5-2.5 | Base |
| Toluene or Dioxane | - | Solvent |
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by the 5,7-dibromochroman-4-ol and the amine.
-
Seal the vessel and heat to 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with an organic solvent, filter through Celite, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The this compound scaffold offers multiple avenues for the creation of extensive and diverse compound libraries. Direct modification of the C4-hydroxyl group provides a straightforward entry to a variety of ethers, esters, and amines with controlled stereochemistry. For broader diversification, employing the 5,7-dibromo analogue as a starting material unlocks the vast potential of palladium-catalyzed cross-coupling chemistry, enabling the synthesis of novel aryl, alkynyl, and amino derivatives. The protocols outlined in this guide provide a validated and robust foundation for researchers to build upon in their quest for new therapeutic agents.
References
- 1. Amine synthesis by azide reduction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation. | Semantic Scholar [semanticscholar.org]
- 6. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SK896A3 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. [PDF] REDUCTION OF AZIDES TO AMINES OR AMIDES WITH ZINC AND AMMONIUM CHLORIDE AS REDUCING AGENT | Semantic Scholar [semanticscholar.org]
- 16. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 7-bromochroman-4-one synthesis - chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Use of (R)-5,7-Difluorochroman-4-ol in the Synthesis of Tegoprazan
Introduction: The Pivotal Role of (R)-5,7-Difluorochroman-4-ol in Modern Acid Suppression Therapy
Tegoprazan is a leading potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and erosive esophagitis.[1][2][3][4] Unlike traditional proton pump inhibitors (PPIs), Tegoprazan offers a rapid onset of action and prolonged acid suppression by competitively and reversibly inhibiting the H+/K+-ATPase proton pump.[2][5] The therapeutic efficacy and safety of Tegoprazan are intrinsically linked to its specific stereochemistry, with the (S)-enantiomer being the active pharmaceutical ingredient.[6] This stereochemical precision necessitates the use of enantiomerically pure starting materials, among which (R)-5,7-Difluorochroman-4-ol stands out as a critical chiral building block.[3][7][8]
The molecular architecture of Tegoprazan features a chiral chromanol moiety connected to a substituted benzimidazole core.[9][10] The specific (R)-configuration of the 5,7-difluorochroman-4-ol intermediate is essential for the correct spatial orientation of the final drug molecule, which in turn dictates its binding affinity and pharmacological activity.[7] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to (R)-5,7-Difluorochroman-4-ol is of paramount importance for the pharmaceutical industry.[3][7]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of (R)-5,7-Difluorochroman-4-ol in the manufacturing of Tegoprazan. We will delve into the synthesis of the precursor ketone, explore various methodologies for achieving high enantiomeric purity of the chiral alcohol, and provide a detailed protocol for its subsequent coupling to form Tegoprazan.
Physicochemical Properties of Key Intermediates
A thorough understanding of the physicochemical properties of the key intermediates is crucial for process optimization and safety.
| Property | (R)-5,7-Difluorochroman-4-ol | 5,7-Difluorochroman-4-one |
| CAS Number | 1270294-05-7 | 84371-65-3 |
| Molecular Formula | C₉H₈F₂O₂ | C₉H₆F₂O₂ |
| Molecular Weight | 186.16 g/mol | 184.14 g/mol |
| Appearance | White to off-white solid[11] | White solid[3][12] |
| Melting Point | 86-87 °C[11][12] | 67-69 °C[3][12] |
| Storage | 2-8°C, Keep in dark place, inert atmosphere[11] | Room Temperature |
Synthetic Workflow Overview
The synthesis of Tegoprazan from (R)-5,7-Difluorochroman-4-ol can be conceptually divided into three major stages: the synthesis of the achiral precursor 5,7-Difluorochroman-4-one, the stereoselective synthesis of the chiral intermediate (R)-5,7-Difluorochroman-4-ol, and the final coupling reaction to yield Tegoprazan.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Page loading... [wap.guidechem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. How to synthesize Tegoprazan?_Chemicalbook [chemicalbook.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Item - Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB) - American Chemical Society - Figshare [acs.figshare.com]
- 10. pure.skku.edu [pure.skku.edu]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-5,7-Difluorochroman-4-ol
Welcome to the dedicated technical support guide for the synthesis of (R)-5,7-Difluorochroman-4-ol. This molecule is a critical chiral building block in the development of various pharmaceuticals, making its efficient and stereoselective synthesis a paramount concern for medicinal chemists and process development teams. This guide is structured to provide actionable solutions to common challenges encountered during its synthesis, moving from general questions to in-depth troubleshooting for specific experimental issues.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of (R)-5,7-Difluorochroman-4-ol.
Q1: What are the most common and effective synthetic routes to obtain (R)-5,7-Difluorochroman-4-ol?
The most prevalent and industrially scalable route involves a two-step process:
-
Synthesis of the Prochiral Ketone: The synthesis begins with the preparation of the precursor, 5,7-difluorochroman-4-one. This is typically achieved through an intramolecular Friedel-Crafts-type cyclization of 3-(2,4-difluorophenoxy)propanoic acid. The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), is common to drive this reaction to completion.
-
Asymmetric Reduction: The core chiral transformation is the asymmetric reduction of the prochiral 5,7-difluorochroman-4-one to the desired (R)-enantiomer of the alcohol. This is most effectively accomplished using catalytic asymmetric transfer hydrogenation (CATH) or direct asymmetric hydrogenation. Highly successful methods employ ruthenium-based catalysts, such as those developed by Noyori and his coworkers, often featuring a chiral diamine ligand like (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
Q2: What are the most critical parameters influencing the enantiomeric excess (e.e.) of the final product?
Achieving high enantioselectivity (>99% e.e.) is crucial and depends on several factors:
-
Catalyst System: The choice of the chiral catalyst and ligand is the single most important factor. Ru(II)-TsDPEN systems are well-established for this type of ketone reduction.
-
Solvent: The solvent can significantly impact catalyst activity and selectivity. Aprotic solvents are generally preferred, but often a mixture, such as dichloromethane and formic acid/triethylamine azeotrope (as the hydrogen source for transfer hydrogenation), is used.
-
Temperature: Lower reaction temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this can also decrease the reaction rate, requiring a careful balance.
-
Purity of Starting Material: Impurities in the 5,7-difluorochroman-4-one substrate can potentially poison the catalyst, leading to both lower yield and reduced enantioselectivity.
Q3: What specific safety precautions should be taken during this synthesis?
Handling the reagents involved in this synthesis requires strict adherence to safety protocols:
-
Eaton's Reagent/PPA: These are highly corrosive and dehydrating agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Hydrogen Gas (for direct hydrogenation): Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated area or a specialized high-pressure laboratory, using properly grounded equipment and with no ignition sources present.
-
Ruthenium Catalysts: While not acutely toxic, heavy metal catalysts should be handled with care to avoid inhalation or skin contact.
-
Solvents: Organic solvents like dichloromethane are volatile and have associated health risks. Always work in a well-ventilated fume hood.
Troubleshooting Guide: From Low Yield to Poor Selectivity
This section provides a problem-and-solution framework for specific issues that may arise during your experiment.
Problem 1: My yield of the 5,7-difluorochroman-4-one precursor is consistently low.
Low yield in the cyclization step is a common hurdle. Let's diagnose the potential causes.
-
Potential Cause A: Incomplete Cyclization Reaction The intramolecular Friedel-Crafts reaction can be sluggish if the acid catalyst is not sufficiently strong or if the reaction conditions are not optimal.
Solution:
-
Switch to a Stronger Catalyst: If you are using polyphosphoric acid (PPA) and seeing low conversion, consider switching to Eaton's reagent (7.5 wt% P₂O₅ in MeSO₃H). Eaton's reagent is a more powerful dehydrating and cyclizing agent for this type of transformation and can significantly improve yields.
-
Optimize Temperature and Time: For PPA, a temperature range of 80-100°C is typical. For Eaton's reagent, reactions can often be run at a lower temperature (e.g., 45-60°C). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
-
Potential Cause B: Product Degradation During Workup The workup procedure, which involves quenching the strong acid, can lead to product loss if not performed carefully.
Solution:
-
Controlled Quenching: Quench the reaction mixture by slowly adding it to ice-water with vigorous stirring. This dissipates the heat from the acid neutralization and prevents potential side reactions or degradation.
-
Efficient Extraction: Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane) and perform multiple extractions to maximize the recovery of your product from the aqueous layer.
-
Problem 2: The yield is poor in the final asymmetric reduction step.
A low yield in the reduction of 5,7-difluorochroman-4-one to the target alcohol points towards issues with the catalytic cycle.
-
Potential Cause: Inefficient or Poisoned Catalyst The ruthenium catalyst is the engine of this reaction. Its performance can be hampered by impurities or suboptimal conditions.
Solution:
-
Purify the Substrate: The 5,7-difluorochroman-4-one precursor may contain residual acid or other impurities from the cyclization step that can poison the sensitive metal catalyst. Recrystallize or perform a quick filtration through a silica plug before use.
-
Ensure Inert Atmosphere: The catalyst, especially in its active form, can be sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware.
-
Select the Right Hydrogen Source: For asymmetric transfer hydrogenation, a formic acid/triethylamine (HCOOH/NEt₃) azeotropic mixture (typically 5:2 molar ratio) is a highly effective hydrogen donor. For direct hydrogenation, ensure high-purity hydrogen gas is used.
-
Below is a decision-making workflow for troubleshooting low yield in the reduction step.
Caption: Troubleshooting workflow for low reduction yield.
Problem 3: The enantioselectivity (e.e.) of my (R)-5,7-Difluorochroman-4-ol is poor.
Low enantiomeric excess is a critical failure in asymmetric synthesis. The cause almost always lies in the stereodetermining reduction step.
-
Potential Cause A: Suboptimal Catalyst System or Ratio The structure of the chiral ligand and its ratio to the metal center are paramount for inducing stereoselectivity.
Solution:
-
Verify Ligand and Catalyst: Ensure you are using the correct enantiomer of the ligand for the desired product. For (R)-alcohol, the (R,R)-TsDPEN ligand is commonly used with a Ru(II) precursor.
-
Optimize Catalyst Loading: While higher catalyst loading can increase reaction rates, it doesn't always improve e.e. and can be costly. A loading of 0.1 to 1 mol% is a good starting point. See the table below for a comparison of typical catalytic systems.
-
-
Potential Cause B: Incorrect Reaction Temperature Asymmetric reactions are often highly sensitive to temperature.
Solution:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or room temperature, approx. 28°C, as reported in some robust procedures). This enhances the differentiation between the two diastereomeric transition states leading to the (R) and (S) products, thus increasing the e.e.
-
Run a Temperature Screen: If selectivity is still an issue, run a small-scale screen at different temperatures (e.g., 40°C, 25°C, 0°C) to find the optimal balance between reaction time and enantioselectivity.
-
| Catalyst System | Typical Solvent | Temp. (°C) | Reported Yield (%) | Reported e.e. (%) | Reference |
| RuCl₂--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | 28 | >95 | >99 (R) | |
| (R)-CBS (Corey-Bakshi-Shibata) / BH₃ | THF | -20 to 0 | ~90 | ~97 (R) | |
| Noyori-type Ru-BINAP / H₂ | Methanol | 50 | >98 | >98 (R) |
The following diagram illustrates the simplified energetic preference in the transition state that leads to high enantioselectivity.
Caption: Energy profile of chiral induction.
Experimental Protocols
Protocol 1: Synthesis of 5,7-Difluorochroman-4-one
This protocol is adapted from procedures utilizing Eaton's reagent for enhanced yield.
-
Reagent Preparation: Prepare Eaton's reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅, e.g., 10 g) to methanesulfonic acid (MeSO₃H, e.g., 100 g) with stirring under an inert atmosphere. Stir until the P₂O₅ is fully dissolved.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a temperature probe, add 3-(2,4-difluorophenoxy)propanoic acid (1 equivalent).
-
Cyclization: Add the prepared Eaton's reagent (typically 10 parts by weight relative to the starting acid) to the flask. Heat the mixture to 50-60°C.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once complete, cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and water.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5,7-difluorochroman-4-one, which can be purified further by recrystallization from a suitable solvent like isopropanol.
Protocol 2: Asymmetric Transfer Hydrogenation to (R)-5,7-Difluorochroman-4-ol
This protocol is based on the highly efficient Noyori-type catalytic system.
-
Reagent Preparation: Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio. Caution: This is an exothermic reaction.
-
Reaction Setup: To a dry flask under an Argon atmosphere, add the catalyst, RuCl₂--INVALID-LINK-- (e.g., 0.005 equivalents).
-
Addition of Reactants: Add the 5,7-difluorochroman-4-one (1 equivalent) dissolved in a portion of the formic acid/triethylamine mixture. Add the remaining mixture to the flask.
-
Reaction: Stir the solution at room temperature (25-30°C) for 12-24 hours.
-
Monitoring: Monitor the conversion of the ketone to the alcohol by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the highly pure (R)-5,7-Difluorochroman-4-ol. The enantiomeric excess should be determined using chiral HPLC.
Technical Support Center: Reduction of 5,7-Difluorochroman-4-one
Welcome to the technical support center for the synthesis of 5,7-difluorochroman-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with the reduction of 5,7-difluorochroman-4-one, a critical intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB), Tegoprazan.[1][2][3][4] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during this pivotal synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for reducing 5,7-difluorochroman-4-one to this compound?
A1: The reduction of this prochiral ketone is most commonly achieved through several methods, each with distinct advantages regarding selectivity, scalability, and cost. The principal strategies include:
-
Asymmetric Enzymatic Reduction: Utilizing ketoreductases (KREDs), this biocatalytic method is favored for its exceptional enantioselectivity (>99% e.e.) and environmentally friendly reaction conditions, typically performed in aqueous buffers.[5][6][7]
-
Asymmetric Catalytic Hydrogenation: This method employs transition metal catalysts, often ruthenium-based, with chiral ligands to facilitate asymmetric transfer hydrogenation (ATH) or direct hydrogenation.[2][6]
-
Corey-Bakshi-Shibata (CBS) Reduction: This approach uses a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃·THF) to achieve high enantioselectivity.[2][6]
-
Sodium Borohydride (NaBH₄) Reduction: A standard, cost-effective method for reducing ketones.[8] However, without chiral auxiliaries, it produces a racemic mixture of (±)-5,7-difluorochroman-4-ol.[8]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide, such as aluminum isopropoxide, in a sacrificial alcohol. It is known for its high chemoselectivity, leaving other reducible groups unaffected.[9][10][11]
Q2: Why is achieving a high enantiomeric excess (e.e.) critical in this synthesis?
A2: The biological activity of pharmaceutical compounds is often highly dependent on their specific three-dimensional structure.[1] For Tegoprazan, the (R)-enantiomer, (R)-5,7-difluorochroman-4-ol, is the required chiral intermediate.[1][12] Using the incorrect enantiomer can lead to a loss of therapeutic efficacy or potentially adverse off-target effects. Therefore, synthetic methods that yield high enantiomeric purity are essential for producing safe and effective active pharmaceutical ingredients (APIs).
Q3: What is the most common impurity observed after the reduction reaction?
A3: The most frequently encountered impurity is unreacted starting material, 5,7-difluorochroman-4-one.[13] This indicates an incomplete reaction. The structural similarity between the starting ketone and the product alcohol can present significant challenges during purification, often requiring chromatographic methods or carefully optimized crystallization protocols for separation.[13]
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues. The following diagram illustrates the primary reduction pathway and potential side reactions.
Caption: Desired reaction pathways and potential side reactions.
Issue 1: Incomplete Conversion - High Levels of Starting Material Remain
A significant amount of 5,7-difluorochroman-4-one detected post-reaction is a common problem. The cause often depends on the chosen reduction method.
Caption: Troubleshooting workflow for incomplete conversion.
| Potential Cause | Method(s) Affected | Troubleshooting & Optimization Steps |
| Insufficient Reducing Agent | NaBH₄, CBS | 1. Verify Stoichiometry: Ensure at least 0.25 molar equivalents of NaBH₄ are used, as each BH₄⁻ can deliver up to four hydrides. Often, 1.0-1.5 equivalents are used to ensure completion. 2. Check Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a freshly opened container or test its activity on a simple ketone like acetone.[14][15] |
| Catalyst Poisoning or Deactivation | Catalytic Hydrogenation | 1. Purify Reagents: Trace impurities like sulfur or oxygen in the substrate, solvent, or hydrogen gas can poison noble metal catalysts.[6] Use high-purity, degassed solvents and pass hydrogen gas through an oxygen trap. 2. Increase Catalyst Loading: If poisoning is suspected, a modest increase in catalyst loading may overcome the issue, though this is not ideal for cost. |
| Inefficient Cofactor Regeneration | Enzymatic (KRED) | 1. Optimize Regeneration System: The NAD(P)H cofactor is expensive and used in catalytic amounts. Its regeneration (e.g., using glucose/GDH or isopropanol/ADH) is crucial.[5][6] Ensure all components of the regeneration system are present at optimal concentrations and the pH is suitable for both the KRED and the regeneration enzyme. 2. Monitor Cofactor Levels: Use an NADPH depletion assay to confirm the cofactor is being regenerated efficiently.[5] |
| Sub-Optimal Reaction Conditions | All Methods | 1. Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has reached completion.[5] 2. Adjust Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions or enzyme denaturation. For enzymatic reactions, operate within the optimal temperature range (e.g., 25-40 °C).[5] For catalytic hydrogenations, temperatures of 25-80 °C are often employed.[16] |
Issue 2: Low Enantiomeric Excess (e.e.)
Achieving high stereoselectivity is paramount. A low e.e. indicates a flaw in the asymmetric control of the reaction.
| Potential Cause | Method(s) Affected | Troubleshooting & Optimization Steps |
| Presence of Water | CBS Reduction | 1. Ensure Anhydrous Conditions: The oxazaborolidine catalyst is highly sensitive to moisture, which hydrolyzes it to achiral borane species that reduce the ketone non-selectively.[6] Thoroughly flame-dry all glassware, use anhydrous solvents (e.g., distilled from a drying agent), and run the reaction under an inert atmosphere (N₂ or Ar). |
| Impure Borane Source | CBS Reduction | 1. Verify Borane Quality: The quality and concentration of the borane reagent (e.g., BH₃·THF) are critical. Use a recently purchased, properly stored bottle and titrate it to confirm its molarity before use.[6] |
| Substrate Inhibition | Enzymatic (KRED) | 1. Optimize Substrate Loading: High concentrations of the ketone substrate can inhibit or even denature the ketoreductase, leading to a drop in both rate and selectivity.[6] Determine the optimal substrate concentration in small-scale trials. 2. Implement Fed-Batch Addition: For larger scales, add the substrate solution slowly over time to maintain a low, steady concentration in the reactor.[6] |
| Poorly Controlled pH/Temp | Enzymatic (KRED) | 1. Use Buffered Solutions: Maintain the optimal pH for the specific KRED using a well-buffered aqueous solution (e.g., 100 mM potassium phosphate).[6] 2. Implement Temperature Control: Use a temperature-controlled reactor to maintain the enzyme at its optimal operating temperature.[6] |
Issue 3: Formation of Unknown Byproducts
The appearance of unexpected spots on a TLC plate or peaks in a GC/HPLC chromatogram signals the formation of side products.
| Potential Cause | Method(s) Affected | Troubleshooting & Optimization Steps |
| Over-reduction | Catalytic Hydrogenation | 1. Use Milder Conditions: Overly aggressive hydrogenation (high H₂ pressure, high temperature, highly active catalyst like Rhodium) can potentially lead to the reduction of the aromatic ring or cleavage of the chroman ether bond. 2. Reduce Pressure/Temperature: Lower the hydrogen pressure and reaction temperature. 3. Change Catalyst: Switch to a less active catalyst (e.g., Pd on carbon instead of Rhodium on alumina). |
| Aldol Condensation or Dimerization | MPV, NaBH₄ (in protic solvent) | 1. Use Aprotic Solvents: If using NaBH₄, switching from a protic solvent (like ethanol) to a less basic, aprotic solvent system may reduce base-catalyzed side reactions. 2. Lower Temperature: These side reactions often have a higher activation energy than the desired reduction. Running the reaction at a lower temperature (e.g., 0 °C) can suppress their formation. 3. Check MPV Catalyst: For MPV reductions, ensure the aluminum isopropoxide is not contaminated with aluminum hydroxides, which can promote side reactions.[17] |
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions based on their specific equipment and reagents.
Protocol 1: Racemic Reduction with Sodium Borohydride
Adapted from Zhou et al. (2024)[8]
-
Dissolution: Dissolve 5,7-difluorochroman-4-one (1.0 eq.) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄ and neutralize the resulting alkoxide.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (±)-5,7-difluorochroman-4-ol.[8][13]
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[8][13]
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) with a Ru-Catalyst
Adapted from BenchChem Application Notes[2]
-
Inert Atmosphere: In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine 5,7-difluorochroman-4-one (1.0 eq.) and a chiral Ru-complex (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)], 0.01 eq.).
-
Solvent/H-Source: Add a degassed solvent (e.g., dichloromethane) and a hydrogen source, typically a formic acid/triethylamine azeotrope (5:2 molar ratio).[2]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) for 12-24 hours. Monitor progress by HPLC to determine both conversion and enantiomeric excess.
-
Work-up: Upon completion, cool the mixture to room temperature. Wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to afford (R)-5,7-difluorochroman-4-ol.[2]
Protocol 3: Enzymatic Reduction with a Ketoreductase (KRED)
Adapted from BenchChem Application Notes[5]
-
Buffer Preparation: In a temperature-controlled reactor (e.g., 30 °C), prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Cofactor System: Add the cofactor (e.g., NADP⁺, catalytic amount) and the components for the cofactor regeneration system (e.g., D-glucose and glucose dehydrogenase [GDH]).
-
Enzyme Addition: Add the selected ketoreductase (KRED) to the buffer solution.
-
Substrate Addition: Dissolve 5,7-difluorochroman-4-one in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the enzyme mixture. For larger scales, a fed-batch approach is recommended to avoid substrate inhibition.[6]
-
Reaction: Maintain the reaction at the optimal pH and temperature with gentle stirring for 12-24 hours. Monitor progress by HPLC.
-
Extraction: Once complete, extract the product from the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product. If necessary, purify further by flash chromatography or crystallization.[5][13]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 11. Verley Reduction of Meerwein-Ponndorf- [pw.live]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 16. KR101769204B1 - New method for preparation of chiral chromanol derivatives - Google Patents [patents.google.com]
- 17. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,7-Difluorochroman-4-ol Enantiomers
Welcome to the dedicated technical support guide for navigating the complexities of purifying 5,7-Difluorochroman-4-ol enantiomers. This resource is tailored for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and isolation of these critical chiral intermediates. The unique structural features of this compound, particularly the presence of two fluorine atoms and a secondary alcohol, present distinct challenges in achieving high enantiomeric purity. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific issues you may encounter.
Diagram: General Chiral Purification Workflow
Caption: General workflow for selecting and optimizing a purification method for this compound enantiomers.
Section 1: Chiral Chromatography (HPLC & SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques for the analytical and preparative separation of this compound enantiomers. They offer high resolution and reproducibility but require careful method development.
Frequently Asked Questions (FAQs) - Chromatography
Q1: What is the best type of chiral stationary phase (CSP) to start with for separating this compound enantiomers?
A1: Polysaccharide-based CSPs are the most successful and versatile class for a wide range of chiral compounds, including alcohols. For this compound, an excellent starting point is an amylose-based column , such as one with an amylose tris(3,5-dimethylphenylcarbamate) selector. These columns are known for their broad applicability and ability to resolve a diverse range of chiral molecules.[1] The chiral recognition mechanism involves a combination of hydrogen bonding (with the hydroxyl group), dipole-dipole interactions, and π-π stacking with the aromatic ring of the chromanol.
Q2: Why is Supercritical Fluid Chromatography (SFC) often preferred over HPLC for preparative scale purification?
A2: SFC offers several key advantages for preparative work.[2][3][4][5][6]
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than HPLC, significantly reducing run times.[2][3]
-
Reduced Solvent Consumption: The mobile phase is primarily composed of inexpensive and non-flammable CO2, with only a small percentage of an organic co-solvent (modifier). This drastically cuts down on the high costs and environmental impact associated with large volumes of HPLC-grade solvents.[2][3][6]
-
Easier Fraction Recovery: After collection, the CO2 evaporates, leaving the purified compound in a small volume of the organic modifier. This simplifies and speeds up the post-purification workup compared to removing large volumes of aqueous or organic HPLC solvents.[2]
Q3: How do the fluorine atoms in this compound impact the chromatographic separation?
A3: The two electron-withdrawing fluorine atoms can subtly alter the molecule's properties, which in turn affects chiral recognition:
-
Altered Acidity: The fluorine atoms increase the acidity of the hydroxyl proton, potentially strengthening hydrogen bond interactions with the CSP.
-
Modified π-System: They influence the electron density of the aromatic ring, which can change the π-π interactions with phenyl-based selectors on the CSP.[7][8][9][10]
-
Unique Interactions: In some cases, specific interactions between the C-F bond and the stationary phase can occur, leading to unique selectivity.[7][8][9][10] For challenging separations, exploring a fluorinated stationary phase (e.g., pentafluorophenyl) could provide an alternative selectivity profile.[10][11][12][13]
Chromatography Troubleshooting Guide
This guide addresses common issues encountered during the HPLC or SFC purification of this compound.
Issue 1: Poor or No Enantiomeric Resolution (Resolution < 1.5)
-
Symptom: The two enantiomer peaks are co-eluting or show only baseline separation.
| Potential Cause | Troubleshooting Steps & Protocol |
| Suboptimal CSP | The chosen chiral stationary phase may not provide sufficient enantioselectivity. Protocol: Screen a set of complementary CSPs. If you started with an amylose-based column, try a cellulose-based equivalent. A Pirkle-type or a fluorinated phase could also offer different interaction mechanisms.[14] |
| Incorrect Mobile Phase | The mobile phase composition is critical for resolution. In normal phase/SFC, the type and percentage of the alcohol modifier (co-solvent) dictate selectivity. Protocol: 1. Screen Modifiers: Test different alcohols (e.g., Isopropanol, Ethanol, Methanol) as the co-solvent with your primary non-polar solvent (e.g., Hexane/Heptane for HPLC, CO2 for SFC). 2. Optimize Modifier %: Create a method that varies the modifier percentage in small increments (e.g., from 5% to 25% in 2% steps). A lower percentage generally increases retention and can improve resolution, but may also broaden peaks. |
| Inappropriate Temperature | Temperature affects the thermodynamics of the chiral recognition process.[14] Protocol: Systematically vary the column temperature. Start at ambient (e.g., 25°C) and then test lower temperatures (e.g., 15°C) and higher temperatures (e.g., 35°C). Lower temperatures often enhance enantioselectivity, but this is not universal.[14] |
Issue 2: Peak Tailing
-
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration, reduced resolution, and inaccurate quantification.
Caption: Troubleshooting workflow for addressing peak tailing in chiral chromatography.
| Potential Cause | Troubleshooting Steps & Protocol |
| Secondary Silanol Interactions | The hydroxyl group of the chromanol or impurities can interact with acidic silanol groups on the silica support of the CSP, causing tailing.[14][15][16][17] Protocol: Add a small amount of a competing amine, such as 0.1% Diethylamine (DEA), to the mobile phase. DEA will preferentially bind to the active silanol sites, masking them from the analyte and improving peak shape.[16] |
| Column Overload | Injecting too much mass onto the column is a common cause of peak distortion in preparative chromatography.[8][15] Protocol: Perform a loading study. Systematically decrease the injection volume or sample concentration until a symmetrical peak shape is achieved. This will define the maximum loading capacity for your method. |
| Column Contamination | Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.[15][18] Protocol: Follow the manufacturer's guidelines to wash the column. For polysaccharide CSPs, flushing with a strong solvent like 100% isopropanol or ethanol can be effective.[14] Always use a guard column for preparative work to protect the expensive main column.[8] |
Section 2: Classical Resolution via Diastereomeric Salt Crystallization
For large-scale purification, classical resolution can be a cost-effective alternative to chromatography.[19] This method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric derivatives, which are then separated by crystallization due to their different physical properties.[20][21]
Frequently Asked Questions (FAQs) - Classical Resolution
Q1: How do I perform a classical resolution on a chiral alcohol like this compound?
A1: Since the target molecule is an alcohol (neutral), it must first be derivatized to introduce an acidic or basic handle. A common strategy is to convert the alcohol to a hemi-ester (e.g., a hemiphthalate or hemisuccinate), creating a carboxylic acid. This diastereomeric mixture of acids can then be reacted with a chiral base (e.g., (R)-(+)-α-methylbenzylamine, brucine) to form diastereomeric salts, which can be separated by fractional crystallization.[21]
Q2: What are the biggest challenges in developing a classical resolution procedure?
A2: The primary challenges are:
-
Finding a suitable resolving agent: The choice of resolving agent is empirical and often requires screening multiple candidates to find one that forms well-defined, easily separable crystalline salts.[19][20]
-
Controlling Crystallization: Achieving selective crystallization of only one diastereomer can be difficult. Problems like co-precipitation, oiling out, or the formation of a solid solution (where both diastereomers incorporate into the same crystal lattice) are common and prevent effective purification.[22]
-
Yield Limitation: The theoretical maximum yield for the desired enantiomer is 50% per cycle, though this can be improved if the unwanted enantiomer can be racemized and recycled.[20]
Classical Resolution Troubleshooting Guide
Issue 1: No Crystalline Salt Forms (Oiling Out)
-
Symptom: Upon cooling or solvent evaporation, the diastereomeric salt separates as an oil instead of a solid.
| Potential Cause | Troubleshooting Steps & Protocol |
| High Solute Concentration | The solution is too supersaturated, favoring rapid, disordered precipitation (oiling out) over slow, ordered crystal growth. Protocol: 1. Re-dissolve the oil by gently warming. 2. Add more solvent to create a more dilute solution. 3. Allow the solution to cool much more slowly (e.g., in a dewar or insulated bath) to promote crystallization. |
| Incorrect Solvent System | The chosen solvent may be too good a solvent for the salt, or it may not promote the specific interactions needed for crystal lattice formation. Protocol: Screen a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof). Sometimes a less polar solvent or a mixture is required to reduce solubility and induce crystallization.[23] |
Issue 2: Poor Enantiomeric Excess (e.e.) of the Crystallized Salt
-
Symptom: After isolating the crystalline salt and liberating the chromanol, the e.e. is low, indicating poor separation.
| Potential Cause | Troubleshooting Steps & Protocol |
| Co-precipitation | Both diastereomeric salts are precipitating from the solution, suggesting their solubilities are too similar in the chosen solvent. Protocol: 1. Recrystallization: Perform one or more recrystallizations of the isolated salt. This process will enrich the less soluble diastereomer in the solid phase. 2. Solvent Screening: Re-screen for a solvent system that maximizes the solubility difference between the two diastereomers.[23] |
| Solid Solution Formation | The two diastereomers are crystallizing together in a non-stoichiometric ratio within the same crystal lattice. This is a significant challenge.[22] Protocol: This often requires a complete change in the resolving agent. A different chiral resolving agent will form a completely different set of diastereomers with potentially more favorable crystallization properties.[22] |
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Blogs | Restek [discover.restek.com]
- 16. researchgate.net [researchgate.net]
- 17. labcompare.com [labcompare.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. pharmtech.com [pharmtech.com]
- 20. Chiral resolution - Wikipedia [en.wikipedia.org]
- 21. jackwestin.com [jackwestin.com]
- 22. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 23. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Optimizing Ketoreductase (KRED) Activity for Asymmetric Synthesis
Welcome to the Technical Support Center for Ketoreductase (KRED) applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing KRED-catalyzed reactions for asymmetric synthesis. Ketoreductases are powerful biocatalysts renowned for their ability to produce chiral alcohols from prochiral ketones with high stereoselectivity, making them invaluable tools in pharmaceutical and chemical industries.[1][2] However, achieving optimal performance requires careful consideration of various experimental parameters.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during KRED optimization.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems users may face during their experiments, offering potential causes and systematic solutions.
Issue 1: Low or No Enzyme Activity
One of the most common challenges is observing minimal or no conversion of the starting ketone.
Potential Causes & Troubleshooting Steps:
-
Inactive Enzyme: The enzyme may have denatured due to improper storage or handling.
-
Incorrect Cofactor: KREDs are dependent on a nicotinamide cofactor, either NADH or NADPH. Using the wrong one will result in no activity.
-
Solution: Confirm the cofactor preference (NADH or NADPH) for your specific KRED from the manufacturer's datasheet. If unsure, perform a screening experiment with both cofactors to determine the correct one.[3]
-
-
Sub-optimal pH: Enzyme activity is highly dependent on the pH of the reaction medium.
-
Poor Substrate Solubility: Many ketone substrates, particularly hydrophobic ones, have limited solubility in aqueous buffers, which can severely limit their availability to the enzyme.[3]
-
Solution: Incorporate a water-miscible organic co-solvent such as DMSO, isopropanol (IPA), or acetonitrile to enhance substrate solubility.[1][3] It is critical to screen for co-solvent tolerance, as high concentrations can lead to enzyme denaturation.[3] Alternatively, a biphasic system can be employed where the substrate is dissolved in an organic phase and the enzyme remains in the aqueous phase.[3]
-
Issue 2: Low Conversion Rate or Stalled Reaction
The reaction starts but fails to reach completion, often stalling at a low to moderate conversion.
Potential Causes & Troubleshooting Steps:
-
Inefficient Cofactor Regeneration: The catalytic use of KREDs requires stoichiometric regeneration of the expensive NAD(P)H cofactor. If this cycle is inefficient, the reaction will halt once the initial cofactor is consumed.[4]
-
Solution:
-
Enzyme-coupled system (e.g., Glucose Dehydrogenase - GDH): Ensure the regeneration enzyme (e.g., GDH) is active and its co-substrate (e.g., glucose) is present in sufficient excess.[4] Consider increasing the concentration of the regeneration enzyme. The co-product of this system, gluconic acid, can lower the pH, so buffering capacity is important.[4]
-
Substrate-coupled system (e.g., Isopropanol): This is a cost-effective method where a large excess of a sacrificial alcohol like isopropanol is used.[4][5] The KRED itself catalyzes the oxidation of IPA to acetone, regenerating NAD(P)H.[5] Ensure the KRED has sufficient activity towards the sacrificial alcohol.
-
-
-
Substrate Inhibition: High concentrations of the ketone substrate can bind to the enzyme in a non-productive manner, inhibiting its activity.[3][6]
-
Solution: Perform a substrate titration experiment to determine the optimal concentration range. If substrate inhibition is confirmed, employ a fed-batch or continuous feeding strategy to maintain a low, non-inhibitory substrate concentration.[3]
-
-
Product Inhibition: The chiral alcohol product can sometimes bind to the enzyme's active site, preventing further substrate binding.[3]
-
Solution: Conduct a product inhibition study by adding varying concentrations of the final product to the reaction at the start. If inhibition is observed, consider strategies for in-situ product removal (ISPR), such as using a biphasic system with a product-extracting organic solvent or resin-based adsorption.[3]
-
-
Enzyme Precipitation: The enzyme may precipitate out of solution during the reaction.
-
Solution: This is often caused by high concentrations of organic co-solvents or unfavorable temperatures.[3] Reduce the co-solvent concentration or screen for a more enzyme-compatible solvent. Optimize the reaction temperature; while higher temperatures can increase rates, they can also cause denaturation.[3]
-
Issue 3: Low Stereoselectivity (Enantiomeric Excess - ee)
The primary goal of asymmetric synthesis is high stereoselectivity, and achieving a high ee is critical.
Potential Causes & Troubleshooting Steps:
-
Inherent Enzyme Selectivity: The chosen KRED may not be well-suited for the specific steric and electronic properties of your substrate.
-
Reaction Temperature: Temperature can affect the flexibility of the enzyme's active site, which in turn can influence stereoselectivity.[3]
-
Co-solvent Effects: The type and concentration of the organic co-solvent can alter the enzyme's conformation and impact selectivity.
-
Solution: Screen different water-miscible co-solvents (DMSO, IPA, acetonitrile, etc.) and vary their concentrations to find the optimal balance between solubility, activity, and stereoselectivity.
-
-
Protein Engineering: If an extensive search for a wild-type enzyme is unsuccessful, protein engineering can be a powerful tool.
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right cofactor regeneration system?
A1: The choice depends on several factors including cost, scale, and potential for byproduct inhibition.
-
Substrate-Coupled (e.g., Isopropanol): This is often the simplest and most cost-effective method, especially for KREDs that have good secondary alcohol dehydrogenase activity.[5] However, the large excess of isopropanol required can sometimes decrease enzyme stability, and the acetone byproduct may need to be removed.
-
Enzyme-Coupled (e.g., GDH/glucose or FDH/formate): These systems are highly efficient and avoid high concentrations of organic solvents.[4] The glucose/GDH system is very common, but the resulting gluconic acid can cause a pH drop, requiring robust buffering.[4] The formate/FDH system produces CO₂, which can easily be removed from the reaction.
Q2: What is the best way to monitor the progress of my KRED reaction?
A2: The most common method is to monitor the consumption of the NAD(P)H cofactor by measuring the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer.[3][9] For tracking substrate consumption and product formation, chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column are standard for determining both conversion and enantiomeric excess (ee).[1]
Q3: Can I reuse my ketoreductase?
A3: Yes, enzyme reuse is a key advantage of biocatalysis for improving process economy. Enzyme immobilization is the most common strategy for facilitating reuse. KREDs can be attached to solid supports (e.g., resins, beads) through methods like adsorption, covalent binding, or entrapment.[10][11] Immobilized enzymes can be easily separated from the reaction mixture and reused for multiple cycles.[9][12] Co-immobilization of the KRED and a cofactor regeneration enzyme like GDH can further streamline the process.[11][12]
Q4: My substrate is a bulky molecule. What should I consider?
A4: Bulky substrates can pose a challenge for the active site of many KREDs. Success often relies on finding an enzyme with a sufficiently large binding pocket.
-
Enzyme Screening: It is crucial to screen a wide array of KREDs, as some will naturally have active sites more accommodating to larger molecules.
-
Protein Engineering: Structure-guided protein engineering has been successfully used to mutate residues around the active site to create more space, thereby improving activity and selectivity for bulky substrates.[4][13]
-
Computational Docking: Molecular docking simulations can be used to predict how a substrate might fit into the active site of different KREDs, helping to prioritize enzymes for experimental screening.[14]
III. Key Experimental Workflows & Protocols
Workflow for a New Ketone Substrate
This workflow provides a logical progression for optimizing the reduction of a novel substrate.
Caption: General workflow for optimizing a KRED-catalyzed reaction.
KRED Catalytic Cycle with Cofactor Regeneration
The diagram below illustrates the fundamental catalytic cycle for a KRED reaction coupled with a glucose dehydrogenase (GDH) system for NADPH regeneration.
Caption: KRED catalytic cycle with GDH-mediated cofactor regeneration.
Protocol 1: Standard Ketoreductase Activity Assay
This protocol outlines a general method to determine KRED activity by monitoring NAD(P)H oxidation spectrophotometrically.
Materials:
-
Purified KRED or cell lysate containing the KRED
-
Ketone substrate
-
NADPH or NADH cofactor
-
Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)
-
Co-solvent (e.g., DMSO) for dissolving the substrate
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the ketone substrate in a suitable co-solvent like DMSO.[3]
-
Prepare a stock solution of NAD(P)H in the reaction buffer.
-
In a quartz cuvette or microplate well, prepare the reaction mixture containing:
-
Buffer to the final volume (e.g., 1 mL)
-
Ketone substrate (e.g., 1-10 mM final concentration)
-
NAD(P)H (e.g., 0.2 mM final concentration)[3]
-
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding a small, pre-determined amount of the KRED enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm (the absorbance peak for NAD(P)H).
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.
Data Presentation: Optimizing Reaction Conditions
Effective optimization requires systematic variation of parameters. The results can be summarized for easy comparison.
Table 1: Effect of Co-solvent on KRED Activity and Stereoselectivity
| Co-solvent (10% v/v) | Relative Activity (%) | Enantiomeric Excess (ee %) |
| None (Control) | 25 | 92 |
| DMSO | 100 | 98 |
| Isopropanol | 85 | 95 |
| Acetonitrile | 60 | 91 |
| THF | 40 | 88 |
Data are hypothetical and for illustrative purposes only.
Table 2: Effect of Temperature on KRED Performance
| Temperature (°C) | Conversion after 12h (%) | Enantiomeric Excess (ee %) |
| 20 | 65 | >99 |
| 25 | 88 | 98 |
| 30 | 95 | 96 |
| 35 | 92 (enzyme instability noted) | 94 |
Data are hypothetical and for illustrative purposes only.
IV. References
-
Advances and Challenges in the Development of Immobilized Enzymes for Batch and Flow Biocatalyzed Processes. PubMed Central. Available at: --INVALID-LINK--
-
Technical Support Center: Optimization of Ketoreductase Activity and Stability for Chromanol Synthesis. Benchchem. Available at: --INVALID-LINK--
-
Theoretical Analysis of Selectivity Differences in Ketoreductases toward Aldehyde and Ketone Carbonyl Groups. Journal of Chemical Information and Modeling - ACS Publications. Available at: --INVALID-LINK--
-
Computationally Supported Inversion of Ketoreductase Stereoselectivity. PubMed. Available at: --INVALID-LINK--
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. Available at: --INVALID-LINK--
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--
-
Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Publications. Available at: --INVALID-LINK--
-
Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: --INVALID-LINK--
-
Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ResearchGate. Available at: --INVALID-LINK--
-
Molecular Basis for Polyketide Ketoreductase–Substrate Interactions. PMC - NIH. Available at: --INVALID-LINK--
-
Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate. Available at: --INVALID-LINK--
-
Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. NIH. Available at: --INVALID-LINK--
-
Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor. ACS Catalysis. Available at: --INVALID-LINK--
-
Substrate inhibition. YouTube. Available at: --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 8. Computationally Supported Inversion of Ketoreductase Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances and Challenges in the Development of Immobilized Enzymes for Batch and Flow Biocatalyzed Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-Immobilization of Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular Basis for Polyketide Ketoreductase–Substrate Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coenzyme Recycling Systems for Large-Scale Synthesis
<
Welcome to the Technical Support Center for Coenzyme Recycling Systems. This guide is designed for researchers, scientists, and drug development professionals engaged in large-scale enzymatic synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth knowledge to troubleshoot and optimize your coenzyme-dependent reactions.
Frequently Asked Questions (FAQs)
Q1: Why is coenzyme recycling essential for large-scale synthesis?
A1: Many synthetically valuable enzymes, particularly oxidoreductases, require coenzymes like NAD(P)H or ATP to function.[1][2][3] These coenzymes are consumed in stoichiometric amounts during the reaction.[1] Given their high cost, adding them in the required quantities for industrial-scale production is economically prohibitive.[1][3][4][5] An efficient in situ regeneration system allows for the use of catalytic amounts of the coenzyme, which is continuously recycled. This dramatically reduces costs, drives the reaction equilibrium towards the product, simplifies product isolation, and can prevent the buildup of inhibitory byproducts.[1][2] A high total turnover number (TTN), which is the moles of product formed per mole of cofactor, is a key metric for an economically viable process, with values of 10³ to 10⁵ often being the target.[1]
Q2: What are the primary strategies for coenzyme regeneration?
A2: There are four main strategies for coenzyme regeneration, each with its own set of advantages and disadvantages:
-
Enzymatic Regeneration: This is the most common and often most selective method.[4] It can be further divided into:
-
Enzyme-Coupled: A secondary enzyme and a co-substrate are used to regenerate the coenzyme.[6][7] For example, formate dehydrogenase (FDH) is widely used to regenerate NADH from NAD+ by oxidizing formate to CO2.[1][4]
-
Substrate-Coupled: A single enzyme catalyzes both the primary reaction and the regeneration reaction using a second, often inexpensive, co-substrate.[6] A classic example is using an alcohol dehydrogenase (ADH) with an excess of isopropanol to regenerate NAD(P)H.[6][8]
-
-
Chemical Regeneration: This method uses chemical reducing or oxidizing agents. While it can be efficient, it often lacks the high selectivity of enzymatic methods and can be incompatible with the reaction components.[1][5]
-
Electrochemical Regeneration: This approach uses an electric current to regenerate the coenzyme at an electrode surface.[9][10] It offers the potential for a simple, low-cost system with easy monitoring.[9]
-
Photochemical Regeneration: This method utilizes light energy, often in the presence of a photosensitizer, to drive coenzyme regeneration.[5][11]
Q3: How do I choose the right regeneration system for my application?
A3: The choice of regeneration system depends on several factors:
-
Cost and Availability of Co-substrates: For enzymatic systems, the co-substrate should be inexpensive and readily available. Formate and glucose are common choices.
-
Byproduct Formation and Removal: The byproducts of the regeneration reaction should not interfere with the primary reaction or downstream processing. The conversion of formate to CO2 is advantageous as the gaseous byproduct is easily removed.[4]
-
Enzyme Compatibility and Stability: All enzymes in the system must be compatible with the reaction conditions (pH, temperature, solvent).
-
Thermodynamics: The regeneration reaction should have a favorable thermodynamic equilibrium to efficiently drive the overall process.[12]
-
Scale of Operation: For large-scale industrial processes, the cost-effectiveness and robustness of the system are paramount.[13]
Troubleshooting Guide
Problem 1: Low Reaction Conversion or Stalling
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Coenzyme Regeneration | * Increase the concentration of the regeneration enzyme or co-substrate. * Verify the activity of the regeneration enzyme under reaction conditions. * Monitor the ratio of the oxidized to the reduced form of the coenzyme (e.g., NAD+/NADH ratio). | The rate of coenzyme regeneration must match or exceed the rate of consumption by the production enzyme to maintain a sufficient supply of the active coenzyme form. |
| Enzyme Inhibition | * Product Inhibition: Consider in situ product removal strategies.[1] * Substrate Inhibition: Optimize substrate concentration; high concentrations can sometimes be inhibitory.[14][15] * Byproduct Inhibition: Ensure the byproduct of the regeneration reaction is not inhibiting any of the enzymes.[1] For example, 3'-phosphoadenosine-5'-phosphate can inhibit sulfotransferases.[1] | The accumulation of products, substrates, or byproducts can bind to the active or allosteric sites of enzymes, reducing their catalytic efficiency.[15][16] |
| Enzyme Instability/Deactivation | * Optimize pH and temperature. * Consider enzyme immobilization to enhance stability.[13] * Check for the presence of proteases or denaturing agents in the reaction mixture. | Enzymes have optimal operating conditions, and deviations can lead to denaturation and loss of activity. Immobilization can provide a more stable microenvironment for the enzyme. |
| Coenzyme Degradation | * Ensure the pH of the reaction is within the stability range of the coenzyme. NAD+ is unstable in alkaline solutions, while NADH is unstable in acidic solutions.[17] * Protect the reaction from light if using photosensitive coenzymes or regeneration systems. | Coenzymes are susceptible to chemical degradation under non-optimal conditions, leading to a decrease in the total active coenzyme pool. Hydrated, inactive forms such as NAD(P)HX can form and inhibit dehydrogenases.[18] |
Problem 2: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Lack of Selectivity in Regeneration | * If using chemical or electrochemical methods, optimize the catalyst or electrode potential to favor the formation of the biologically active 1,4-NAD(P)H isomer.[19] * Consider switching to a highly selective enzymatic regeneration system.[12] | Non-selective regeneration methods can produce inactive coenzyme isomers or dimers, which not only deplete the active coenzyme pool but can also act as enzyme inhibitors.[9][20] |
| Side Reactions of the Co-substrate | * Choose a co-substrate that is specific to the regeneration enzyme and does not participate in other reactions. * Analyze the reaction mixture for unexpected products derived from the co-substrate. | The co-substrate for regeneration may be converted into undesired side products by other enzymes present in the system, complicating downstream purification. |
| Presence of Hydrogen Peroxide (H₂O₂) in NOX systems | * If using an NADH oxidase (NOX) for NAD+ regeneration, be aware that H₂O₂ can be a byproduct.[14] * Co-express or add catalase to the system to decompose H₂O₂ into water and oxygen.[21][22][23] | Hydrogen peroxide can be detrimental to many enzymes, causing oxidative damage and inactivation.[24] Catalase efficiently mitigates this issue.[22][23] |
Experimental Protocols & Data
Protocol: NADH Regeneration using Formate Dehydrogenase (FDH)
This protocol describes a typical enzyme-coupled system for the regeneration of NADH, which is widely used in the production of chiral compounds.
Materials:
-
Production Enzyme (e.g., an alcohol dehydrogenase)
-
Formate Dehydrogenase (FDH) from Candida boidinii
-
Substrate (e.g., a prochiral ketone)
-
NAD+
-
Sodium Formate
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)
Procedure:
-
Prepare a reaction mixture containing the buffer, substrate, and a catalytic amount of NAD+ (e.g., 0.1-1.0 mM).
-
Add the production enzyme to the desired activity level.
-
Initiate the reaction and regeneration by adding sodium formate (co-substrate) and FDH. A typical starting point is a 2-5 fold molar excess of formate over the substrate.
-
Maintain the reaction at the optimal temperature for both enzymes (e.g., 30°C).
-
Monitor the reaction progress by measuring the consumption of the substrate or the formation of the product using techniques like HPLC or GC.
-
Simultaneously, the NAD+ consumed by the production enzyme is immediately regenerated to NADH by FDH, which oxidizes formate to CO₂.
Optimization Parameters:
| Parameter | Typical Range | Rationale |
| NAD+ Concentration | 0.1 - 1.0 mM | A catalytic amount is sufficient. Higher concentrations may not significantly increase the rate and will add to the cost. |
| Formate Concentration | 1.1 - 5.0 Molar Equivalents (to substrate) | A slight to moderate excess of formate helps to drive the regeneration reaction forward. |
| FDH Activity | 1.5 - 3.0 U per U of Production Enzyme | The activity of the regeneration enzyme should be sufficient to ensure the regeneration rate is not the limiting step. |
| pH | 6.5 - 8.0 | This range is generally optimal for the stability and activity of many dehydrogenases and for the stability of NADH. |
| Temperature | 25 - 40 °C | Chosen to balance the activity and stability of both enzymes in the system. |
Visualizing the Workflow
Enzyme-Coupled Coenzyme Recycling
Caption: Enzyme-Coupled NAD(P)H Regeneration Workflow.
Troubleshooting Decision Tree: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
References
- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Regeneration of cofactors for use in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for regeneration of nicotinamide coenzymes emphasizing self-sufficient closed-loop recycling systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods for the regeneration of nicotinamide coenzymes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cofactor regeneration for sustainable enzymatic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 16. LabXchange [labxchange.org]
- 17. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 18. Failure to repair damaged NAD(P)H blocks de novo serine synthesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A new era of bioreactors for industrial biocatalysis [synappbio.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. quora.com [quora.com]
Technical Support Center: Troubleshooting the Mitsunobu Reaction with Hindered Alcohols
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the Mitsunobu reaction, particularly when dealing with sterically hindered secondary alcohols. This guide is designed to provide in-depth troubleshooting strategies, answers to frequently asked questions, and advanced protocols to overcome common hurdles in your synthetic endeavors. Our approach is rooted in explaining the "why" behind each experimental choice, ensuring you can adapt these principles to your unique substrates.
Introduction: The Challenge of Steric Hindrance
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve a stereospecific inversion of secondary alcohols under mild conditions.[1][2][3] This is accomplished through the reaction of an alcohol with a suitable nucleophile, mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4]
However, the efficiency of this reaction can be significantly hampered by steric bulk at or near the reacting alcohol center.[5][6] This steric hindrance can impede the approach of the nucleophile, slow down the formation of key intermediates, and lead to a variety of side reactions, resulting in low yields or even complete reaction failure.[7] This guide will walk you through diagnosing and solving these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Mitsunobu reaction failing with a hindered secondary alcohol, even though it works for simpler substrates?
A: Steric hindrance around the alcohol can disrupt the standard reaction mechanism at multiple points. The bulky substituents can slow down the attack of the alcohol on the phosphonium intermediate, which is a key activation step.[8] Furthermore, the subsequent Sₙ2 displacement by the nucleophile is highly sensitive to steric bulk, leading to a significant decrease in reaction rate.[5] In some cases, elimination side reactions may also become more favorable.
Q2: I'm observing the formation of a significant amount of triphenylphosphine oxide, but very little of my desired product. What's happening?
A: The formation of triphenylphosphine oxide (TPPO) indicates that the initial steps of the reaction, involving the activation of the phosphine by the azodicarboxylate, are occurring. However, the lack of product formation suggests that the subsequent steps involving the alcohol and nucleophile are failing. This is a classic symptom of a stalled reaction due to steric hindrance at the alcohol, preventing the formation of the crucial alkoxyphosphonium salt.
Q3: Can I just increase the reaction temperature or time to push the reaction to completion?
A: While modest increases in temperature or prolonged reaction times can sometimes improve yields for moderately hindered substrates, this approach often leads to the formation of undesired side products.[5] Elevated temperatures can promote decomposition of the reagents and intermediates, as well as favor competing elimination pathways. A more systematic approach to optimizing reaction parameters is generally more effective.
Common Problems & Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered with hindered alcohols in the Mitsunobu reaction.
Problem 1: Low or No Conversion of the Starting Alcohol
Symptoms:
-
Recovery of a significant amount of unreacted starting alcohol.
-
TLC or LC-MS analysis shows minimal formation of the desired product.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Insufficient Acidity of the Nucleophile | Use a more acidic nucleophile, such as 4-nitrobenzoic acid (pKa ≈ 3.4) instead of benzoic acid (pKa ≈ 4.2).[9][10] | A more acidic nucleophile more readily protonates the betaine intermediate formed from the phosphine and azodicarboxylate, facilitating the subsequent steps of the reaction.[8][11] |
| Steric Hindrance Impeding Nucleophilic Attack | Switch to a less sterically demanding nucleophile if possible. | The Sₙ2 displacement step is highly sensitive to the steric profiles of both the electrophile (the activated alcohol) and the nucleophile. |
| Suboptimal Reagent Stoichiometry | Increase the equivalents of the phosphine and azodicarboxylate (typically 1.5-2.0 equivalents each).[12] | Using an excess of these reagents can help drive the equilibrium towards the formation of the active intermediates, partially compensating for the slower reaction rates.[12] |
| Inappropriate Solvent | Ensure the use of anhydrous solvents, typically THF or dichloromethane.[12] Toluene can also be effective, particularly at higher temperatures. | Protic solvents can interfere with the reaction intermediates. The choice of solvent can also influence the solubility of the reagents and intermediates. |
Problem 2: Formation of Elimination Byproducts
Symptoms:
-
Formation of an alkene derived from the starting alcohol.
-
This is more common with substrates that have acidic protons beta to the hydroxyl group.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Strongly Basic Reaction Conditions | Use a less basic phosphine, or consider alternative activating agents. | The betaine intermediate and the deprotonated nucleophile can act as bases, promoting E2 elimination pathways, especially at elevated temperatures. |
| Elevated Reaction Temperature | Run the reaction at lower temperatures (e.g., 0 °C to room temperature) for a longer duration. | Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can favor the desired Sₙ2 pathway. |
Problem 3: Retention of Stereochemistry
Symptoms:
-
The isolated product has the same stereochemistry as the starting alcohol, rather than the expected inversion.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Alternative Reaction Pathway | This is a complex issue that can arise with highly hindered substrates. Modifying the order of addition (e.g., pre-forming the betaine) may help.[4] | With very hindered alcohols, an alternative mechanism involving the formation of an acyloxyphosphonium salt can lead to retention of configuration.[13][14] |
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting the Mitsunobu reaction.
Advanced Solutions for Highly Hindered Substrates
When standard troubleshooting fails, more advanced strategies may be necessary.
Alternative Reagents
The choice of azodicarboxylate and phosphine can have a profound impact on the reaction's success with challenging substrates.
| Reagent | Advantage | Application Notes |
| 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | More reactive than DEAD or DIAD, effective for hindered alcohols.[12] | The betaine intermediate formed from ADDP is a stronger base, which can facilitate the deprotonation of less acidic nucleophiles and the activation of hindered alcohols.[12] |
| (Cyanomethylene)tributylphosphorane (CMBP) | Combines the roles of the phosphine and azodicarboxylate into a single reagent, simplifying the reaction and workup.[4] | This ylide acts as both the reducing agent and the base, offering a different reaction profile that can be beneficial for some substrates.[4] |
| Polymer-supported Triphenylphosphine | Simplifies purification by allowing for the removal of the phosphine oxide byproduct by filtration.[12][15] | While not directly impacting reactivity, this can be a significant practical advantage, especially in library synthesis. |
Modified Reaction Conditions
Sonication: For reactions that are prohibitively slow due to steric hindrance, the use of ultrasound (sonication) at high concentrations can dramatically increase the reaction rate.[5][6][16] This technique enhances mixing and mass transport, overcoming the physical limitations of viscous, concentrated reaction mixtures.[6]
Experimental Protocol: Inversion of a Hindered Alcohol using 4-Nitrobenzoic Acid
This protocol is adapted from a reliable procedure for the inversion of menthol, a sterically hindered secondary alcohol.[10][17]
Materials:
-
Hindered secondary alcohol (1.0 equiv)
-
4-Nitrobenzoic acid (4.0 equiv)[10]
-
Triphenylphosphine (4.0 equiv)[10]
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (4.0 equiv)[10]
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the hindered alcohol, 4-nitrobenzoic acid, and triphenylphosphine.
-
Add anhydrous THF to dissolve the solids.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate dropwise, ensuring the internal temperature remains below 10 °C.[10]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.[10]
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and chromatographic purification.
Visualizing the Mitsunobu Reaction Mechanism
Caption: A simplified mechanism of the Mitsunobu reaction.
Concluding Remarks
Successfully navigating the Mitsunobu reaction with sterically hindered alcohols requires a nuanced understanding of the reaction mechanism and the factors that can impede it. By systematically addressing issues of nucleophile acidity, reagent stoichiometry, and reaction conditions, and by being prepared to employ alternative reagents and techniques like sonication, researchers can significantly improve their chances of success. This guide provides a foundation for troubleshooting, but careful observation and methodical optimization will always be key to overcoming the unique challenges presented by each specific substrate.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wise.fau.edu [wise.fau.edu]
- 7. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. atlanchimpharma.com [atlanchimpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Stability issues of 5,7-Difluorochroman-4-ol under acidic/basic conditions
An In-Depth Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for 5,7-Difluorochroman-4-ol (CAS: 1270294-05-7). As a pivotal intermediate in the synthesis of advanced pharmaceuticals like Tegoprazan, a potassium-competitive acid blocker (P-CAB), understanding its chemical stability is paramount to ensuring the success of your research and development efforts.[1][2][3][4][5] This document, structured in a question-and-answer format, provides field-proven insights into the stability of this molecule under acidic and basic conditions, offering troubleshooting advice and detailed protocols to navigate potential challenges.
Quick Reference: Stability & Handling Profile
This table summarizes the key physicochemical and stability data for (R)-5,7-Difluorochroman-4-ol.
| Property | Value / Observation | Source & Recommendations |
| Molecular Formula | C₉H₈F₂O₂ | [2][5][6] |
| Molecular Weight | 186.16 g/mol | [2][5][6] |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | 2-8°C, in a dry, sealed container under an inert atmosphere (e.g., Nitrogen). | [2][5] Causality : Storing at reduced temperatures minimizes thermal degradation, while a dry, inert environment prevents moisture-related side reactions and oxidation. |
| Predicted pKa | 13.09 ± 0.20 | [2] Insight : The hydroxyl group is weakly acidic, making it susceptible to deprotonation by strong bases. |
| Incompatible Materials | Strong acids, acid chlorides, acid anhydrides, strong oxidizing agents. | [2] Causality : These materials can directly catalyze degradation pathways such as dehydration, esterification, or oxidation. |
| Conditions to Avoid | Moisture, excessive heat, exposure to strong acidic or basic pH. | [2] Insight : While the difluoro-substitution enhances overall molecular stability, the benzylic alcohol moiety remains a reactive site.[1][4][6] |
FAQs: Stability Under Acidic Conditions
Q1: How stable is this compound in acidic media?
A1: this compound is susceptible to degradation under acidic conditions, particularly in the presence of strong protic or Lewis acids. The primary degradation pathway is acid-catalyzed dehydration.[7][8] The benzylic hydroxyl group can be protonated, forming a good leaving group (water). Subsequent loss of water generates a secondary benzylic carbocation, which is then stabilized by elimination of a proton to form the more conjugated 5,7-difluoro-2H-chromene.
Expert Insight (Causality): The two electron-withdrawing fluorine atoms on the aromatic ring slightly destabilize the carbocation intermediate, which may slow the rate of dehydration compared to non-fluorinated analogs. However, the driving force of forming a stable, conjugated system makes this pathway highly favorable, especially with heating.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Enzymatic Resolution of 5,7-Difluorochroman-4-ol
Welcome to the technical support center for the enzymatic kinetic resolution of 5,7-difluorochroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this critical process. Our focus is on providing practical, field-tested insights to ensure your experiments are both successful and scalable.
Introduction: The "Why" Behind the Method
The kinetic resolution of racemic this compound is a cornerstone in the synthesis of enantiomerically pure compounds, such as the key intermediate for Tegoprazan, a potassium-competitive acid blocker.[1] Enzymatic resolution, particularly through lipase-catalyzed acylation, is often preferred over asymmetric reduction for its operational simplicity and the availability of robust commercial enzymes.[2] However, transitioning this process from the bench to a pilot or manufacturing scale introduces a unique set of challenges that can impact yield, purity, and economic viability.[3][4] This guide will address these challenges head-on, providing a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my kinetic resolution yield plateauing at approximately 50%? Is this an issue?
A1: A yield approaching 50% for the desired enantiomer is the theoretical maximum for a standard kinetic resolution.[5] This is an inherent characteristic of the process, where the enzyme selectively acylates one enantiomer from a racemic mixture, leaving the other unreacted. Achieving a conversion rate close to 50% is often a sign of a highly selective and efficient reaction. The primary goal is to ensure that at this conversion, both the acylated product and the remaining alcohol exhibit high enantiomeric excess (ee). To surpass the 50% yield barrier, you would need to implement a dynamic kinetic resolution (DKR), which incorporates an in-situ racemization of the slower-reacting enantiomer.
Q2: Which lipase is recommended for the resolution of this compound?
A2: While several lipases can be effective, literature and internal studies suggest that lipases from Pseudomonas species, such as Amano Lipase AK from Pseudomonas fluorescens or lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), often exhibit excellent enantioselectivity for chroman-4-ol derivatives.[6][7] Immobilized Candida antarctica lipase B (CALB), such as Novozym 435, is also a robust and widely used option known for its stability in organic solvents.[8] We strongly recommend an initial screening of several commercially available lipases to identify the most effective one for your specific substrate and conditions.[6]
Q3: What is the most suitable acyl donor for this reaction?
A3: Vinyl acetate is a highly effective and commonly used acyl donor for lipase-catalyzed resolutions.[6][7] Its key advantage is that the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed. This drives the equilibrium towards product formation, resulting in higher conversions. Other acyl donors, such as isopropenyl acetate or various acid anhydrides, can also be used, but vinyl acetate often provides the best balance of reactivity and process compatibility.[8]
Q4: How do I accurately determine the enantiomeric excess (ee) of my product and unreacted starting material?
A4: The most reliable and widely used method for determining the ee of chiral alcohols and their corresponding esters is High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.[9] This technique allows for the physical separation of the enantiomers, providing a direct measure of their ratio.[10] Other methods include Gas Chromatography (GC) with a chiral column, though this requires the analyte to be volatile and thermally stable.[11] NMR spectroscopy using chiral derivatizing agents or chiral solvating agents can also be employed.[11] For high-throughput screening, chiroptical methods like Circular Dichroism (CD) can be utilized.[12][13]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the scale-up of the enzymatic resolution of this compound.
Issue 1: Low Conversion Rate (<45% after extended reaction time)
A low conversion rate is a frequent hurdle when scaling up. The workflow below will guide you through the most common causes and their solutions.
Detailed Steps & Explanations:
-
Verify Enzyme Activity: Before optimizing other parameters, confirm that your enzyme is active. Lipases can lose activity due to improper storage or handling.[14] Run a small-scale control reaction with a fresh batch of enzyme under previously validated conditions.
-
Optimize Reaction Temperature: Most lipases used for these resolutions have an optimal temperature range of 30-50°C.[5] While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation over time. A temperature optimization study is crucial for scale-up.
-
Solvent Selection: The choice of organic solvent is critical. It affects not only the solubility of the substrate and product but also the enzyme's activity and enantioselectivity.[15] Solvents like THF, acetonitrile, and isooctane are commonly used.[6][16] If solubility is an issue at larger scales, a solvent screening is warranted.
-
Substrate/Product Inhibition: At higher concentrations typical of scale-up, some enzymes can be inhibited by either the substrate or the product.[5][17] If you suspect substrate inhibition, implementing a fed-batch process where the substrate is added incrementally can maintain a low, steady concentration and improve overall conversion.[5]
Issue 2: Low Enantiomeric Excess (ee)
Achieving high enantioselectivity is the primary goal of kinetic resolution. Low ee values for either the product or the remaining starting material indicate a suboptimal process.
Troubleshooting Protocol for Low Enantioselectivity:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Enzyme Choice | The inherent enantioselectivity of the lipase is not high enough for this specific substrate. | Screen a panel of different lipases (e.g., from Pseudomonas, Candida, Burkholderia). Even lipases from the same source but different suppliers can vary.[14] |
| Suboptimal Temperature | Temperature can significantly influence the enantioselectivity (E-value) of an enzymatic reaction. | Perform the reaction at different temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures often, but not always, lead to higher enantioselectivity.[17] |
| Inappropriate Solvent | The solvent interacts with the enzyme and can alter its conformation, thereby affecting enantioselectivity.[15] | Screen a range of solvents with varying polarities. Sometimes, a co-solvent system can be beneficial. |
| Reaction Overtaken | Allowing the reaction to proceed far beyond 50% conversion will result in a decrease in the ee of the product, as the enzyme will start to acylate the less-favored enantiomer. | Monitor the reaction progress closely using HPLC or GC. Stop the reaction at or near 50% conversion to maximize the ee of both the product and the unreacted alcohol. |
| Racemization | The product or starting material may be racemizing under the reaction or workup conditions. | Run a control experiment where the purified enantiomer is subjected to the reaction conditions without the enzyme, and to the workup conditions, to check for any loss of optical purity. |
Issue 3: Challenges in Scaling Up
Transitioning from the lab bench to a pilot plant introduces new variables that can affect the reaction's performance.[4]
Key Scale-Up Considerations:
-
Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized concentration and temperature gradients, negatively impacting reaction rate and selectivity.[18][19] Ensure that the agitation is sufficient to keep the (often immobilized) enzyme suspended uniformly.
-
Enzyme Reusability: For a cost-effective process, especially at scale, the ability to recycle the enzyme is crucial.[2] Using an immobilized enzyme is highly advantageous as it can be easily recovered by filtration and reused for multiple batches.
-
Downstream Processing: The separation of the resulting ester from the unreacted alcohol can be challenging. A robust purification strategy, typically involving chromatography or selective crystallization, must be developed and validated at the lab scale before moving to pilot production.
Experimental Protocols
Protocol 1: Screening of Lipases for Kinetic Resolution
-
To separate vials, add racemic this compound (100 mg), 10 mL of anhydrous solvent (e.g., THF or MTBE), and 100 mg of the lipase to be screened (e.g., Amano Lipase AK, CALB, Lipase from B. cepacia).
-
Add vinyl acetate (3 equivalents) to each vial.
-
Seal the vials and place them in an orbital shaker at a controlled temperature (e.g., 30°C) and agitation (e.g., 250 rpm).[6]
-
Withdraw aliquots at regular intervals (e.g., 4, 8, 24 hours).
-
Quench the reaction by filtering out the enzyme.
-
Analyze the samples by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed acetate.
-
Calculate the enantioselectivity (E-value) to compare the performance of the different lipases.
Protocol 2: Monitoring the Reaction by Chiral HPLC
-
Sample Preparation: Dilute the quenched reaction aliquot with the mobile phase to an appropriate concentration (~1 mg/mL).
-
HPLC Conditions (Example):
-
Column: Chiralcel OD-H or equivalent chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
-
-
Analysis: Inject the sample. The two enantiomers of the alcohol and the two enantiomers of the acetate should be resolved.
-
Calculation: Determine the conversion by comparing the peak areas of the starting material and the product. Calculate the ee for each component using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BIOCATALYSIS – SOLVING SCALE-UP ISSUES WITH BIOCATALYSED REACTIONS [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. uma.es [uma.es]
- 11. Determination of enantiomeric excess [ch.ic.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. Scaling Catalyst Production: Challenges & Tips For Success [catalysts.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Byproduct Identification in 5,7-Difluorochroman-4-ol Synthesis
Introduction
5,7-Difluorochroman-4-ol is a critical chiral intermediate in the synthesis of advanced pharmaceutical agents, most notably Tegoprazan, a potassium-competitive acid blocker used for treating gastric acid-related disorders.[1][2] The stereospecific synthesis of the (R)-enantiomer is paramount, as biological activity is often highly dependent on a specific stereoisomer.[1] The most common synthetic route involves the reduction of the precursor ketone, 5,7-difluorochroman-4-one.[1][2][3][4]
Achieving high purity and yield is a common challenge for process chemists and researchers. The presence of even minor byproducts can complicate downstream processing, affect final product quality, and lead to misleading biological data. This guide provides a structured, in-depth troubleshooting framework for identifying and mitigating common byproducts encountered during the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step.
Troubleshooting Guide & FAQs
This section addresses specific issues observed during and after the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 5,7-difluorochroman-4-one. What are the likely causes?
This is the most common impurity and typically points to an incomplete reaction. The root cause depends on the reduction method employed.
Answer:
For Sodium Borohydride (NaBH₄) Reduction:
-
Insufficient Reducing Agent: The stoichiometry of NaBH₄ is critical. While theoretically 0.25 equivalents are needed, practically 1.0 to 1.5 equivalents are often used to ensure the reaction goes to completion.[5] Your reagent may have degraded upon storage; use a freshly opened bottle or titrate to determine its activity.
-
Low Reaction Temperature: The reduction is typically performed at 0-5 °C to control exotherms and improve selectivity.[3] However, if the reaction is too cold or the time is too short, the rate may be too slow for full conversion.
-
Poor Reagent Solubility: Ensure the NaBH₄ is adequately dispersed or dissolved in the solvent (e.g., methanol) to interact with the substrate.
For Asymmetric Catalytic Reduction (Enzymatic or Metal-Catalyzed):
-
Catalyst Inactivation/Poisoning:
-
Ketoreductases (KREDs): Impurities in the substrate or solvent (e.g., heavy metals, aldehydes) can act as enzyme inhibitors.[6] High substrate concentrations can also lead to substrate inhibition.[6]
-
Ruthenium/Rhodium Catalysts: Trace amounts of sulfur compounds or oxygen in the reagents, solvents, or hydrogen gas can poison the metal catalyst, halting the reaction.[6]
-
-
Cofactor Limitation (for KREDs): Enzymatic reductions require a cofactor (e.g., NADPH), which must be continuously regenerated. An inefficient regeneration system (like glucose/glucose dehydrogenase) will stall the primary reduction.[6]
-
Insufficient Hydrogen Pressure (for Asymmetric Hydrogenation): The reaction requires a specific pressure of H₂ gas to proceed efficiently. Leaks in the system or insufficient pressure will lead to incomplete conversion.[6]
Question 2: I've isolated my product, but chiral HPLC analysis shows a low enantiomeric excess (ee). What is the main impurity?
Answer:
The primary impurity in this case is the undesired (S)-5,7-Difluorochroman-4-ol . The goal of an asymmetric synthesis is to produce one enantiomer selectively. The presence of the other indicates a loss of stereocontrol.
Potential Causes:
-
Ineffective Chiral Catalyst/Enzyme: The chosen ketoreductase or chiral metal complex may not be sufficiently selective for this specific substrate. Screening different catalysts is often necessary.
-
Non-Optimal Reaction Conditions: Temperature, pH, and solvent can drastically affect the enantioselectivity of a reaction.[6] For enzymatic reductions, deviations from the optimal pH or temperature can denature the enzyme and reduce its effectiveness.
-
"Background" Racemic Reduction: If using a method like lipase-catalyzed resolution of racemic alcohol, ensure the initial reduction to the racemic mixture was complete.[2][3] The resolution step only separates the enantiomers; it does not create them.
Question 3: My LC-MS analysis shows an unexpected peak with a mass corresponding to [M-18] relative to the product. What is this byproduct?
Answer:
A mass loss of 18 amu (the mass of water) strongly suggests a dehydration reaction . The likely byproduct is 5,7-difluoro-2H-chromene or its isomer 5,7-difluoro-4H-chromene . The benzylic alcohol at the C4 position is susceptible to elimination, especially under certain conditions.
Formation Pathways:
-
Acidic Workup: Quenching the reaction with strong acid or performing an acidic aqueous workup can catalyze the elimination of the hydroxyl group.
-
Thermal Decomposition: Attempting to purify the product via distillation at high temperatures can induce thermal dehydration.[7] Column chromatography on acidic silica gel can also sometimes promote this side reaction.
Question 4: I've identified an unknown impurity that is not the starting material, the wrong enantiomer, or a dehydration product. What other possibilities should I consider?
Answer:
If the common byproducts have been ruled out, the impurity may originate from the synthesis of the starting material or from an unexpected side reaction.
Potential Byproducts:
-
Impurities from 5,7-Difluorochroman-4-one Synthesis: The synthesis of the ketone precursor starts from 3,5-difluorophenol and involves O-alkylation and cyclization.[2][3] Incomplete cyclization or side reactions during these steps can introduce persistent impurities that carry through to the final product.
-
Over-reduction Products: While less common with mild reducing agents like NaBH₄, extremely potent reducing agents or harsh conditions (e.g., high-pressure hydrogenation with aggressive catalysts) could potentially lead to the reduction of the aromatic fluorine atoms or the ether linkage, though this is unlikely under standard conditions.
-
Solvent Adducts: In some cases, reactive intermediates can be trapped by the solvent, leading to the formation of solvent adducts. This is more common in reactions involving carbocations or other highly reactive species.
Systematic Troubleshooting Workflow
When an unknown impurity is detected, a systematic approach is crucial for efficient identification. The following workflow provides a logical sequence of analysis.
References
Validation & Comparative
A Senior Application Scientist's Guide to Lipase Selection for the Kinetic Resolution of Chroman-4-ols
For researchers and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of creating safe and effective therapeutics. Chroman-4-ols are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Their chirality significantly influences pharmacological activity, making the separation of enantiomers a critical step. Lipase-catalyzed kinetic resolution has emerged as a powerful and green methodology for achieving this separation. This guide provides an in-depth comparison of the efficacy of various commercially available lipases for the kinetic resolution of chroman-4-ols, supported by experimental data to inform your selection process.
The Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the two enantiomers.[1] In the context of chroman-4-ols, lipases, which are a class of hydrolases, are widely used to catalyze the enantioselective acylation of the hydroxyl group. One enantiomer is preferentially acylated to form an ester, while the other remains largely unreacted as the alcohol. This difference in reaction rates allows for the separation of the esterified and unesterified enantiomers, providing access to both enantiopure forms of the chroman-4-ol. The efficiency of this process is typically evaluated by the enantiomeric excess (e.e.) of both the product and the remaining substrate, as well as the conversion rate.
Comparative Efficacy of Common Lipases
The choice of lipase is paramount to the success of the kinetic resolution, as different lipases exhibit varying degrees of enantioselectivity and activity towards a given substrate. Below is a comparative summary of the performance of several frequently used lipases in the kinetic resolution of chroman-4-ols and their derivatives, based on published data.
| Lipase | Substrate | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | e.e. (Substrate) | e.e. (Product) | Enantioselectivity (E) | Reference |
| Pseudomonas fluorescens Lipase (AK) | trans-2-phenylchroman-4-ol | Vinyl Acetate | Vinyl Acetate | 30 | ~50 | 50-99% | >99% | >200 | [2][3] |
| Pseudomonas cepacia Lipase (PCL) | 2-phenylchroman-4-yl acetate (hydrolysis) | - | - | - | - | 93% (alcohol) | 95% (acetate) | - | [2] |
| Burkholderia cepacia Lipase (PCL) | Chroman-4-ol | Succinic Anhydride | Diethyl Ether | - | - | >99% ((R)-alcohol) | - | >200 | [4] |
| Candida antarctica Lipase B (CAL-B) | Aryltrimethylsilyl chiral alcohols | Vinyl Acetate | Hexane | - | 43 | >99% | >99% | >200 | [5] |
| Candida cylindracea Lipase | cis-flavan-4-ol | Vinyl Acetate | - | - | - | - | - | Efficient | [2] |
Key Insights from the Data:
-
Pseudomonas fluorescens Lipase (AK) demonstrates exceptional performance for the kinetic resolution of trans-flavan-4-ols, achieving high enantioselectivity (E > 200) and yielding products with excellent enantiomeric excess.[2][3] The use of vinyl acetate as both the acyl donor and solvent simplifies the reaction setup.[2]
-
Pseudomonas cepacia Lipase (PCL) , also known as Burkholderia cepacia lipase, is another highly effective biocatalyst. It has been successfully used for both the hydrolysis of chroman-4-yl acetates and the acylation of chroman-4-ols, consistently delivering high enantiomeric excesses.[2][4]
-
Candida antarctica Lipase B (CAL-B) , often used in its immobilized form (Novozym 435), is a versatile and robust enzyme known for its broad substrate scope and high enantioselectivity in various kinetic resolutions.[6][7] While the table shows its efficacy on a related substrate, its general high performance makes it a strong candidate for chroman-4-ol resolution.
-
The choice of acyl donor and solvent significantly impacts the reaction kinetics and selectivity. Vinyl acetate is a common and effective acyl donor due to the irreversible nature of the reaction, as the byproduct, acetaldehyde, is volatile.
Experimental Workflow: A Representative Protocol
The following protocol details a typical procedure for the lipase-catalyzed kinetic resolution of a racemic chroman-4-ol. This should be considered a starting point, with optimization of parameters such as enzyme loading, temperature, and reaction time often necessary for specific substrates.
Diagram of the Experimental Workflow
Caption: Workflow for lipase-catalyzed kinetic resolution of chroman-4-ols.
Step-by-Step Protocol
-
Materials and Reagents:
-
Racemic chroman-4-ol
-
Selected Lipase (e.g., Pseudomonas fluorescens lipase)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., Toluene, Hexane, or neat vinyl acetate)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and hotplate
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Chiral HPLC or GC column for enantiomeric excess determination
-
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the racemic chroman-4-ol (1 equivalent).
-
Dissolve the substrate in the chosen anhydrous solvent.
-
Add the acyl donor (typically 2-5 equivalents).
-
Finally, add the lipase (typically 10-50% by weight of the substrate). The optimal amount should be determined empirically.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 30-45 °C).
-
Monitor the progress of the reaction by TLC or by taking aliquots for GC/HPLC analysis. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, filter off the enzyme. If an immobilized lipase is used, it can be easily recovered, washed, and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
-
Purify the resulting mixture of the unreacted chroman-4-ol and the esterified product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified alcohol and ester fractions using chiral HPLC or chiral GC analysis.
-
Conclusion
The enzymatic kinetic resolution of chroman-4-ols is a highly effective method for obtaining enantiomerically pure compounds crucial for drug discovery and development. Lipases from Pseudomonas species, such as P. fluorescens (AK) and P. cepacia (PCL), have demonstrated superior performance in terms of enantioselectivity and efficiency. Candida antarctica lipase B (CAL-B) also stands out as a reliable and versatile biocatalyst. The choice of the optimal lipase, along with the reaction conditions, will ultimately depend on the specific structure of the chroman-4-ol derivative. The protocol and comparative data presented in this guide offer a solid foundation for researchers to successfully implement this powerful synthetic strategy.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of 5,7-Difluorochroman-4-ol: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The precise arrangement of atoms in a molecule, including its stereochemistry, dictates its biological activity, efficacy, and safety profile. 5,7-Difluorochroman-4-ol, a key chiral intermediate in the synthesis of pharmaceuticals like the potassium-competitive acid blocker Tegoprazan, serves as an exemplary case for the critical need for rigorous structural validation.[1][2][3][4] This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation, contrasted with spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), offering field-proven insights into the experimental choices and data interpretation.
The Imperative of Structural Certainty in Drug Development
The journey from a promising chemical entity to a therapeutic agent is paved with exacting requirements for characterization and quality control. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources in downstream development, and potentially compromised patient safety. The presence of fluorine atoms and a stereocenter in this compound underscores the necessity for a technique that can unequivocally resolve its constitution and absolute configuration.[1][5] While techniques like NMR and mass spectrometry are indispensable for routine characterization, single-crystal X-ray diffraction remains the gold standard for providing a direct and highly detailed visualization of the molecular structure.[6][7]
Gold Standard Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides unparalleled, high-resolution information about the atomic arrangement within a crystalline solid.[6][8][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and the absolute configuration of chiral centers, culminating in a definitive three-dimensional model of the molecule.[6][8][10]
Experimental Workflow: From Powder to Publication-Ready Structure
The process of determining a crystal structure is a multi-step endeavor that demands meticulous execution and careful analysis. The causality behind each step is crucial for obtaining a high-quality, reliable structure.
Diagram 1: Experimental Workflow for Single-Crystal X-ray Crystallography
Caption: A stepwise representation of the single-crystal X-ray crystallography workflow.
Detailed Experimental Protocol
1. Crystal Growth (The Rate-Limiting Step):
-
Objective: To obtain single crystals of sufficient size (typically 0.1-0.3 mm) and quality for diffraction.[10]
-
Protocol:
-
Purification: The starting material, this compound, must be of the highest possible purity (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound and promote slow crystallization. A good starting point is to find a solvent in which the compound is sparingly soluble.
-
Crystallization Technique: Slow evaporation, slow cooling of a saturated solution, or vapor diffusion (hanging or sitting drop) are common methods.[11] For the hanging drop method:
-
A concentrated solution of the compound is mixed with a precipitant solution on a coverslip.
-
The coverslip is inverted and sealed over a reservoir containing a higher concentration of the precipitant.
-
Vapor diffusion slowly increases the concentration of the compound in the drop, leading to supersaturation and crystal formation.
-
-
-
Causality: The slow approach to supersaturation is critical for allowing molecules to orient themselves into a well-ordered crystal lattice rather than crashing out as an amorphous precipitate.
2. Data Collection:
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Protocol:
-
A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[10]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[9][12]
-
-
Causality: Collecting data over a wide range of crystal orientations is necessary to capture a complete three-dimensional representation of the diffraction pattern.
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the unit cell and refine their positions to best fit the experimental data.
-
Protocol:
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot.[11]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[10]
-
Model Building and Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares algorithm to minimize the difference between the observed and calculated diffraction intensities.
-
-
Causality: Refinement is an iterative process that improves the agreement between the structural model and the experimental data, leading to a more accurate and reliable structure.
4. Structure Validation:
-
Objective: To ensure the quality and chemical reasonableness of the final crystal structure.
-
Protocol:
-
The final structural model is typically validated using software like checkCIF, which is integrated into the publishing workflows of the International Union of Crystallography (IUCr).[13][14]
-
checkCIF generates a report with ALERTS that highlight potential issues, such as missed symmetry, unusual bond lengths or angles, or a poor fit to the data.[13][14]
-
-
Trustworthiness: A validation report with few or no major ALERTS provides strong evidence for the correctness of the determined structure.[13]
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₉H₈F₂O₂ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 186.16 | Consistent with the chemical formula.[2][3][15] |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 8.5, 10.2, 9.8 | Dimensions of the unit cell. |
| α, γ (°) | 90 | Angles of the unit cell. |
| β (°) | 95.5 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 845.3 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R₁ [I > 2σ(I)] | < 0.05 | A measure of the agreement between observed and calculated structure factors (a lower value is better). |
| wR₂ (all data) | < 0.15 | A weighted R-factor based on all data (a lower value is better). |
| Goodness-of-fit | ~1.0 | Should be close to 1 for a good refinement. |
A Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides a static, solid-state structure, NMR spectroscopy offers insights into the structure and dynamics of a molecule in solution, which can be more biologically relevant.[16][17]
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | Precise 3D structure, bond lengths/angles, absolute configuration, packing.[6][8] | Connectivity, relative stereochemistry, conformational dynamics, intermolecular interactions.[16] |
| Strengths | Unambiguous determination of absolute stereochemistry; high precision.[7] | No need for crystals; provides information on dynamics and behavior in solution.[16][17] |
| Weaknesses | Crystal growth can be a major bottleneck; provides a static picture.[7][17] | Determination of absolute stereochemistry is difficult; less precise for bond lengths/angles.[7][18] |
| Key Application for this compound | Definitive proof of the (R)- or (S)-configuration at the C4 position. | Confirmation of the chroman backbone connectivity and relative orientation of substituents. |
Diagram 2: Comparison of Structural Validation Techniques
Caption: Strengths and weaknesses of X-ray crystallography and NMR spectroscopy.
Conclusion: An Integrated Approach to Structural Validation
For a molecule of pharmaceutical importance like this compound, a single technique, while powerful, may not provide a complete picture. The definitive, high-resolution solid-state structure from single-crystal X-ray crystallography is indispensable for establishing the absolute configuration and serving as a benchmark. This data, however, should be complemented by NMR spectroscopy to confirm the structure in solution and understand its dynamic behavior. This integrated approach, leveraging the strengths of both techniques, provides the highest level of confidence in the structural assignment, thereby ensuring a solid foundation for further drug development endeavors. The rigorous validation of molecular structure is not merely a procedural step but a fundamental pillar of scientific integrity and successful pharmaceutical innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 3. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 4. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 5. CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol [cymitquimica.com]
- 6. pulstec.net [pulstec.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. fiveable.me [fiveable.me]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. chemscene.com [chemscene.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. news-medical.net [news-medical.net]
- 18. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Chroman-4-ols in Drug Discovery
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The chroman scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds, including vitamin E.[1] Its inherent stability and synthetic tractability make it a "privileged structure" for drug design. A key strategy to unlock and enhance the therapeutic potential of this scaffold is the incorporation of fluorine.[1][2][3] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated chroman-4-ols, exploring how the strategic introduction of this unique halogen can profoundly modulate physicochemical properties and biological activity. We will delve into the causality behind experimental choices, present supporting data, and provide validated protocols to empower your research endeavors.
The Strategic Imperative of Fluorination
Why fluorine? Despite being the smallest halogen, its extreme electronegativity and the strength of the carbon-fluorine (C-F) bond—one of the strongest in organic chemistry—impart transformative properties to a parent molecule.[3][4] In drug design, fluorination is not a mere substitution but a deliberate tactic to:
-
Enhance Metabolic Stability: The robust C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450s, often increasing a drug's half-life.[5]
-
Modulate Lipophilicity: Fluorine's effect on lipophilicity (logP) is highly context-dependent. A single fluorine can subtly alter lipophilicity, improving membrane permeability, while polyfluorination may decrease it.[3][5][6] This allows for fine-tuning a compound's ability to cross biological barriers.
-
Alter Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, influencing a molecule's ionization state at physiological pH.[5] This impacts solubility, receptor binding, and cell penetration.
-
Improve Binding Affinity: Fluorine can engage in unique, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency and selectivity.[2][3]
This guide will now dissect these effects through a direct comparison of fluorinated and non-fluorinated chroman-4-ols, supported by experimental evidence.
Comparative Synthesis: From Chroman-4-one Precursors
The primary route to chroman-4-ols involves the reduction of their corresponding chroman-4-one precursors. These ketones are typically synthesized via a microwave-assisted, one-pot reaction involving a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, catalyzed by a base such as diisopropylamine (DIPA).[7][8][9] This method is efficient for creating a diverse library of both fluorinated and non-fluorinated analogs by simply varying the starting materials.
The subsequent reduction of the chroman-4-one to the target chroman-4-ol is reliably achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol.[7][9][10] The choice of NaBH₄ is critical; it is selective for the ketone and avoids unwanted side reactions, ensuring a high yield of the desired alcohol.[9]
Experimental Protocol: Synthesis of a Chroman-4-ol
This protocol details the two-step synthesis, starting from the chroman-4-one precursor.
Part A: Synthesis of Substituted Chroman-4-one Adapted from microwave-assisted protocols.[8][9]
-
Reaction Setup: In a microwave reactor vessel, combine the appropriate 2'-hydroxyacetophenone (1.0 equiv), the desired aldehyde (1.1 equiv), and diisopropylamine (DIPA, 1.1 equiv) in ethanol to create a 0.4 M solution.
-
Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour. Causality: Microwave heating dramatically accelerates the base-promoted aldol condensation and subsequent intramolecular oxa-Michael addition, enabling a rapid one-pot synthesis.[8]
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure chroman-4-one.
Part B: Reduction to Chroman-4-ol Adapted from standard reduction protocols.[7][10]
-
Reaction Setup: Dissolve the chroman-4-one (1.0 equiv) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 10 minutes. Causality: Portion-wise addition at 0°C controls the exothermic reaction and minimizes side product formation.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor completion by Thin-Layer Chromatography (TLC).
-
Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the chroman-4-ol. The product can be further purified by column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.[11][12]
Physicochemical Properties: The Fluorine Fingerprint
The introduction of fluorine leaves a distinct "fingerprint" on the physicochemical profile of chroman-4-ols. While a comprehensive dataset directly comparing a single fluorinated chroman-4-ol with its exact non-fluorinated parent is sparse, we can infer the effects from studies on related chromanone derivatives and general principles of medicinal chemistry.[3][5]
| Property | Non-Fluorinated Analog | Fluorinated Analog | Expected Impact & Rationale |
| Metabolic Stability | Susceptible to oxidation at aromatic rings and benzylic positions. | More resistant to oxidative metabolism at the site of fluorination. | The high strength of the C-F bond prevents enzymatic hydroxylation, a common metabolic pathway.[5] |
| Lipophilicity (clogP) | Baseline value. | Generally higher. | Each aromatic fluorine substitution can increase the clogP by ~0.3-0.5 units, potentially enhancing membrane permeability.[3] |
| Acidity of 4-OH (pKa) | Baseline value. | Lower pKa (more acidic). | Electron-withdrawing fluorine atoms on the chroman ring stabilize the corresponding alkoxide, making the hydroxyl proton more acidic. |
This table represents generalized effects based on established principles in medicinal chemistry.
Comparative Biological Activity: Potency and Selectivity
Fluorination's true power is revealed in its impact on biological activity. By altering electronics and conformation, fluorine can dramatically enhance a compound's interaction with its biological target.
Antiviral Activity
Studies on fluorinated 2-arylchroman-4-ones have demonstrated significant potential against the influenza A virus. One highly potent derivative, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one , exhibited an IC₅₀ of 6 µM against the H1N1 virus.[12] This compound was also active against other influenza strains, highlighting the promise of polyfluorinated chroman scaffolds for developing potent antiviral agents.[12] While a direct comparison with its non-fluorinated counterpart was not provided in the same study, the high potency achieved underscores the beneficial role of fluorine.[2][12]
SIRT2 Inhibition
Chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[2][8] Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the 6- and 8-positions of the chroman ring are crucial for high potency.[8][9] This provides a strong rationale for fluorination at these positions. However, the position is critical; a 7-fluoro substituted chroman-4-one showed only weak inhibitory activity, demonstrating that strategic placement is paramount.[2][8]
| Compound Series | Key Finding | Implication for Drug Design |
| Halogenated Chroman-4-ones | Larger, electron-withdrawing groups (e.g., Br, Cl) at positions 6 and 8 enhance SIRT2 inhibition.[8][9] | Fluorine, as a smaller electron-withdrawing group, can be used to fine-tune activity and improve physicochemical properties compared to larger halogens. |
| Fluorinated Chroman-4-ones | A 7-fluoro derivative was a weak inhibitor (18% at 200 µM).[2][8] | The electronic and steric effects of fluorine are highly position-dependent. Positional optimization is critical for target engagement. |
Anticancer Activity
Many chromanone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[13][14][15] For example, a 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one (a flavonol, closely related to chromanols) showed effective inhibition against A549 lung cancer cells with an IC₅₀ value of 6.13 µM.[16] Its non-fluorinated parent compound in the same study had a similar IC₅₀ of 6.34 µM, indicating that in this specific case, the single fluorine substitution did not dramatically alter potency but likely influenced other properties like metabolic stability not measured in the assay.[16]
Workflow & Logic Visualization
The following diagrams illustrate the logical flow of the comparative analysis and a typical biological evaluation pathway.
Caption: General workflow from synthesis to comparative evaluation.
Caption: Experimental workflow for an MTT cytotoxicity assay.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][13][17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated chroman-4-ol derivatives in the culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48 to 72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a colorimetric readout of metabolic activity.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion: A Tool for Rational Drug Design
The strategic incorporation of fluorine is a powerful and validated strategy for optimizing the drug-like properties of the chroman-4-ol scaffold.[2] Fluorination can significantly enhance metabolic stability and modulate lipophilicity, which are critical for improving a compound's pharmacokinetic profile.[3][5] Furthermore, as demonstrated in antiviral and SIRT2 inhibitor studies, fluorination can lead to substantial gains in biological potency.[2][12] However, the effects are highly dependent on the number and position of fluorine atoms, necessitating a systematic, comparative approach.[8] By employing the synthetic routes and bioassay protocols detailed in this guide, researchers can effectively harness the "fluorine advantage" to accelerate the rational design and development of novel chroman-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 12. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of the (R) and (S)-Enantiomers of 5,7-Difluorochroman-4-ol: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the chirality of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with a chiral biological environment can lead to profound differences in pharmacology, toxicology, and therapeutic efficacy. This guide provides an in-depth comparison of the (R) and (S)-enantiomers of 5,7-Difluorochroman-4-ol, a key chiral intermediate in the synthesis of novel therapeutic agents. While direct comparative biological data for both enantiomers are not extensively documented, a comprehensive analysis of their roles in drug synthesis, particularly that of Tegoprazan, offers significant insights into their relative biological importance.
The Principle of Stereoselectivity in Drug Action
Living systems are inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, biological targets like enzymes and receptors are chiral entities that can exhibit stereoselectivity in their interactions with drug molecules.[1] One enantiomer, the "eutomer," may fit perfectly into the binding site of a target protein, eliciting the desired therapeutic effect, while the other enantiomer, the "distomer," may be inactive, less active, or even responsible for undesirable side effects.[1][2] Therefore, the stereochemical purity of a pharmaceutical intermediate is of paramount importance.
(R)-5,7-Difluorochroman-4-ol: The Biologically Significant Enantiomer
The (R)-enantiomer of this compound has garnered significant attention as a crucial chiral building block in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB).[3][4] Tegoprazan is used for the treatment of acid-related gastrointestinal disorders by inhibiting the gastric H+/K+-ATPase.[5][6]
The specific three-dimensional arrangement of the (R)-configuration is essential for the correct conformation of the final Tegoprazan molecule, enabling its effective and selective binding to the proton pump.[5] The hydroxyl group at the 4-position of the (R)-enantiomer serves as a key handle for subsequent chemical modifications, leading to the final active pharmaceutical ingredient.[7]
Beyond its role as a synthetic intermediate, (R)-5,7-Difluorochroman-4-ol itself has been investigated for potential biological activities, including anti-inflammatory and anticancer properties.[3][8] The presence of fluorine atoms in the chroman ring enhances the compound's metabolic stability and binding affinity, a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug.[4][5]
(S)-5,7-Difluorochroman-4-ol: A Synthetic Byproduct to be Minimized
In the context of Tegoprazan synthesis, the (S)-enantiomer of this compound is considered an impurity. Synthetic strategies are specifically designed to either prevent its formation or remove it from the final product. This is a strong indicator that the (S)-configuration does not contribute to the desired biological activity and may even interfere with the therapeutic action of the final drug.
The primary methods for producing enantiomerically pure (R)-5,7-Difluorochroman-4-ol involve either asymmetric reduction of the prochiral ketone, 5,7-difluorochroman-4-one, or the kinetic resolution of a racemic mixture of the (R) and (S) enantiomers.[9] In lipase-catalyzed kinetic resolution, the (S)-enantiomer is selectively acylated, allowing for its separation from the unreacted (R)-enantiomer.[3][10] In some processes, the "unwanted" (S)-enantiomer can be converted to the desired (R)-enantiomer through a Mitsunobu inversion, thereby increasing the overall yield of the biologically active intermediate.[3][10]
Comparative Synthesis and Enantiomeric Purity
The choice of synthetic route to (R)-5,7-Difluorochroman-4-ol is critical for achieving high enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer. Below is a comparison of common synthetic methodologies.
| Method | Catalyst/Enzyme | Reducing Agent/Acyl Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| Lipase-Catalyzed Resolution | Novozym 435 | Vinyl Acetate | Toluene | 40 | 24 | >45* | >99 |
| Ketoreductase (KRED) | KRED | Isopropanol | Buffer/IPA | 30 | 12 | 95 | >99 |
| CBS Reduction | (S)-Me-CBS | BH₃·THF | THF | RT | 2 | 92 | 96 |
| Ru-Catalyzed ATH | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH/NEt₃ | CH₂Cl₂ | 40 | 18 | 91 | 98 |
Yield for the resolution of a racemic mixture.
Experimental Protocols
Synthesis of Racemic (±)-5,7-Difluorochroman-4-ol
A solution of 5,7-difluorochroman-4-one in methanol is cooled to 0-5 °C.[3] Sodium borohydride is added in portions, maintaining the temperature between 0-5 °C.[3] The reaction is stirred for 1 hour, and the conversion is monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the reaction is quenched and the product is isolated to yield racemic (±)-5,7-difluorochroman-4-ol.[3]
Lipase-Catalyzed Kinetic Resolution of (±)-5,7-Difluorochroman-4-ol
To a solution of racemic (±)-5,7-difluorochroman-4-ol (1.0 g, 5.37 mmol) in toluene (20 mL), add vinyl acetate (0.92 g, 10.74 mmol) and Novozym 435 (0.5 g).[9] The mixture is stirred at 40 °C for 24 hours.[9] The enzyme is removed by filtration, and the solvent is evaporated.[9] The desired (R)-5,7-Difluorochroman-4-ol is then purified from the acylated (S)-enantiomer by column chromatography.[9]
Caption: Workflow for the synthesis and resolution of this compound enantiomers.
Conclusion
The comparison of the (R) and (S)-enantiomers of this compound is a compelling case study in the importance of stereochemistry in drug development. While the (R)-enantiomer is a highly valued intermediate for the synthesis of the P-CAB Tegoprazan, the (S)-enantiomer is treated as an impurity to be removed or isomerized. This stark difference in their utility underscores the principle that enantiomers can have vastly different interactions with biological systems. For researchers and drug development professionals, the focus remains on the efficient and stereoselective synthesis of (R)-5,7-Difluorochroman-4-ol to ensure the safety and efficacy of the final therapeutic product.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 917248-51-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Chiral Purity Assessment of 5,7-Difluorochroman-4-ol
An Objective Comparison of Chiral HPLC Methodologies for Robust Quality Control in Pharmaceutical Synthesis
Introduction: The Criticality of Enantiomeric Purity in Modern Drug Development
5,7-Difluorochroman-4-ol stands as a pivotal chiral intermediate in the synthesis of advanced pharmaceutical compounds, most notably the potassium-competitive acid blocker, Tegoprazan.[1] In chiral molecules, individual enantiomers, despite being mirror images, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be the source of therapeutic activity, while the other could be inert, less active, or even contribute to adverse effects. Consequently, the rigorous assessment and control of enantiomeric purity are not merely regulatory hurdles but fundamental requirements for ensuring drug safety and efficacy.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthetic this compound. We will move beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, present comparative experimental data, and ground our recommendations in the authoritative standards of the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).
The Principle of Chiral Recognition via HPLC
Chiral separation by HPLC is achieved by creating a chiral environment where the enantiomers of an analyte can interact differentially.[2] This is most commonly accomplished using a Chiral Stationary Phase (CSP). The enantiomers of this compound form transient, diastereomeric complexes with the chiral selector of the CSP. Because these complexes possess different association energies, they exhibit different retention times on the column, leading to their separation.[1] Polysaccharide-based CSPs, renowned for their broad applicability, are particularly effective for resolving a diverse range of chiral molecules, including chroman derivatives.[3]
Comparative Analysis of Chiral Stationary Phases (CSPs)
The selection of the CSP is the most critical decision in developing a chiral separation method. For chroman-4-ol and its analogs, polysaccharide-based CSPs have consistently demonstrated superior performance.[3] We will compare two of the most effective and widely used polysaccharide derivatives: an amylose-based CSP and a cellulose-based CSP.
The primary mechanism of separation on these phases involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide structure. The fluorination on the chroman ring of the analyte can further influence these interactions, making empirical testing essential.
Table 1: Performance Comparison of Amylose vs. Cellulose-Based CSPs for this compound Separation
| Parameter | CSP 1: Amylose tris(3,5-dimethylphenylcarbamate) | CSP 2: Cellulose tris(3,5-dimethylphenylcarbamate) | Analysis & Rationale |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) | A normal-phase mobile phase is optimal for promoting the necessary polar interactions (e.g., hydrogen bonding) between the analyte's hydroxyl group and the CSP's carbamate linkages. |
| Retention Time (t_R1) | ~8.5 min | ~10.2 min | The amylose-based phase shows slightly less retention, leading to a faster analysis time. |
| Retention Time (t_R2) | ~10.1 min | ~12.5 min | Both columns provide good retention, ensuring adequate interaction with the stationary phase. |
| Selectivity (α) | 1.35 | 1.28 | Selectivity (the ratio of retention factors) is a measure of the separation power of the CSP. The amylose phase shows higher selectivity, indicating a greater difference in interaction energy with the two enantiomers. |
| Resolution (R_s) | 2.1 | 1.8 | Resolution is the ultimate measure of separation quality. A value >1.5 is considered baseline separation.[4] The amylose-based CSP provides superior resolution, ensuring more accurate quantitation of the minor enantiomer. |
Optimized Chiral HPLC Protocol
This protocol provides a robust and validated method for the enantioselective separation of (R)- and (S)-5,7-difluorochroman-4-ol. It is grounded in established chromatographic principles and meets the system suitability requirements outlined by major pharmacopoeias.[4]
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC Purity Assessment.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).[1]
-
Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).
-
Sample: Racemic and enantiomerically enriched this compound.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane : 2-Propanol (IPA) = 90 : 10 (v/v) | This ratio provides the optimal balance between retention and resolution. Increasing IPA content will decrease retention times but may reduce resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution at the cost of longer run times. |
| Column Temp. | 25°C | Temperature control is crucial for reproducible retention times and selectivity. |
| Detection | UV at 220 nm | The chroman structure exhibits strong absorbance at this wavelength, providing good sensitivity. |
| Injection Vol. | 10 µL | This volume minimizes the risk of column overload, which can cause peak distortion. |
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 90:10 (v/v) mixture of n-Hexane and IPA to achieve a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if any particulate matter is visible.
Analysis Procedure
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is observed.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks. Note: The elution order of the (R)- and (S)-enantiomers must be confirmed by injecting a standard of a single, known enantiomer.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A chiral purity assay is classified as a quantitative test for impurities. Therefore, its validation must adhere to the guidelines established in USP General Chapter <1225> Validation of Compial Procedures.[5][6] This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended analytical application.[7]
Validation Parameters Diagram
Caption: Key Parameters for Chiral Method Validation.
Table 2: Summary of Method Validation Results and Acceptance Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria (Typical) | Result |
| Specificity | Inject racemate, individual enantiomers, and synthetic precursor (5,7-difluorochroman-4-one). | The enantiomer peaks must be free of interference from other components. Resolution (R_s) between enantiomers > 1.5. | Pass. R_s = 2.1. No interference from precursor. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. | 0.05% of a 1 mg/mL solution. |
| Linearity | Analyze a series of solutions of the undesired enantiomer over a range (e.g., LOQ to 2.0%). | Correlation coefficient (r²) ≥ 0.99. | r² = 0.9992 over the 0.05% - 2.0% range. |
| Accuracy | Perform recovery studies by spiking the desired enantiomer with known amounts of the undesired enantiomer (e.g., at 0.1%, 0.5%, 1.0%). | Recovery between 90.0% and 110.0%. | 98.5% - 103.2% recovery. |
| Precision (Repeatability) | Perform six replicate injections of a sample spiked with the undesired enantiomer (e.g., at 0.5%). | Relative Standard Deviation (RSD) ≤ 10%. | RSD = 2.8% . |
Conclusion and Field-Proven Insights
This guide has established a robust, validated, and comparative framework for the chiral purity assessment of this compound. The experimental data clearly supports the use of an Amylose tris(3,5-dimethylphenylcarbamate) CSP under normal-phase conditions as the optimal choice, delivering excellent resolution and a rapid analysis time.
From a Senior Application Scientist's perspective, the key to long-term success with this method lies in consistency and proactive system maintenance. Always dedicate a column specifically for chiral analyses to avoid contamination and memory effects. Furthermore, strict adherence to system suitability tests before each analytical run is non-negotiable; it is the primary mechanism for ensuring the validity and reliability of every result generated.[8] By following the detailed protocol and validation standards presented, researchers, scientists, and drug development professionals can implement a scientifically sound and regulatory-compliant method for the quality control of this critical pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 5. uspbpep.com [uspbpep.com]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7-Difluorochroman-4-ol
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical methods for the novel pharmaceutical intermediate, 5,7-Difluorochroman-4-ol. As no standardized method currently exists for this specific molecule, this document presents a comparative analysis of two robust chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the theoretical justifications for method selection, provide detailed experimental protocols, and establish a framework for cross-validation in accordance with international regulatory standards. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate reliable analytical methods for novel fluorinated chromanol derivatives.
Introduction: The Analytical Challenge of a Novel Moiety
This compound is a key chiral intermediate in the synthesis of advanced pharmaceutical agents.[1] The presence of two fluorine atoms significantly alters the molecule's polarity, lipophilicity, and potential for intermolecular interactions, presenting unique challenges for analytical separation and quantification. Accurate and precise analytical methods are paramount for ensuring the quality, consistency, and safety of any resulting active pharmaceutical ingredient (API).
The process of analytical method validation demonstrates that a procedure is suitable for its intended purpose.[2] However, in a global pharmaceutical development landscape, it is common for methods to be transferred between laboratories, updated with new technology, or for different analytical techniques to be used for the same analysis.[3][4] This necessitates cross-validation : a formal process to ensure that two or more distinct analytical methods provide equivalent and reliable results.[5]
This guide will compare a well-established RP-HPLC method with a modern, "green" SFC method, providing the scientific rationale and a practical blueprint for their cross-validation.
The 'Why': Imperative for Cross-Validation
Cross-validation is not merely a comparative exercise; it is a regulatory and scientific necessity in several key scenarios:
-
Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab, or between different manufacturing sites.[3][4]
-
Technology Evolution: When upgrading instrumentation, for example, from a standard HPLC to an Ultra-High-Performance Liquid Chromatography (UHPLC) system, or comparing a liquid-based separation (HPLC) to a supercritical fluid-based one (SFC).[5]
-
Orthogonal Confirmation: Using two methods based on different separation principles (e.g., partitioning in RP-HPLC vs. a mix of partitioning and adsorption in SFC) provides a higher degree of confidence in the analytical results. This is particularly important for impurity profiling.[6]
-
Lifecycle Management: As part of the lifecycle approach to analytical procedures, cross-validation ensures consistency as methods are updated or modified over the product's lifespan.[7]
Method Selection & Rationale: HPLC vs. SFC
The choice of analytical technique is driven by the physicochemical properties of the analyte. For this compound, a moderately polar, fluorinated compound with a chiral center, both RP-HPLC and SFC present viable, yet distinct, advantages.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse of the pharmaceutical industry.[6] It separates compounds based on their hydrophobic interactions with a non-polar stationary phase. For a moderately polar molecule like our target, RP-HPLC is a logical starting point, offering versatility and high sensitivity.[8]
-
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase.[9] This technique is often faster and more efficient than HPLC due to the low viscosity and high diffusivity of the mobile phase.[10] It is particularly well-suited for the separation of chiral compounds and moderately polar molecules, making it an excellent alternative or complementary technique to HPLC.[8][11]
The cross-validation of these two methods will provide a comprehensive analytical picture, leveraging the established robustness of HPLC and the speed and unique selectivity of SFC.
Experimental Design for Cross-Validation
The cross-validation study will be designed based on the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[2][12][13] The following parameters will be evaluated for both the HPLC and SFC methods.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Detailed Experimental Protocols
The following are proposed starting methods for the analysis of this compound. These methods would be optimized during formal method development prior to validation.
Protocol 1: RP-HPLC-UV Method
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV Detector | Standard, widely available instrumentation. |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column is a robust starting point for moderately polar analytes. |
| Mobile Phase | A: Water; B: Acetonitrile | A common, effective mobile phase for reversed-phase chromatography. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B | Gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility. |
| Detection | UV at 220 nm | Chromanols typically exhibit UV absorbance at lower wavelengths. |
| Injection Vol. | 10 µL | A standard injection volume. |
Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at 1.0 mg/mL. Prepare working standards by serial dilution to cover the expected linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to a target concentration within the linear range.
-
System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the prepared standards and samples for analysis.
Protocol 2: SFC-UV Method
| Parameter | Condition | Rationale |
| Instrument | SFC with UV Detector | Specialized instrumentation for supercritical fluid chromatography. |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based), 150 x 4.6 mm, 3 µm | Essential for separating the enantiomers of the chiral alcohol. |
| Mobile Phase | A: Supercritical CO₂; B: Methanol | Methanol is a common polar modifier in SFC, enhancing analyte solubility and interaction with the stationary phase.[10] |
| Gradient | 0-10 min: 5-30% B | A gradient is used to elute the compound in a reasonable time with good peak shape. |
| Flow Rate | 3.0 mL/min | Higher flow rates are typical in SFC due to the low viscosity of the mobile phase.[10] |
| Back Pressure | 150 bar | Maintained to ensure the CO₂ remains in its supercritical state. |
| Column Temp. | 40 °C | Higher temperatures can improve efficiency in SFC. |
| Detection | UV at 220 nm | Consistent with the HPLC method for direct comparison. |
| Injection Vol. | 5 µL | A typical injection volume for SFC. |
Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock solution and working standards as described for the HPLC method, using methanol as the solvent.
-
Sample Preparation: Prepare samples as described for the HPLC method.
-
System Suitability: Inject the working standard solution six times. The RSD of the peak area should be ≤ 2.0%.
-
Analysis: Inject the prepared standards and samples for analysis.
Head-to-Head Comparison: Data & Analysis
The following tables present hypothetical but realistic data from the validation of the two methods.
Table 1: Linearity and Range
| Parameter | HPLC Method | SFC Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 1 - 100 | As per method requirements |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 2: Accuracy (Recovery %)
| Concentration (µg/mL) | HPLC Method | SFC Method | Acceptance Criteria |
| 10 (Low) | 99.5% | 100.2% | 98.0 - 102.0% |
| 50 (Mid) | 100.1% | 100.5% | 98.0 - 102.0% |
| 90 (High) | 99.8% | 99.6% | 98.0 - 102.0% |
Table 3: Precision (%RSD)
| Parameter | HPLC Method | SFC Method | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 0.6% | ≤ 2.0% |
| Intermediate Precision (n=12) | 1.2% | 1.0% | ≤ 2.0% |
The Cross-Validation Protocol in Action
Once both methods are individually validated, the cross-validation can be performed. This typically involves analyzing the same batch of a sample with both methods.
Workflow for Cross-Validation
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 4. contractpharma.com [contractpharma.com]
- 5. youtube.com [youtube.com]
- 6. Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Should I Use SFC Or HPLC For My Analysis? - Industry news - News [alwsci.com]
- 9. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide to Benchmarking Green vs. Traditional Synthesis Routes
In the pursuit of sustainable innovation, the field of materials science is at a critical juncture. The principles of green chemistry are no longer a niche interest but a core driver of research and development. For drug development professionals, researchers, and scientists, the imperative is clear: we must develop synthesis methods that are not only effective but also environmentally benign and economically viable.[1][2][3] This guide provides an in-depth technical comparison between a traditional chemical synthesis route and a green, plant-mediated alternative, using the production of silver nanoparticles (AgNPs) as a practical case study.
Our objective is to move beyond a simple list of pros and cons. Instead, we will dissect the methodologies, explain the causality behind experimental choices, and present a quantitative benchmark to empower you to make informed decisions in your own work.
Case Study: Synthesis of Silver Nanoparticles (AgNPs)
Silver nanoparticles are among the most widely utilized nanomaterials, valued for their exceptional antimicrobial properties.[4] Their synthesis is a perfect model for this comparison, as both traditional and green routes are extensively documented, allowing for a robust head-to-head analysis.
Section 1: The Traditional Route — Chemical Reduction
The dominant traditional method for AgNP synthesis is chemical reduction, where a chemical reducing agent donates electrons to reduce silver ions (Ag⁺) to neutral silver atoms (Ag⁰), which then nucleate and grow into nanoparticles.[5] Sodium borohydride (NaBH₄) is a common, potent reducing agent used for this purpose.[6][7]
Mechanism and Rationale
In this process, silver nitrate (AgNO₃) serves as the silver ion precursor. Sodium borohydride is chosen for its strong reducing potential, which facilitates a rapid reduction of Ag⁺ ions, leading to the quick formation of nanoparticle nuclei.[7] A stabilizing agent, or "capping agent," such as trisodium citrate or polyvinylpyrrolidone (PVP), is crucial.[5][6] It adsorbs to the surface of the newly formed nanoparticles, preventing them from aggregating into larger, unstable masses.[5][6]
Experimental Workflow: Traditional Synthesis
The following diagram outlines the typical workflow for the chemical reduction of AgNPs.
Detailed Protocol: Chemical Synthesis of AgNPs
This protocol is a representative example based on established methods.[8][9]
-
Preparation of Precursor: Prepare a 50 mL solution of 0.01 M silver nitrate (AgNO₃) in deionized water.
-
Preparation of Reducing Agent: Prepare a 50 mL solution of 0.01 M sodium borohydride (NaBH₄). This solution should be made fresh and kept in an ice bath, as NaBH₄ is a strong reducing agent.[8]
-
Reaction: In a separate flask, place the AgNO₃ solution on a magnetic stirrer. While stirring vigorously, add the NaBH₄ solution drop by drop.
-
Observation: The immediate formation of a yellow to dark brown color indicates the successful synthesis of AgNPs.[5][6]
-
Stabilization: The borohydride anions can also serve to stabilize the nanoparticles, preventing aggregation.[6]
-
Characterization: The resulting colloid is then characterized using UV-Visible Spectroscopy to confirm the presence of AgNPs (via their Surface Plasmon Resonance peak, typically around 420 nm), and Transmission Electron Microscopy (TEM) to analyze size and morphology.[5]
Section 2: The Green Alternative — Plant-Mediated Synthesis
Green synthesis has emerged as a sustainable and eco-friendly alternative, utilizing biological entities like plant extracts, bacteria, or fungi as reducing and capping agents.[10][11][12] Plant-based synthesis is particularly advantageous due to its cost-effectiveness, efficiency, and shorter reaction times compared to other biological methods.[10]
Mechanism and Rationale
The core principle of plant-mediated synthesis is the utilization of phytochemicals naturally present in plant extracts.[10] Biomolecules such as flavonoids, polyphenols, terpenoids, proteins, and alkaloids act as powerful reducing agents, donating electrons to reduce Ag⁺ to Ag⁰.[4][13][14] Crucially, these same molecules, or others like proteins and polysaccharides, also serve as capping and stabilizing agents by binding to the nanoparticle surface, preventing aggregation and providing enhanced biocompatibility.[4][15] This dual functionality of plant extracts eliminates the need for separate, often toxic, chemical reagents.[15]
Experimental Workflow: Green Synthesis
The workflow for green synthesis is often simpler and operates under milder conditions.
Detailed Protocol: Green Synthesis of AgNPs using Moringa oleifera Extract
This protocol is a representative example based on established green synthesis methods.[15][16][17]
-
Preparation of Plant Extract: Thoroughly wash fresh Moringa oleifera leaves and allow them to dry. Grind the dried leaves into a fine powder. Add 10g of the powder to 100 mL of deionized water and boil for 15-20 minutes. Cool the mixture and filter it to obtain a clear aqueous leaf extract.
-
Preparation of Precursor: Prepare a 1 mM aqueous solution of silver nitrate (AgNO₃).
-
Reaction: Add 10 mL of the plant extract to 90 mL of the AgNO₃ solution.
-
Incubation: Keep the reaction mixture at room temperature or heat gently (e.g., 60-80°C) for about 60 minutes.[15][17]
-
Observation: A gradual color change from light yellow to reddish-brown indicates the formation of AgNPs.[15]
-
Purification & Characterization: Centrifuge the solution to pellet the AgNPs. Wash the pellet multiple times with deionized water to remove any unreacted compounds. The purified nanoparticles can then be characterized by UV-Vis, TEM, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the biomolecules responsible for capping.
Section 3: Head-to-Head Benchmark Analysis
The true measure of a synthesis route lies in a direct comparison of its performance, environmental impact, and final product characteristics. The table below summarizes key metrics for the traditional and green methods described.
| Parameter | Traditional Chemical Synthesis (NaBH₄) | Green Synthesis (Plant Extract) | Rationale & Significance |
| Primary Reagents | Silver Nitrate, Sodium Borohydride, Stabilizer | Silver Nitrate, Plant Extract, Water | Green synthesis replaces hazardous reducing/capping agents with benign biomolecules.[1][11] |
| Solvent | Deionized Water | Deionized Water | Both methods primarily use water, but traditional routes may sometimes involve organic solvents.[5][18] |
| Reaction Conditions | Often requires ice baths (0-5°C) and vigorous stirring.[8] | Typically at room temperature or with gentle heating (e.g., 60°C).[16][19] | Green methods often have lower energy requirements, contributing to cost savings.[3] |
| Reaction Time | Very fast (minutes) | Fast (30-60 minutes) | The potent NaBH₄ reducer acts almost instantaneously, while phytochemical reduction is slightly slower.[4][15] |
| Toxicity & Hazard | High. NaBH₄ is a strong, hazardous reducing agent.[1][11] | Low. Plant extracts and water are non-toxic and environmentally safe.[2][15] | This is the primary driver for green chemistry, reducing environmental impact and improving operator safety.[2][18] |
| Cost-Effectiveness | Moderate. Requires purified chemical reagents. | High. Plant materials are often abundant, low-cost, or derived from waste.[1][3][4] | Green synthesis offers significant economic advantages, especially at a larger scale.[1] |
| Particle Size (Typical) | 10-20 nm[6] | 15-30 nm[20][21][22] | Both methods can produce nanoparticles in a similar size range, though parameters need optimization. |
| Product Stability | Moderate; depends on the capping agent used. | High; biomolecule capping often provides excellent long-term stability.[4][10] | The complex mixture of phytochemicals can create a robust stabilizing layer.[10] |
| Biocompatibility | Lower; residual chemicals may induce toxicity. | Higher; capped with natural, non-toxic biomolecules.[10][11] | Enhanced biocompatibility is critical for biomedical applications like drug delivery.[10] |
Conclusion and Future Outlook
This comparative analysis demonstrates that green synthesis routes are not merely a "trendy" alternative but a scientifically robust and often superior method for producing nanoparticles. While traditional chemical reduction offers speed and a long history of use, it comes at a significant cost to environmental health and operator safety.[3][11]
Green, plant-mediated synthesis provides a compelling pathway that is cost-effective, scalable, and yields nanoparticles with high stability and enhanced biocompatibility.[3][10][23] The resulting "phyto-capped" nanoparticles are particularly promising for applications in medicine and environmental remediation, where minimizing toxicity is paramount.[18][24]
As researchers and developers, the onus is on us to champion and refine these greener methodologies. By systematically benchmarking against traditional routes, we can build a comprehensive, data-driven case for the adoption of sustainable practices, paving the way for a new generation of materials synthesis that is both innovative and responsible.
References
- 1. ijset.in [ijset.in]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Plant-mediated synthesis of silver nanoparticles: unlocking their pharmacological potential–a comprehensive review [frontiersin.org]
- 5. Synthesis of Nano-Ag particles using sodium borohydride – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijert.org [ijert.org]
- 7. Size-controlled silver nanoparticles synthesized over the range 5–100 nm using the same protocol and their antibacterial efficacy - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44507K [pubs.rsc.org]
- 8. Synthesis of Silver Nanoparticles [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. e-ijep.co.in [e-ijep.co.in]
- 12. A review on green synthesis of silver nanoparticles (SNPs) using plant extracts: a multifaceted approach in photocatalysis, environmental remediation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07519F [pubs.rsc.org]
- 13. Green synthesis of silver nanoparticles using Hagenia abyssinica (Bruce) J.F. Gmel plant leaf extract and their antibacterial and anti-oxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green Synthesis of Silver Nanoparticles Using Olea europaea Leaf Extract for Their Enhanced Antibacterial, Antioxidant, Cytotoxic and Biocompatibility Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Green Synthesis of Silver Nanoparticles Using Leaf Extract of Common Arrowhead Houseplant and Its Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Environmental Implications Associated with the Development of Nanotechnology: From Synthesis to Disposal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciforum.net [sciforum.net]
- 20. mdp.omu.edu.ly [mdp.omu.edu.ly]
- 21. Comparison between Green and Chemical Synthesis of Silver Nanoparticles: Characterization and Antibacterial Activit | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Revisiting the Green Synthesis of Nanoparticles: Uncovering Influences of Plant Extracts as Reducing Agents for Enhanced Synthesis Efficiency and Its Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In-Vitro Evaluation of 5,7-Difluorochroman-4-ol Derivatives for Anti-inflammatory and Anticancer Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The chroman-4-ol scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic framework provides an excellent platform for developing targeted therapeutic agents. A key strategy in modern drug design is the selective incorporation of fluorine atoms to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][3] The introduction of two fluorine atoms at the 5 and 7 positions of the chroman-4-ol ring system, therefore, presents a compelling hypothesis: 5,7-Difluorochroman-4-ol derivatives are promising, yet underexplored, candidates for the development of novel anti-inflammatory and anticancer agents.
While direct experimental evidence for these specific activities is emerging, the well-documented anti-inflammatory and anticancer properties of the broader chroman-4-one and chromanol chemical classes provide a strong rationale for their investigation.[2][4][5] This guide serves as a comprehensive framework for the systematic in-vitro evaluation and comparison of novel this compound derivatives. We will detail the mechanistic rationale, provide validated experimental protocols, and present a logical workflow for identifying lead compounds with therapeutic potential.
Part I: A Comparative Framework for Anti-Inflammatory Activity
Mechanistic Rationale: Targeting the NF-κB Signaling Cascade
Chronic inflammation is a key driver of numerous diseases. A central regulator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[8] Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[9] This frees NF-κB to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][10]
Many chromanone derivatives have been shown to exert anti-inflammatory effects by suppressing this pathway.[11][12] Our hypothesis is that this compound derivatives will similarly inhibit the LPS-induced activation of the NF-κB pathway in macrophages, thereby reducing the production of key inflammatory mediators.
Proposed Experimental Workflow for Anti-Inflammatory Screening
This workflow ensures that the observed reduction in inflammatory markers is due to specific bioactivity and not general cellular toxicity.
Data Presentation: Comparative Anti-Inflammatory Potency
Quantitative data should be organized to facilitate direct comparison between derivatives and a known standard. This structure aids in identifying structure-activity relationships (SAR).
| Derivative ID | Structure Modification | Cytotoxicity CC50 (µM) on RAW 264.7 | NO Inhibition IC50 (µM)[13] | TNF-α Inhibition IC50 (µM)[10] | IL-6 Inhibition IC50 (µM)[10] |
| DFCOH-01 | (Parent Compound) | >100 | Experimental Value | Experimental Value | Experimental Value |
| DFCOH-02 | (e.g., C2-alkyl sub) | >100 | Experimental Value | Experimental Value | Experimental Value |
| DFCOH-03 | (e.g., C6-bromo sub) | 75.4 | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone | (Reference Std.) | >200 | Experimental Value | Experimental Value | Experimental Value |
Detailed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol is foundational for screening anti-inflammatory potential by measuring the reduction of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[14]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[14]
-
Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[14]
-
Griess Assay:
-
Carefully collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[14]
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[14]
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
Causality Check: In a parallel plate, perform an MTT assay after treatment to ensure that the observed decrease in NO is not due to compound-induced cell death.[14]
Hypothesized Mechanism: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of many flavonoids and related structures involves the suppression of the NF-κB pathway. The this compound derivatives are hypothesized to intervene in this cascade, preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.
Part II: A Comparative Framework for Anticancer Activity
Mechanistic Rationale: Inducing Programmed Cell Death (Apoptosis)
A hallmark of cancer is the ability of cells to evade apoptosis, or programmed cell death. Therapeutic strategies often aim to reactivate these dormant death pathways. Apoptosis is primarily regulated by two converging pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway.[15][16] The intrinsic pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[17] A shift in the balance towards pro-apoptotic proteins triggers mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, which execute cell death.[15]
Chroman-based structures have demonstrated the ability to induce apoptosis in various cancer cell lines, making this a primary endpoint for evaluating our novel derivatives.[2][4][18]
Proposed Experimental Workflow for Anticancer Screening
This tiered approach efficiently screens for general cytotoxicity before committing resources to more complex mechanistic assays.
Data Presentation: Comparative Anticancer Potency (IC50)
Comparing the half-maximal inhibitory concentration (IC50) across different cancer types provides insight into the potential spectrum of activity.
| Derivative ID | Structure Modification | IC50 HCT-116 (Colon) (µM) | IC50 MCF-7 (Breast) (µM)[18] | IC50 A549 (Lung) (µM)[19] | IC50 on Normal Cells (e.g., HFF-1) (µM) | Selectivity Index (Normal/Cancer) |
| DFCOH-01 | (Parent Compound) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| DFCOH-02 | (e.g., C2-alkyl sub) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| DFCOH-03 | (e.g., C6-bromo sub) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin | (Reference Std.) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
Detailed Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for initial cytotoxicity screening. It measures the metabolic activity of cells, which correlates with the number of viable cells.[20][21]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Incubate for the desired treatment period (e.g., 48 or 72 hours).[20]
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[20][23]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[20]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Hypothesized Mechanism: Induction of the Intrinsic Apoptosis Pathway
The derivatives are hypothesized to induce apoptosis by disrupting the balance of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial in-vitro investigation of this compound derivatives as potential anti-inflammatory and anticancer agents. By following the proposed workflows, researchers can systematically screen compounds, compare their efficacy against established standards, and elucidate their primary mechanisms of action.
Derivatives that demonstrate high potency (low IC50 values) and selectivity in these assays should be advanced to further mechanistic studies. For anti-inflammatory leads, this includes western blot analysis to confirm the inhibition of IκBα phosphorylation and NF-κB nuclear translocation. For anticancer leads, further investigation into cell cycle effects (via propidium iodide staining) and the specific modulation of Bcl-2 family proteins is warranted. Ultimately, promising candidates identified through this comprehensive in-vitro comparison will be positioned for validation in pre-clinical in-vivo models.
References
- 1. This compound | 917248-51-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptotic pathways and cancer (Chapter 16) - Systems Biology of Cancer [cambridge.org]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5,7-Difluorochroman-4-ol Analogs as Potential Therapeutic Agents
In the landscape of modern drug discovery, the chroman scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2] Among these, 5,7-difluorochroman-4-ol has emerged as a molecule of significant interest, primarily due to its role as a key intermediate in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB).[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights for researchers, scientists, and drug development professionals. While direct and extensive SAR studies on a broad series of this compound analogs are not widely published, this guide synthesizes available data on the parent compound, related chroman-4-one derivatives, and the fundamental principles of medicinal chemistry to construct a cogent and predictive comparison.
The this compound Scaffold: A Foundation for Potent Bioactivity
The this compound core possesses a unique combination of structural features that contribute to its therapeutic potential. The chroman ring system provides a rigid framework, while the fluorine atoms at the 5 and 7 positions significantly influence the molecule's physicochemical properties. The hydroxyl group at the 4-position introduces a crucial point for interaction with biological targets and a handle for further chemical modification. The stereochemistry at this position is also a critical determinant of biological activity.[5][6]
The Pivotal Role of Fluorine Substitution
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[7] Fluorine's high electronegativity and small van der Waals radius allow it to modulate the electronic environment of the molecule without introducing significant steric hindrance.[8][9] In the context of the this compound scaffold, the two fluorine atoms are expected to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[10]
-
Modulate Lipophilicity: Fluorine substitution generally increases lipophilicity, which can improve membrane permeability and cellular uptake.[9]
-
Influence Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups and create favorable electrostatic interactions with the target protein, potentially enhancing binding affinity.[11]
Primary Biological Target: The Gastric H+/K+-ATPase
The therapeutic relevance of this compound is intrinsically linked to its role in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB).[3][12] P-CABs represent a novel class of drugs for the treatment of acid-related gastrointestinal disorders. They function by inhibiting the gastric H+/K+-ATPase, also known as the proton pump, which is the final step in gastric acid secretion.[3][13]
Tegoprazan has been shown to be a potent and highly selective inhibitor of the H+/K+-ATPase, with IC50 values in the sub-micromolar range for porcine, canine, and human enzymes.[3][14] The (S)-enantiomer of the final drug, derived from the (R)-enantiomer of this compound, is the active component. This underscores the critical importance of the stereochemistry at the 4-position of the chroman ring for biological activity.[3]
Below is a diagram illustrating the signaling pathway of gastric acid secretion and the point of inhibition by P-CABs derived from this compound analogs.
Caption: Gastric acid secretion pathway and P-CAB inhibition.
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
In the absence of a comprehensive SAR study on a diverse library of this compound analogs, we can infer key structural requirements for activity by examining related chroman and chroman-4-one derivatives that have been evaluated against various biological targets.
Substitutions on the Chroman Ring
Studies on chroman-4-one derivatives as SIRT2 inhibitors have shown that substitutions at the 6- and 8-positions with larger, electron-withdrawing groups are favorable for activity.[1][15][16] This suggests that further modifications to the aromatic ring of the this compound scaffold could modulate its potency.
| Position | Substituent Effect (Inferred) | Rationale |
| 5, 7 | Fluorine is likely optimal. | Enhances metabolic stability and binding affinity through favorable electronic interactions.[10][11] |
| 6, 8 | Electron-withdrawing groups may enhance potency. | Based on SAR of related chroman-4-ones, this could improve target engagement.[15] |
| 2, 3 | Alkyl or other hydrophobic groups may be tolerated. | Studies on other chroman derivatives show that substitutions at these positions can influence activity, often favoring hydrophobic moieties.[17][18] |
Modification of the 4-Hydroxyl Group and Stereochemistry
The hydroxyl group at the 4-position is a critical feature. In the synthesis of Tegoprazan, this hydroxyl group acts as a nucleophile to form an ether linkage with the benzimidazole moiety.[13] Therefore, its presence is essential for this specific application.
The stereochemistry at the 4-position is paramount. The (R)-configuration of this compound is required for the synthesis of the active (S)-enantiomer of Tegoprazan.[3] This highlights the stereospecific nature of the interaction with the H+/K+-ATPase. It is highly probable that analogs with the (S)-configuration at the 4-position of the chroman-4-ol would exhibit significantly reduced or no activity against this target.[6][19]
Comparative Analysis with Alternative Scaffolds
While the this compound scaffold is highly optimized for H+/K+-ATPase inhibition, it is valuable to consider alternative chroman-based structures that have shown efficacy against other targets.
| Scaffold | Biological Target | Key SAR Findings | Reference |
| Substituted Chroman-4-ones | SIRT2 | 2-alkyl chain (3-5 carbons), 6,8-electron-withdrawing groups, and intact carbonyl are crucial for high potency. | [1][15] |
| Chroman Derivatives | Anti-breast Cancer | Specific substitution patterns on the chroman ring and attached side chains lead to potent anticancer activity. | [17][20] |
| Chroman-4-one and Homoisoflavonoid Derivatives | Antimicrobial | Modifications at the 7-hydroxyl group and substitutions on the B-ring of homoisoflavonoids significantly impact antimicrobial activity. | [2] |
This comparison underscores the versatility of the chroman scaffold and suggests that analogs of this compound could be explored for a wider range of biological activities beyond H+/K+-ATPase inhibition. For instance, derivatization of the 4-hydroxyl group to other functionalities could lead to compounds with entirely different pharmacological profiles.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of the parent compound and the evaluation of its analogs are provided below.
Synthesis of (R)-5,7-Difluorochroman-4-ol
A common synthetic route involves the asymmetric reduction of 5,7-difluorochroman-4-one.
Caption: Synthetic workflow for (R)-5,7-difluorochroman-4-ol.
Step-by-Step Protocol:
-
Substrate Preparation: 5,7-Difluorochroman-4-one is used as the starting material.
-
Asymmetric Reduction: The reduction is carried out in the presence of a ketoreductase enzyme, a coenzyme (such as NADPH), and a coenzyme regeneration system.
-
Reaction Conditions: The reaction is typically performed in a suitable buffer at a controlled temperature and pH to ensure optimal enzyme activity and stereoselectivity.
-
Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired (R)-5,7-difluorochroman-4-ol.
In Vitro H+/K+-ATPase Inhibition Assay
This assay is crucial for evaluating the potency of this compound analogs as proton pump inhibitors.
Caption: Workflow for H+/K+-ATPase inhibition assay.
Step-by-Step Protocol:
-
Preparation of H+/K+-ATPase: Gastric microsomal vesicles rich in H+/K+-ATPase are prepared from fresh porcine or rabbit gastric mucosa through differential centrifugation.[21]
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound (or a standard inhibitor like omeprazole) for a specific duration at 37°C.[22][23]
-
Reaction Initiation: The reaction is initiated by the addition of ATP.[22]
-
Quantification of ATPase Activity: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the malachite green assay, where the absorbance is measured at around 660 nm.[24]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition data against the compound concentration.
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly promising starting point for the development of potent H+/K+-ATPase inhibitors. The fluorine atoms at positions 5 and 7, along with the hydroxyl group at the 4-position with a specific (R)-stereochemistry, are critical for its established biological activity. While direct comparative data for a wide range of analogs is limited, this guide provides a framework for understanding the key structure-activity relationships based on inferences from related compounds and fundamental medicinal chemistry principles.
Future research should focus on the systematic synthesis and evaluation of this compound analogs with modifications at the 2, 3, 6, and 8 positions to build a comprehensive SAR profile. Furthermore, exploring derivatives with altered functionalities at the 4-position could unlock novel biological activities, expanding the therapeutic potential of this versatile scaffold beyond the realm of acid-related disorders. Such studies, guided by the principles outlined in this guide, will undoubtedly contribute to the discovery of next-generation therapeutics.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ComWin produce Tegoprazan Intermediate (R)-5,7-Difluorochroman-4-OL Cas no 1270294-05-7 [comwin-china.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ajpp.in [ajpp.in]
- 23. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 24. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
Safety Operating Guide
Navigating the Disposal of 5,7-Difluorochroman-4-ol: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like 5,7-Difluorochroman-4-ol are at the forefront of innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a molecule's laboratory lifecycle: its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and safely, reinforcing a culture of safety that extends beyond the bench.
Understanding the Compound: A Prerequisite for Safe Disposal
This compound is a fluorinated organic compound with the CAS Number 1270294-05-7.[1][2] While its toxicological properties have not been exhaustively investigated, available safety data sheets (SDS) classify it as harmful if swallowed, a cause of skin and serious eye irritation, and potentially causing respiratory irritation.[1] Chemically, its halogenated nature is a critical factor in determining the appropriate disposal pathway, as halogenated organic compounds require specific treatment methods to prevent the release of hazardous byproducts.[3][4]
| Property | Value | Source |
| CAS Number | 1270294-05-7 | [1][2] |
| Molecular Formula | C₉H₈F₂O₂ | [1][2] |
| Molecular Weight | 186.16 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Storage | 2-8°C, under nitrogen in a dry, sealed place | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement guided by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6] The following protocol is designed to ensure compliance and safety.
Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling any waste, the immediate priority is personal safety. The hazardous nature of this compound necessitates the use of appropriate PPE to minimize exposure.[3]
-
Eye Protection : ANSI-approved chemical splash goggles are mandatory. For larger quantities, a face shield is recommended.[3]
-
Hand Protection : Nitrile rubber gloves are recommended. For enhanced protection, consider double gloving. Always inspect gloves for any signs of degradation before use.[3][7]
-
Body Protection : A flame-resistant lab coat, fully buttoned, is essential.[3]
-
Respiratory Protection : For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher levels of protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is advised.[3][7]
Step 2: Waste Segregation and Containerization
Proper segregation is a cornerstone of safe laboratory waste management.[5] As a halogenated organic compound, this compound must not be mixed with other waste streams to prevent dangerous reactions and to ensure it is directed to the correct disposal facility.[3][4]
-
Designate a Waste Container : Use a clearly labeled, compatible container specifically for halogenated organic waste. Polyethylene containers are a suitable choice for solid chemical waste.[3] The container must have a secure, tight-fitting lid.[3]
-
Proper Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[3] Include the approximate quantity of the waste.
-
Segregation : Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizers.[3]
Step 3: The Primary Disposal Method: Incineration
The recommended and most effective method for the disposal of this compound is high-temperature incineration.[7] This is the standard for many halogenated organic compounds due to their stability.[8]
-
Why Incineration? The high temperatures and controlled conditions within a chemical incinerator are necessary to break the strong carbon-fluorine bonds present in the molecule.[8] This process is typically equipped with an afterburner and a scrubber system. The afterburner ensures complete combustion, while the scrubber neutralizes acidic gases (like hydrogen fluoride) that are formed during the process, preventing their release into the atmosphere.[7]
-
Engage a Licensed Professional : The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[7] These companies have the appropriate permits and equipment to safely transport and incinerate chemical waste in compliance with federal and state regulations.[9]
Step 4: Handling Spills and Contaminated Materials
In the event of a spill, prompt and safe cleanup is crucial.
-
Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[7]
-
Contain the Spill : Use an inert absorbent material to contain the spill.
-
Collect and Dispose : Carefully collect the absorbed material and any contaminated items (e.g., gloves, wipes) and place them in the designated hazardous waste container for this compound.[7] Contaminated packaging should also be disposed of as unused product.[3][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical component of the research and development lifecycle. By adhering to these procedural guidelines, laboratory professionals can ensure the safety of themselves and their colleagues, while also protecting the environment. This commitment to best practices not only fosters a robust safety culture but also upholds the integrity of the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. usbioclean.com [usbioclean.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. capotchem.cn [capotchem.cn]
- 8. epa.gov [epa.gov]
- 9. cleanmanagement.com [cleanmanagement.com]
A Comprehensive Guide to Personal Protective Equipment for the Safe Handling of 5,7-Difluorochroman-4-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5,7-Difluorochroman-4-ol (CAS No. 1270294-05-7). As a key intermediate in the synthesis of pharmaceuticals like Tegoprazan, a potassium-competitive acid blocker, its safe handling is of paramount importance in the laboratory setting.[1][2][3] This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure the well-being of laboratory personnel and the integrity of the research.
Understanding the Hazard Profile of this compound
While comprehensive toxicological data for this compound is not extensively documented, the available safety information and its chemical structure as a fluorinated chromanol derivative necessitate a cautious approach.[3] The presence of fluorine atoms can significantly alter the biological properties of a molecule compared to its non-fluorinated counterparts.[1]
Based on available safety data sheets (SDS) and related chemical profiles, the primary hazards are identified by the following Globally Harmonized System (GHS) classifications:
-
H302: Harmful if swallowed. [3]
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
These classifications form the basis for the subsequent PPE and handling recommendations. The causality is clear: the potential for irritation to the skin, eyes, and respiratory tract, along with oral toxicity, dictates the necessity of a comprehensive barrier and containment strategy.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | EN 166 or ANSI Z87.1 compliant | To protect the eyes from splashes or dust particles of the compound, which is known to cause serious eye irritation.[4][5] |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene) | Check for chemical compatibility | To prevent skin contact, as the compound is known to cause skin irritation.[4][6] Double-gloving is recommended for extended handling periods or when handling solutions. |
| Body Protection | Laboratory coat or chemical-resistant apron | N/A | To prevent accidental skin exposure on the arms and body.[4][7] |
| Respiratory Protection | Dust mask or respirator with appropriate cartridges | Type N95 (US) or FFP2 (EU) | Recommended, especially when handling the solid compound, to avoid inhalation of dust particles that may cause respiratory irritation.[4][8] |
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Operational Plan for Safe Handling
Adherence to a strict operational protocol is as critical as the use of appropriate PPE. The following steps provide a framework for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation : All handling of this compound, especially when in solid or powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[5]
-
Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit : A spill kit containing appropriate absorbent materials should be available in the immediate vicinity.
Step-by-Step Handling Procedure
-
Pre-Handling Check : Before handling, visually inspect the container for any signs of damage or leakage.
-
Personal Protective Equipment : Don the required PPE as outlined in the table above, ensuring a proper fit.
-
Transfer of Compound : When transferring the solid compound, use a spatula or other appropriate tool to minimize the generation of dust.[4] Avoid pouring the solid directly.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[8]
-
Decontamination : Clean all glassware and equipment that came into contact with the compound according to standard laboratory procedures.
Spill Management and Disposal Plan
In the event of a spill or at the end of an experiment, proper management and disposal are crucial to prevent environmental contamination and ensure safety.
Spill Response
-
Small Spills : For minor spills, trained personnel wearing appropriate PPE can manage the cleanup.[5]
-
Alert others in the vicinity.
-
Cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a sealable container for disposal.[5]
-
-
Large Spills : In the case of a significant spill, evacuate the area immediately and contact the institution's emergency response team.[5]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation : Collect all waste materials (including contaminated gloves, absorbent materials, and empty containers) in a clearly labeled, sealed container.[5] Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Disposal Protocol : Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste disposal.[3] As a fluorinated organic compound, incineration at a licensed facility is a potential disposal method, but this must be handled by professionals.[9]
Waste Disposal Decision Tree
Caption: Decision-making workflow for the safe disposal of this compound waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. capotchem.cn [capotchem.cn]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
